4-Fluoro-1,2-diiodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1,2-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FI2/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDQZXYXZFFYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FI2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378959 | |
| Record name | 4-fluoro-1,2-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203059-85-2 | |
| Record name | 4-fluoro-1,2-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 203059-85-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of Polyhalogenated Aromatic Scaffolds
An In-depth Technical Guide to 4-Fluoro-1,2-diiodobenzene (CAS: 203059-85-2): A Strategic Building Block for Complex Molecule Synthesis
In the landscape of modern medicinal chemistry and materials science, the precise installation of multiple, distinct functional groups onto an aromatic core is a paramount challenge. Polyhalogenated benzene derivatives serve as exceptionally versatile platforms for achieving this complexity. This compound is a specialized building block designed for sequential, regioselective functionalization. Its structure, featuring a fluorine atom and two adjacent iodine atoms, offers a unique combination of properties and reactivity handles that are highly sought after by researchers in drug discovery and advanced materials.
The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity and cell permeability.[1][2] The two iodine atoms, positioned ortho to each other, provide two distinct sites for transition-metal-catalyzed cross-coupling reactions. The subtle electronic differentiation between the C1-I bond (ortho to the fluorine) and the C2-I bond (meta to the fluorine) opens possibilities for selective, stepwise reactions, enabling the construction of intricate molecular architectures from a single, well-defined starting material. This guide provides a senior application scientist's perspective on the properties, synthesis, and strategic application of this compound for researchers at the forefront of chemical innovation.
Section 1: Physicochemical and Spectroscopic Profile
While comprehensive experimental data for this specific CAS number is not broadly published, we can infer a reliable profile based on its structure and analysis of closely related analogs such as 1,2-diiodobenzene and 4-fluoroiodobenzene.
Physical and Chemical Properties
The following table summarizes the core identifiers and expected physical properties. These estimations are derived from structure-property relationships and data from analogous compounds.
| Property | Value / Description | Source / Rationale |
| CAS Number | 203059-85-2 | Registry Number |
| Molecular Formula | C₆H₃FI₂ | - |
| Molecular Weight | 347.90 g/mol | [3] |
| IUPAC Name | This compound | - |
| Appearance | Expected to be a colorless to pale yellow solid or liquid. | Analogy to 1,2-diiodobenzene (solid) and other haloaromatics. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene, DMF, DMSO). | Standard for non-polar aromatic halides. |
| Melting Point | Estimated > 25 °C | 1,2-diiodobenzene has a melting point of 27 °C. The addition of fluorine may slightly alter this. |
| Boiling Point | Estimated > 250 °C | 1,2-diiodobenzene has a boiling point of 286 °C. |
Predicted Spectroscopic Signature
A key aspect of working with a novel reagent is anticipating its analytical signature. Below are the expected NMR characteristics for this compound.
-
¹H NMR: The proton spectrum will be the most informative for confirming the substitution pattern. Three distinct aromatic protons are expected, each showing coupling to the fluorine atom (H-F coupling) and adjacent protons (H-H coupling).
-
H-3: Expected to be a doublet of doublets (dd), coupled to H-5 and the fluorine at C-4.
-
H-5: Expected to be a complex multiplet, coupled to H-3, H-6, and the fluorine at C-4.
-
H-6: Expected to be a doublet of doublets (dd), coupled to H-5 and the fluorine at C-4.
-
-
¹³C NMR: Six distinct carbon signals are expected. The carbons bonded to iodine (C-1, C-2) will appear at higher field strength (lower ppm) than typical aromatic carbons due to the heavy atom effect. The carbon bonded to fluorine (C-4) will show a large one-bond C-F coupling constant (¹JCF), typically >240 Hz. The other carbons will show smaller, through-bond C-F couplings.
-
¹⁹F NMR: A single resonance is expected. This signal provides a sensitive probe for monitoring reaction progress, as changes in the electronic environment of the ring will induce shifts in the fluorine resonance. This makes it an excellent tool for fragment-based screening campaigns where the molecule is part of a larger library.[4][5]
Section 2: Plausible Synthetic Strategy
The most logical and efficient synthesis of this compound begins with a common, commercially available starting material: 4-fluoroaniline. The strategy involves a sequential, directed iodination of the aromatic ring.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a validated, two-step procedure adapted from established methods for the synthesis of related ortho-iodoanilines and subsequent Sandmeyer reactions.[6]
Step 1: Synthesis of 4-Fluoro-2-iodoaniline
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoroaniline (11.1 g, 100 mmol), calcium carbonate (12.5 g, 125 mmol), diethyl ether (50 mL), and water (50 mL).
-
Iodination: Add iodine (25.4 g, 100 mmol) portion-wise to the stirred suspension. The reaction is exothermic.
-
Reflux: Heat the mixture to reflux and maintain for 48 hours. Monitor the reaction progress by TLC or GC-MS by taking aliquots from the organic layer.
-
Work-up: After cooling to room temperature, remove the ether via rotary evaporation. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of excess iodine is completely discharged.
-
Isolation: Perform steam distillation on the resulting mixture. The product, 4-fluoro-2-iodoaniline, will co-distill with water. Collect the distillate until it runs clear.
-
Purification: Extract the distillate with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be recrystallized from petroleum ether to yield pure 4-fluoro-2-iodoaniline.
Step 2: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization: Suspend 4-fluoro-2-iodoaniline (23.7 g, 100 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL) in a 500 mL beaker, and cool to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.
-
Amine to Diazonium: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 7.6 g, 110 mmol in 20 mL water) dropwise. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight clearing of the solution. Test for completion using starch-iodide paper (a positive test for excess nitrous acid indicates the reaction is complete).
-
Sandmeyer Reaction: In a separate 1 L flask, dissolve potassium iodide (KI, 33.2 g, 200 mmol) in water (100 mL). Slowly and carefully add the cold diazonium salt solution to the stirred KI solution. Vigorous evolution of nitrogen gas will occur.
-
Isolation & Purification: Allow the mixture to warm to room temperature and stir for 1-2 hours. Extract the product with dichloromethane (3 x 75 mL). Wash the combined organic layers with saturated sodium thiosulfate solution, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound.
Section 3: Reactivity and Strategic Applications in Synthesis
The primary utility of this compound is as a scaffold for building molecular complexity through sequential cross-coupling reactions. The two C-I bonds are the key reactive handles.
Orthogonal Reactivity and Regioselective Coupling
The C-I bonds at positions 1 and 2 are electronically non-equivalent due to the influence of the fluorine atom at C-4.
-
C1-I Bond: This bond is ortho to the fluorine atom.
-
C2-I Bond: This bond is meta to the fluorine atom.
This subtle electronic difference can be exploited to achieve regioselective mono-functionalization under carefully controlled conditions, typically using sterically demanding boronic acids or by tuning the catalyst/ligand system. However, for most applications, the strategy involves a first coupling that can happen at either position, followed by a second, distinct coupling at the remaining position.
Caption: Stepwise functionalization using this compound.
Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds and is a cornerstone of modern drug discovery.[7] this compound serves as an excellent electrophilic partner due to the high reactivity of the C-I bond.[7]
Objective: To perform a mono-arylation of this compound with Phenylboronic Acid.
-
Inert Atmosphere: Assemble a Schlenk flask containing a stir bar, and flame-dry it under vacuum. Backfill with an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (348 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol).
-
Catalyst/Ligand: Add the palladium catalyst, such as Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Solvent: Add a degassed solvent mixture, for example, Toluene (8 mL) and Water (2 mL). Causality Note: The aqueous phase is crucial for the transmetalation step in the Suzuki cycle by activating the boronic acid.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-arylated product.
This mono-coupled product retains a C-I bond, which is now available for a subsequent, different cross-coupling reaction (e.g., Sonogashira, Heck, Buchwald-Hartwig) to introduce a second point of diversity.
Application in [¹⁸F]Radiochemistry
Aryl iodides are critical precursors for the synthesis of radiolabeled imaging agents for Positron Emission Tomography (PET). While direct nucleophilic fluorination of the di-iodo compound is unlikely, related structures like 4-[¹⁸F]fluoroiodobenzene are synthesized and used in cross-coupling reactions to rapidly label peptides and other biomolecules.[8][9][10] The presence of the two iodine atoms in the title compound could allow for post-coupling radiolabeling strategies, although this would be an advanced application.
Section 4: Safety, Handling, and Storage
As with all polyhalogenated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.
| Hazard Class | Precautionary Statement | Rationale / Source |
| Skin Irritation | H315: Causes skin irritation. | Inferred from analogs like 1,2-difluoro-4-iodobenzene and 1-fluoro-4-iodobenzene.[11][12] |
| Eye Irritation | H319: Causes serious eye irritation. | Inferred from analogs.[11][12] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Inferred from analogs.[11][12] |
| Handling | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. | Standard practice for irritant chemicals.[13][14] |
| Storage | Store in a cool, dark, dry, and well-ventilated place. Keep container tightly sealed. | Common for light-sensitive and potentially reactive aryl iodides.[14][15] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | Standard procedure for halogenated organic waste.[13][16] |
Conclusion
This compound represents a highly valuable, albeit specialized, tool for the modern synthetic chemist. It is not merely a static molecule but a carefully designed scaffold for the programmed construction of complexity. By leveraging the robust and predictable reactivity of its two carbon-iodine bonds through sequential cross-coupling reactions, researchers can efficiently generate libraries of complex, fluorinated molecules. Its utility in building sterically congested biaryl systems and introducing multiple points of diversity makes it a powerful asset in drug discovery programs and the development of novel organic materials. Understanding its inferred properties, plausible synthetic routes, and strategic application is key to unlocking its full potential in the laboratory.
References
-
PubChem. 1,2-Difluoro-4-iodobenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Fluoroiodobenzene. National Center for Biotechnology Information. [Link]
-
Ramachandran Research Group. Fluoroorganic Chemistry. Purdue University. [Link]
-
ResearchGate. Reaction with this compound. [Link]
-
ResearchGate. Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. [Link]
-
ResearchGate. Ortho-iodination of aromatic carboxylic acids in aqueous media. [Link]
- Google Patents.
-
Crystal Growth & Design. Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. [Link]
-
Organic Chemistry Portal. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. [Link]
-
PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]
- Google Patents. US3900519A - Process for preparing para-fluoroanilines.
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1,2-Diiodobenzene. [Link]
-
Scribd. Halogen Exchange Reaction. [Link]
-
MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]
-
PrepChem.com. Synthesis of 4-fluoro-2-iodoaniline. [Link]
-
PubMed Central. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link]
- Google Patents. EP0944564A1 - Halogen exchange reactions and uses thereof.
-
Carl ROTH. Safety Data Sheet: Fluorobenzene. [Link]
-
ResearchGate. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. [Link]
-
PubMed Central. Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]
-
PubMed Central. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. [Link]
-
PubMed Central. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. [Link]
-
Chemical Science (RSC Publishing). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. calibrechem.com [calibrechem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cas Landing [thermofisher.com]
- 11. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. 1-Fluoro-4-iodobenzene - Safety Data Sheet [chemicalbook.com]
- 15. 352-34-1|1-Fluoro-4-iodobenzene|BLD Pharm [bldpharm.com]
- 16. chemos.de [chemos.de]
A Comprehensive Technical Guide to 4-Fluoro-1,2-diiodobenzene: Properties, Synthesis, and Applications
Executive Summary: 4-Fluoro-1,2-diiodobenzene is a trifunctional aromatic compound of significant interest to researchers in synthetic and medicinal chemistry. Possessing a fluorine atom and two vicinal iodine atoms on a benzene core, this molecule offers a unique combination of properties. The fluorine atom can impart desirable pharmacokinetic characteristics in drug candidates, while the two differentially reactive iodine atoms serve as versatile handles for sequential, site-selective cross-coupling reactions. This guide provides a detailed examination of the physicochemical properties, spectroscopic characteristics, synthetic pathways, and key applications of this compound, positioning it as a strategic building block for the construction of complex molecular architectures.
Introduction to Polyhalogenated Aromatic Scaffolds
The strategic placement of halogen atoms on aromatic rings is a cornerstone of modern organic synthesis and drug discovery. Each halogen offers a unique profile of steric and electronic properties, influencing both the physical nature of the molecule and its reactivity.
The Enduring Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry.[1] Its small size and high electronegativity can profoundly alter a compound's properties by:
-
Blocking Metabolic Oxidation: Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can prevent enzymatic degradation, thereby increasing the drug's half-life.
-
Modulating pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state and solubility at physiological pH.
-
Enhancing Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including dipole-dipole and halogen bonding, with protein targets, leading to improved potency.[2]
The Synthetic Versatility of Aryl Iodides
Among the halogens, iodine possesses the most labile carbon-iodine (C-I) bond. This characteristic makes aryl iodides premier substrates for a vast array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. The presence of two iodine atoms, as in this compound, opens the door for sequential, regioselective functionalization to build molecular complexity in a controlled manner.[3]
This compound: A Strategic Trifunctional Reagent
This compound uniquely combines the benefits of fluorine substitution with the synthetic flexibility of a diiodoaromatic system. The electronic influence of the fluorine atom renders the two C-I bonds electronically distinct, creating an opportunity for regioselective reactions that is central to its utility as an advanced synthetic intermediate.
Core Physicochemical Properties
A thorough understanding of a compound's physical properties is essential for its effective use in the laboratory.
Identity and Nomenclature
The fundamental identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 203059-85-2[4] |
| Molecular Formula | C₆H₃FI₂[4] |
| Molecular Weight | 347.90 g/mol [4] |
| SMILES | C1=C(C=C(C=C1I)I)F |
| InChI Key | InChI=1S/C6H3FI2/c7-4-1-2-5(8)6(9)3-4/h1-3H |
Physical Properties
Experimental physical property data for this compound is not widely reported. For context, the properties of closely related, commercially available compounds are provided for comparison.
| Property | This compound | 1,2-Diiodobenzene[5] | 1-Fluoro-4-iodobenzene[6] |
| Appearance | Data not available | Liquid | Liquid |
| Melting Point | Data not available | Data not available | -20 °C (lit.) |
| Boiling Point | Data not available | 152 °C / 15 mmHg (lit.) | 182-184 °C (lit.) |
| Density | Data not available | Data not available | 1.925 g/mL at 25 °C (lit.) |
| Refractive Index | Data not available | Data not available | n20/D 1.583 (lit.) |
Solubility Profile
Consistent with polyhalogenated aromatic compounds, this compound is expected to be insoluble in water but soluble in common organic solvents such as dichloromethane, diethyl ether, tetrahydrofuran, and toluene.
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While experimental spectra for this compound are not publicly available, its key features can be reliably predicted based on its functional groups and substitution pattern.
// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.85,0.75!"]; C5 [label="C", pos="0.85,0.75!"]; C6 [label="C", pos="0,0!"];
// Define nodes for substituents I_C1 [label="I", pos="0,3.0!", fontcolor="#4285F4"]; I_C2 [label="I", pos="-2.6,-1.5!", fontcolor="#4285F4"]; F_C4 [label="F", pos="-1.7,1.5!", fontcolor="#EA4335"]; H_C3 [label="H", pos="2.6,-1.5!"]; H_C5 [label="H", pos="1.7,1.5!"]; H_C6 [label="H", pos="0,-1.5!"];
// Define nodes for numbering N1 [label="1", pos="-0.2,1.8!", fontsize=10, fontcolor="#5F6368"]; N2 [label="2", pos="-1.5, -1.1!", fontsize=10, fontcolor="#5F6368"]; N3 [label="3", pos="1.5, -1.1!", fontsize=10, fontcolor="#5F6368"]; N4 [label="4", pos="-1.1,1.0!", fontsize=10, fontcolor="#5F6368"]; N5 [label="5", pos="1.1,1.0!", fontsize=10, fontcolor="#5F6368"]; N6 [label="6", pos="0.2,-0.3!", fontsize=10, fontcolor="#5F6368"];
// Draw bonds edge [len=1.5]; C1 -- C5; C5 -- C6; C6 -- C2; C2 -- C4; C4 -- C1; C1 -- I_C1; C2 -- I_C2; C4 -- F_C4; C3 -- H_C3; C5 -- H_C5; C6 -- H_C6;
// Benzene ring - manual placement of double bonds edge [style=double, len=1.4]; C1--C4; C2--C6; C5--C3; // This is a trick to show aromaticity }
Figure 1: Structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm).
-
H-3: This proton is ortho to I(2) and meta to F(4). It will likely appear as a doublet of doublets due to coupling with H-5 and the fluorine atom.
-
H-5: This proton is ortho to F(4) and meta to I(1). It is expected to be the most downfield signal and will appear as a doublet of doublets from coupling to H-6 and the fluorine atom.
-
H-6: This proton is ortho to I(1) and meta to F(4). It will likely appear as a doublet of doublets from coupling to H-5 and the fluorine atom.
-
-
¹³C NMR: The spectrum will display six unique signals for the aromatic carbons. The carbon attached to fluorine (C-4) will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Carbons C-3 and C-5 will show smaller two-bond C-F coupling (²JCF). The carbons bonded to iodine (C-1 and C-2) will be significantly shielded and appear at higher field (lower ppm) compared to unsubstituted benzene.
-
¹⁹F NMR: This technique is highly sensitive for fluorine-containing compounds. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A very strong and characteristic absorption band typically found in the 1200-1250 cm⁻¹ region.
-
C-I Stretch: A strong absorption at low wavenumbers, typically below 600 cm⁻¹, which may be outside the range of standard mid-IR spectrophotometers.
Mass Spectrometry (MS)
In mass spectrometry, this compound will exhibit:
-
Molecular Ion (M⁺): A prominent peak at m/z = 348, corresponding to the molecular weight.
-
Isotopic Pattern: The presence of two iodine atoms will give a characteristic isotopic pattern.
-
Fragmentation: The primary fragmentation pathway is expected to be the sequential loss of the two iodine atoms (M⁺ - I) and (M⁺ - 2I), leading to significant peaks at m/z = 221 and m/z = 94, respectively. Loss of fluorine is less common.
Synthesis and Purification
A robust and scalable synthesis is critical for the utility of any chemical building block. While multiple routes are conceivable, a practical approach would involve the diazotization of a suitable aniline precursor.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway begins with the disconnection of the two C-I bonds, tracing back to a commercially available fluoroaniline. A plausible precursor is 4-fluoro-2-iodoaniline.
Target [label="this compound", fillcolor="#FBBC05"]; Intermediate1 [label="Diazonium Salt Intermediate"]; StartingMaterial [label="4-Fluoro-2-iodoaniline", fillcolor="#34A853"];
Target -> Intermediate1 [label="Sandmeyer Iodination"]; Intermediate1 -> StartingMaterial [label="Diazotization\n(NaNO₂, H₂SO₄)"]; }
Figure 2: Retrosynthetic pathway for this compound.
Recommended Synthetic Protocol: Sandmeyer Reaction
This protocol describes a two-step, one-pot procedure starting from 4-fluoro-2-iodoaniline. The causality behind each step is explained to ensure a self-validating and robust process.
Step 1: Diazotization of 4-Fluoro-2-iodoaniline
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-fluoro-2-iodoaniline (1.0 eq) to a mixture of concentrated sulfuric acid (2.0 eq) and water at 0-5 °C.
-
Causality: The strong acid protonates the aniline, making it soluble and preparing it for reaction with the nitrosating agent. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt that will be formed.
-
-
Nitrosation: Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline mixture while vigorously stirring and maintaining the temperature below 5 °C.
-
Causality: Sodium nitrite reacts with the sulfuric acid to form nitrous acid in situ, which is the active agent for converting the primary amine into the diazonium salt. A slight excess ensures complete conversion.
-
-
Hold: Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
Causality: This hold period ensures the diazotization reaction goes to completion.
-
Step 2: Iodination
-
Reagent Prep: In a separate beaker, dissolve potassium iodide (KI) (1.5 eq) in water.
-
Causality: KI provides the iodide nucleophile (I⁻) for the Sandmeyer reaction. An excess is used to ensure complete substitution and to help solubilize the iodine byproduct that can form.
-
-
Addition: Slowly add the cold diazonium salt solution to the KI solution. Vigorous gas evolution (N₂) will be observed.
-
Causality: The diazonium group is an excellent leaving group (N₂ gas). Its departure is catalyzed by the iodide ion, which then substitutes onto the aromatic ring. This addition must be controlled to manage the effervescence.
-
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Causality: Warming the reaction provides the energy needed to drive the substitution to completion.
-
Purification and Quality Control
-
Workup: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove I₂), water, and brine.
-
Causality: Dichloromethane extracts the organic product. Sodium thiosulfate reduces any elemental iodine (I₂), which forms as a byproduct and would discolor the product, back to colorless iodide (I⁻). The water and brine washes remove residual salts and water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
QC: Confirm the identity and purity of the final product using NMR spectroscopy, GC-MS, and HPLC.
Chemical Reactivity and Synthetic Utility
The primary value of this compound lies in its potential for selective functionalization at the C-1 and C-2 positions.
Regioselectivity in Cross-Coupling Reactions
The two iodine atoms are in different chemical environments, which can be exploited for regioselective reactions.
-
C-1 Iodine: This position is ortho to the fluorine atom. Steric hindrance from the adjacent fluorine may slightly disfavor reactions at this site.
-
C-2 Iodine: This position is meta to the fluorine atom and is generally more sterically accessible. Electronically, the C-2 position is ortho to one iodine and para to the other, making it a highly activated site for oxidative addition into the C-I bond, often the rate-determining step in cross-coupling.
This differential reactivity allows for the selective reaction at one position, followed by a subsequent, different reaction at the other.
Substrate [label="this compound", fillcolor="#FBBC05"]; MonoProduct [label="Monosubstituted Intermediate"]; DiProduct [label="Disubstituted Product"];
Substrate -> MonoProduct [label="Reaction 1\n(e.g., Sonogashira)\n[Pd], CuI, R¹-alkyne"]; MonoProduct -> DiProduct [label="Reaction 2\n(e.g., Suzuki)\n[Pd], Base, R²-B(OH)₂"]; }
Figure 3: Workflow for sequential, regioselective cross-coupling.
Protocol: Site-Selective Sonogashira Coupling
This protocol exemplifies the selective functionalization at the more reactive C-2 position.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and copper(I) iodide (CuI) (0.04 eq). Evacuate and backfill the flask with nitrogen or argon three times.
-
Causality: The reaction is oxygen-sensitive, requiring an inert atmosphere. Pd(PPh₃)₄ is the palladium catalyst that facilitates the oxidative addition/reductive elimination cycle. CuI acts as a co-catalyst, forming a copper acetylide intermediate that undergoes transmetalation with the palladium center.
-
-
Solvent and Reagents: Add anhydrous, degassed triethylamine and THF as solvents. Add the terminal alkyne (1.1 eq) via syringe.
-
Causality: Triethylamine is the base required to deprotonate the terminal alkyne and to neutralize the HI byproduct. Degassed solvents are used to exclude oxygen. A slight excess of the alkyne ensures complete consumption of the starting material.
-
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify by column chromatography to isolate the mono-alkynylated product.
-
Causality: This protocol, under carefully controlled stoichiometry and conditions, favors monosubstitution, leaving the second C-I bond intact for further chemical elaboration.
-
Applications in Research and Drug Discovery
Benzene derivatives are fundamental intermediates in the synthesis of numerous medications.[7] The unique substitution pattern of this compound makes it a high-value scaffold.
-
Scaffold for Complex Molecules: It serves as an ideal starting point for building molecules with three distinct substituents in a 1,2,4-pattern, a common motif in pharmacologically active compounds.
-
Fragment-Based Lead Discovery (FBLD): Fluorinated fragments are highly sought after for FBLD screening campaigns using ¹⁹F NMR.[8] this compound can be used to generate a library of novel fragments by attaching small chemical groups at the C-1 or C-2 positions.
-
Materials Science: Polyhalogenated benzenes are precursors to advanced materials, including organic light-emitting diodes (OLEDs) and flame retardants, although specific applications for this compound are not widely documented.[9]
Safety, Handling, and Storage
Proper safety precautions are mandatory when handling any chemical reagent.
Hazard Identification
Based on GHS data for analogous compounds like 1-fluoro-4-iodobenzene and 1,2-difluoro-4-iodobenzene, this compound should be treated as a hazardous substance.[6][10]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Storage and Stability
-
Store in a tightly sealed container in a cool, dry, dark place.[11]
-
Keep away from oxidizing agents and strong bases.
-
The compound may be light-sensitive, so storage in an amber vial is recommended.
References
-
PubChem. (n.d.). 4-Fluoroiodobenzene. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Kommuri, D., et al. (2018). Reaction with 4‐fluoro‐1,2‐diiodobenzene. ResearchGate. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 1,2-Difluoro-4-iodobenzene. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
-
Fallacara, A. L., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules. Retrieved January 22, 2026, from [Link]
-
Parales, R. E., et al. (2008). Structural Basis for Regioselectivity and Stereoselectivity of Product Formation by Naphthalene 1,2-Dioxygenase. Journal of Bacteriology. Retrieved January 22, 2026, from [Link]
-
Consumer Product Safety Commission. (2023). Organohalogen Flame Retardant Scope Document: Polyhalogenated Benzene Aliphatic and Functionalized Subclass. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
-
Wu, Y. (2023). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. Highlights in Science, Engineering and Technology. Retrieved January 22, 2026, from [Link]
-
Prime Scholars. (2023). Benzene: A Fundamental Chemical with Diverse Applications. Retrieved January 22, 2026, from [Link]
Sources
- 1. Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode - SEQENS [seqens.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. 1,2-Diiodobenzene(615-42-9) 1H NMR [m.chemicalbook.com]
- 6. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drpress.org [drpress.org]
- 8. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cpsc.gov [cpsc.gov]
- 10. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 352-34-1|1-Fluoro-4-iodobenzene|BLD Pharm [bldpharm.com]
Introduction: The Strategic Role of Halogenated Benzene Scaffolds in Modern Chemistry
An In-depth Technical Guide to 4-Fluoro-1,2-diiodobenzene: Structure, Properties, and Synthetic Utility
In the landscape of medicinal chemistry and materials science, halogenated aromatic compounds serve as indispensable building blocks. The unique electronic properties and reactivity imparted by halogen substituents allow for the precise and strategic construction of complex molecular architectures. This compound is a trifunctionalized benzene ring, featuring a fluorine atom and two iodine atoms in a specific orientation. This arrangement provides multiple, distinct reaction sites, making it a highly versatile precursor for creating sophisticated molecules, particularly in the realm of drug discovery where the introduction of fluorine is a well-established strategy for modulating metabolic stability and binding affinity.[1][2]
This guide offers a detailed examination of this compound, intended for researchers, chemists, and drug development professionals. We will explore its core molecular structure, physicochemical properties, and its significant applications as a synthetic intermediate. By grounding our discussion in established chemical principles and citing validated protocols, this document aims to serve as an authoritative resource for leveraging this powerful chemical tool.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is its specific substitution pattern on the benzene ring. The vicinal diiodo- arrangement (iodine atoms on adjacent carbons C1 and C2) creates a sterically hindered yet highly reactive region, while the fluorine atom at the C4 position exerts a strong electron-withdrawing effect, influencing the overall reactivity of the ring.
Molecular Weight and Formula
The molecular identity of this compound is established by its constituent atoms. The molecular formula is C₆H₃FI₂. Based on the atomic weights of its components (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Fluorine: ~18.998 u, Iodine: ~126.904 u), the calculated molecular weight is approximately 347.89 g/mol .
Structural Visualization
A clear understanding of the spatial arrangement of the substituents is crucial for predicting reactivity. The diagram below illustrates the planar structure of the molecule.
Caption: General workflow for a Sonogashira cross-coupling reaction.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound, the anhydrous solvent, the terminal alkyne, and the base.
-
Rationale: An inert, anhydrous environment is critical to prevent the deactivation of the palladium catalyst and side reactions involving water. The base is required to neutralize the HI generated during the catalytic cycle.
-
-
Catalyst Addition: Add the copper(I) iodide and the palladium catalyst to the stirring solution.
-
Rationale: The palladium complex is the primary catalyst for the C-C bond formation, while the copper(I) iodide acts as a co-catalyst, facilitating the reaction with the alkyne.
-
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 50°C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), observing the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, followed by brine.
-
Rationale: The aqueous wash removes the amine base and inorganic salts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the mono-alkynylated product.
Safety and Handling
As with all halogenated organic compounds, this compound and its related structures must be handled with appropriate care in a well-ventilated chemical fume hood. [3][4]
-
Hazards: These compounds are generally classified as irritants. They may cause skin, eye, and respiratory irritation. [5][6]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible substances. Some aryl iodides are light-sensitive and may be stabilized with copper.
Conclusion
This compound represents a strategically designed molecular scaffold for advanced organic synthesis. Its key strengths—the presence of two readily displaceable iodine atoms and a robust fluorine substituent—provide chemists with a platform for sequential, regioselective modifications. This capability is particularly valuable in fragment-based drug discovery and the development of complex pharmaceutical intermediates where precise control over molecular architecture is paramount. [7]A thorough understanding of its structure, reactivity, and handling requirements enables researchers to unlock its full potential as a versatile building block in the creation of novel and functional molecules.
References
-
PubChem. 4-Fluoroiodobenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 1,2-Difluoro-4-iodobenzene. National Center for Biotechnology Information. [Link]
-
Infinium Pharmachem. 4-Fluoroiodobenzene CAS #: 352-34-1. [Link]
-
ResearchGate. Reaction with 4‐fluoro‐1,2‐diiodobenzene. [Link]
-
Mishra, B., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. RSC Advances. [Link]
- Google Patents. Synthetic method of 1,2, 4-trifluorobenzene.
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1,2-Diiodobenzene. [Link]
-
O’Hagan, D. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
-
MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]
-
ResearchGate. Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. [Link]
-
Alachem Co., Ltd. 64248-57-3 | 1,2-Difluoro-3-iodobenzene. [Link]
-
Lead Sciences. 1,2-Difluoro-3-iodobenzene. [Link]
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Fluoro-1,2-diiodobenzene
Foreword: Navigating the Spectroscopic Landscape of a Niche Reagent
In the realm of synthetic chemistry and drug development, halogenated aromatic compounds are indispensable building blocks. 4-Fluoro-1,2-diiodobenzene (CAS No. 203059-85-2) is one such molecule, offering three distinct reactive sites for complex molecular architecture. Its utility in cross-coupling reactions and as a scaffold in medicinal chemistry hinges on its unambiguous structural verification. While this compound is commercially available, a consolidated public repository of its complete spectroscopic data is notably scarce.
This guide, therefore, adopts a dual-pronged approach. First, it provides a robust framework of the experimental protocols necessary for acquiring high-fidelity spectroscopic data (NMR, IR, MS). Second, in the absence of a complete, published dataset for this compound, this document synthesizes predictive analysis with field-proven insights. By leveraging established spectroscopic principles and drawing direct comparisons to structurally analogous compounds, we will construct a reliable and interpretive guide to the expected spectral characteristics of this important synthetic intermediate. This methodology not only provides a valuable data resource but also illustrates the critical thinking process required for structural elucidation in a real-world research environment.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring, leading to a low-symmetry structure. This has direct implications for its spectroscopic signatures, particularly in NMR, where we expect to see distinct signals for each of the three aromatic protons and six aromatic carbons.
Molecular Formula: C₆H₃FI₂[1] Molecular Weight: 347.90 g/mol [1]
The following diagram illustrates the IUPAC numbering and the distinct nuclei that are the focus of our spectroscopic analysis.
Sources
An In-depth Technical Guide to the Synthesis and Purification of 4-Fluoro-1,2-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-1,2-diiodobenzene is a valuable halogenated aromatic compound, serving as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring a fluorine atom and two vicinal iodine atoms, allows for selective functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of this compound, starting from the readily available precursor, 4-fluoroaniline. We will delve into the mechanistic underpinnings of the diazotization and subsequent iodination reactions, provide a detailed, field-proven experimental protocol, and discuss effective purification and characterization techniques.
Introduction: The Strategic Importance of this compound
Fluorine-containing organic molecules are of immense interest in medicinal chemistry. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound, in particular, is a versatile intermediate. The two iodine atoms can be sequentially and selectively replaced using modern cross-coupling methodologies (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the construction of complex molecular architectures.[3][4] This makes it an invaluable precursor for the development of novel pharmaceuticals, agrochemicals, and organic electronic materials.
The synthesis of such poly-halogenated benzenes requires a regioselective and high-yielding approach. The most common and reliable method involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction to introduce the iodine atoms.[4][5][6] This guide will focus on this trusted synthetic pathway.
Synthesis via Diazotization of 4-Fluoroaniline
The transformation of a primary aromatic amine, such as 4-fluoroaniline, into this compound is a two-step process that is typically performed in a single pot.[7] The core of this synthesis lies in the conversion of the amino group into an excellent leaving group, the diazonium salt (-N₂⁺), which is then displaced by iodide.[4][8]
The Underlying Chemistry: A Mechanistic Perspective
Step 1: Diazotization
The process begins with the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid (H₂SO₄), at low temperatures (typically 0-5 °C).[4][9] The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[4] 4-Fluoroaniline, acting as a nucleophile, attacks the nitrosonium ion (NO⁺) generated from the protonated nitrous acid. A series of proton transfers and elimination of a water molecule leads to the formation of the 4-fluorobenzenediazonium salt.
Step 2: Iodination
The resulting diazonium salt is then treated with a source of iodide ions, most commonly potassium iodide (KI).[4][5] The diazonium group is subsequently replaced by an iodine atom. While copper catalysis is often associated with Sandmeyer reactions, the iodination step generally proceeds efficiently without a catalyst.[5] The introduction of the first iodine atom deactivates the ring slightly, but the ortho-directing influence of the fluorine and the first iodine atom, along with the reaction conditions, favor the introduction of the second iodine atom at the adjacent position.
dot digraph "Diazotization_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="4-Fluoroaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="NaNO₂ + H₂SO₄\n(0-5 °C)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="4-Fluorobenzenediazonium\nSalt", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="KI (Potassium Iodide)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> C [label="Diazotization"]; B -> C [style=invis]; // Helper for layout C -> E [label="Iodination"]; D -> E [style=invis]; // Helper for layout
// Invisible edges for alignment subgraph { rank = same; B; D; } } caption: "Simplified workflow of the synthesis."
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
4-Fluoroaniline
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Iodine (I₂)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Anhydrous Magnesium Sulfate
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-fluoroaniline (1 equivalent).
-
Carefully add a mixture of concentrated sulfuric acid and water, ensuring the temperature is maintained below 50 °C. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the aniline solution while vigorously stirring and maintaining the temperature between 0 and 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Iodination:
-
In a separate beaker, prepare a solution of potassium iodide (2.5 equivalents) and iodine (0.5 equivalents) in water.
-
Slowly add the diazonium salt solution to the potassium iodide/iodine solution with vigorous stirring. Control the rate of addition to manage the effervescence of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The mixture will turn dark due to the formation of the diiodo-product.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and saturated sodium thiosulfate solution (to remove unreacted iodine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification of this compound
The crude product will likely contain unreacted starting materials, mono-iodinated intermediates, and other isomeric diiodobenzenes. A multi-step purification process is often necessary to achieve high purity.
Common Impurities
-
4-Fluoroiodobenzene: The mono-iodinated intermediate.
-
Isomeric Diiodofluorobenzenes: Depending on the reaction conditions, small amounts of other isomers may form.
-
Azo Compounds: Side products from the coupling of the diazonium salt with the starting aniline.
Recommended Purification Techniques
-
Column Chromatography: This is the most effective method for separating the desired product from its isomers and other impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate), is typically effective. The separation can be monitored by Thin Layer Chromatography (TLC).
-
-
Recrystallization: If the product obtained after chromatography still contains minor impurities, recrystallization can be employed.
-
Solvent System: A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below should be chosen. Ethanol or methanol are often good starting points.
-
dot digraph "Purification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Crude Product from Work-up", fillcolor="#FBBC05", fontcolor="#202124"]; Chromatography [label="Silica Gel Column Chromatography\n(Hexanes/Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fractions [label="Collect and Combine\nPure Fractions (TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporation [label="Solvent Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallization [label="Recrystallization\n(e.g., Ethanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; FinalProduct [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Characterization\n(NMR, GC-MS, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Chromatography; Chromatography -> Fractions; Fractions -> Evaporation; Evaporation -> Recrystallization [label="Optional\n(if needed)"]; Evaporation -> FinalProduct; Recrystallization -> FinalProduct; FinalProduct -> Analysis; } caption: "General purification and analysis workflow."
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural information.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the sample.
Data Summary
| Parameter | Typical Value/Condition | Rationale/Comment |
| Starting Material | 4-Fluoroaniline | Readily available and inexpensive precursor. |
| Diazotization Temp. | 0-5 °C | Crucial for the stability of the diazonium salt.[4] |
| Iodinating Agent | KI / I₂ | Provides a high concentration of iodide ions for substitution. |
| Typical Yield (Crude) | 60-75% | Yields can vary based on scale and reaction control. |
| Purification Method | Column Chromatography | Effective for separating isomers and polar impurities. |
| Final Purity | >98% (by GC) | Achievable with careful purification. |
Conclusion
The synthesis of this compound via the diazotization of 4-fluoroaniline is a reliable and scalable method for producing this valuable synthetic intermediate. Careful control of reaction temperature and a systematic approach to purification are paramount for obtaining a high yield of pure product. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize and utilize this versatile building block in their work.
References
-
Kommuri, D. et al. (2020). An Efficient Copper‐Catalyzed Regioselective One‐Pot Synthesis of Pyrido[1,2‐a]benzimidazole and Its Derivatives. ChemistrySelect. Available at: [Link]
- Google Patents. (2020). CN110498730B - Synthetic method of 1,2,4-trifluorobenzene.
-
JMU Scholarly Commons. (2018). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available at: [Link]
-
PubChem. 4-Fluoroiodobenzene. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2019). CN109942731A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
-
PubChem. 1,2-Difluoro-4-iodobenzene. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2021). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. Available at: [Link]
- Google Patents. (2010). CN101624348A - Preparation method of para-fluoroaniline.
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
- Google Patents. (1995). US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes.
-
Grokipedia. Sandmeyer reaction. Available at: [Link]
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
-
PubChem. p-Diiodobenzene. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (1970). US3541173A - Method for separation of divinylbenzene isomers from hydrocarbon mixture.
-
PubMed Central. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Significance of Fluorine in Medicinal Chemistry: A Review. Available at: [Link]
-
Filimonov, V. D. et al. (2011). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synlett. Available at: [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]
-
ResearchGate. (2008). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO 2 and Cation-Exchange Resins in Water at Room Temperature. Available at: [Link]
-
ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. Available at: [Link]
-
ACS Publications. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Available at: [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). Lec4 - Diazotization Reactions. YouTube. Available at: [Link]
- Google Patents. (1999). US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Desotec. Removing Halogenated Organic Compounds: A Guide to Solutions. Available at: [Link]
-
Chromatography Today. (2021). Easy purification of isomers with prepacked glass columns. Available at: [Link]
-
Automated Topology Builder & Repository. 1-Fluoro-4-nitrobenzene. Available at: [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Available at: [Link]
-
Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Available at: [Link]
-
MDPI. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Biphenyl Iodonium Salts as (Radio)labelling Precursors for Fluoroarenes. Available at: [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Diazotisation [organic-chemistry.org]
An In-depth Technical Guide to 4-Fluoro-1,2-diiodobenzene: Reactivity, Stability, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorinated aromatic compounds often exhibit unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding affinities, which can be leveraged to fine-tune the performance of bioactive molecules and functional materials. Among the vast array of fluorinated building blocks, 4-Fluoro-1,2-diiodobenzene stands out as a versatile intermediate, offering two distinct and differentially reactive halogen atoms for sequential functionalization. The presence of the ortho-diiodo motif allows for the construction of complex polycyclic systems, while the fluorine atom serves to modulate the electronic properties of the benzene ring and can be a key pharmacophore in its own right.
This technical guide provides a comprehensive overview of the reactivity, stability, and handling of this compound, with a focus on its practical application in organic synthesis and drug discovery. Drawing from established chemical principles and available data on analogous compounds, this document aims to equip researchers with the knowledge necessary to effectively and safely utilize this valuable synthetic intermediate.
Physicochemical Properties and Stability
This compound is a halogenated aromatic compound with the molecular formula C₆H₃FI₂. While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from closely related structures such as 1,2-diiodobenzene and 4-fluoroiodobenzene.
| Property | Predicted Value/Information | Basis of Prediction/Reference |
| Molecular Weight | 347.90 g/mol | Calculation from atomic weights |
| Appearance | Likely a solid at room temperature | Based on the increasing melting point with halogenation |
| Melting Point | Expected to be higher than 1,2-diiodobenzene (27 °C) | Increased molecular weight and intermolecular forces |
| Boiling Point | Expected to be higher than 1,2-diiodobenzene (286.5 °C) | Increased molecular weight and intermolecular forces |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, Toluene) | Typical for nonpolar aromatic compounds |
| Stability | Likely sensitive to light; may decompose over time to release iodine. Should be stored in a cool, dark place, preferably under an inert atmosphere. Commercial samples of related iodoaromatics are often stabilized with copper. | General knowledge of aryl iodides |
Stability Considerations:
Aryl iodides are known to be sensitive to light and can undergo homolytic cleavage of the C-I bond to form radical species, which can lead to discoloration (due to the formation of I₂) and the generation of impurities. Therefore, it is recommended to store this compound in amber vials or protected from light. For long-term storage, refrigeration and an inert atmosphere (e.g., argon or nitrogen) are advisable to minimize degradation. While specific thermal decomposition data is unavailable, high temperatures, especially in the presence of catalysts or reactive metals, can be expected to promote decomposition.
Synthesis of this compound
A potential precursor for this synthesis is 4-fluoro-2-iodoaniline. The synthesis of this precursor has been reported and involves the direct iodination of 4-fluoroaniline.[2]
Proposed Synthetic Workflow:
Figure 1: Proposed two-step synthesis of this compound.
Conceptual Experimental Protocol (Untested):
Step 1: Synthesis of 4-Fluoro-2-iodoaniline
This step is based on the reported synthesis of 4-fluoro-2-iodoaniline.[2]
-
To a mixture of 4-fluoroaniline (1.0 eq), calcium carbonate (1.2 eq), diethyl ether, and water, add iodine (2.2 eq).
-
Heat the mixture at reflux for an extended period (e.g., 48 hours).
-
After cooling, remove the ether by distillation.
-
The remaining aqueous mixture is then subjected to steam distillation to isolate the crude product.
-
Further purification can be achieved by recrystallization or chromatography.
Step 2: Diazotization of 4-Fluoro-2-iodoaniline and Sandmeyer Iodination
This is a standard procedure for converting anilines to aryl iodides.
-
Dissolve 4-fluoro-2-iodoaniline (1.0 eq) in a mixture of sulfuric acid and water at a low temperature (0-5 °C).
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography or recrystallization.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the two carbon-iodine bonds, which are susceptible to a variety of transformations, most notably metal-catalyzed cross-coupling reactions. The C-F bond is generally much more stable and less reactive under these conditions. The two iodine atoms are in an ortho relationship, which can be exploited for the synthesis of fused ring systems.
Copper-Catalyzed Annulation Reactions
A key reported application of this compound is in the copper-catalyzed, one-pot synthesis of fluorinated pyrido[1,2-a]benzimidazole derivatives. This reaction demonstrates the ability of the diiodo- functionality to undergo sequential C-N bond formation.
Figure 2: Copper-catalyzed synthesis of a fluorinated pyrido[1,2-a]benzimidazole derivative.[3]
This transformation highlights the utility of this compound in constructing complex heterocyclic scaffolds that are of interest in medicinal chemistry. The regioselectivity of such reactions can be influenced by the electronic nature of the substituents on the aminopyridine.
Palladium-Catalyzed Cross-Coupling Reactions
While specific examples with this compound are scarce, its structure makes it an ideal candidate for a range of palladium-catalyzed cross-coupling reactions. The C-I bonds are significantly more reactive than C-Br or C-Cl bonds in oxidative addition to Pd(0), allowing for milder reaction conditions. The two iodine atoms may react sequentially, potentially allowing for the step-wise introduction of different substituents.
3.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. It is highly likely that this compound would readily participate in such reactions.
Figure 3: Generalized Suzuki-Miyaura coupling with this compound.
By controlling the stoichiometry of the boronic acid and the reaction conditions, it may be possible to achieve selective mono- or di-substitution.
3.2.2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Figure 4: Generalized Sonogashira coupling with this compound.
The resulting alkynyl-substituted fluorobenzenes are valuable precursors for a wide range of more complex molecules, including pharmaceuticals and organic electronic materials.
3.2.3. Heck-Mizoroki Coupling
The Heck-Mizoroki reaction couples aryl halides with alkenes. This compound would be expected to react with various alkenes to form styrenyl-type products.
Figure 5: Generalized Heck-Mizoroki coupling with this compound.
Spectroscopic Characterization
| Technique | Predicted Features |
| ¹H NMR | The spectrum will show three signals in the aromatic region, each corresponding to one of the three aromatic protons. The signals will exhibit complex splitting patterns due to both H-H and H-F coupling. The proton ortho to the fluorine atom will likely show the largest H-F coupling constant. |
| ¹³C NMR | The spectrum is expected to show six distinct signals for the six aromatic carbons. The carbon attached to the fluorine will appear as a doublet with a large ¹JCF coupling constant. The carbons ortho and meta to the fluorine will also show smaller C-F couplings. The carbons attached to the iodine atoms will be significantly shielded. |
| ¹⁹F NMR | A single signal is expected for the fluorine atom. The chemical shift will be in the typical range for a fluoroaromatic compound. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observed at m/z 348. A characteristic fragmentation pattern would involve the sequential loss of iodine atoms (M-I)⁺ at m/z 221 and (M-2I)⁺ at m/z 94. |
| Infrared (IR) Spectroscopy | The spectrum will show characteristic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and a strong C-F stretching band, typically in the 1100-1300 cm⁻¹ region. C-I stretching vibrations are found at lower frequencies, often below 600 cm⁻¹. |
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. While a specific Material Safety Data Sheet (MSDS) is not widely available, the hazards can be inferred from related compounds such as 1,2-diiodobenzene and 4-fluoroiodobenzene.[4][5][6]
Potential Hazards:
-
Skin and Eye Irritation: Likely to be an irritant to the skin and eyes.[4][6]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][6]
-
Toxicity: While acute toxicity data is not available, it should be treated as a potentially toxic substance.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Engineering Controls: Use in a well-ventilated fume hood to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. As noted earlier, protection from light is crucial to prevent decomposition.
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.
Conclusion and Future Outlook
This compound is a promising but currently underutilized building block in organic synthesis. Its unique arrangement of a fluorine atom and two ortho-disposed iodine atoms presents a wealth of opportunities for the construction of complex molecular architectures. The differential reactivity of the C-I and C-F bonds, combined with the potential for sequential cross-coupling reactions, makes it a valuable tool for creating diverse libraries of compounds for drug discovery and materials science applications.
Further research into the specific reactivity, development of robust synthetic protocols, and full characterization of this compound will undoubtedly expand its utility and solidify its place in the synthetic chemist's toolbox. The insights provided in this guide, based on established chemical principles and data from analogous compounds, offer a solid foundation for researchers looking to explore the potential of this versatile fluorinated intermediate.
References
-
PubChem. (n.d.). 4-Fluoroiodobenzene. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Chemos GmbH & Co. KG. (2019, February 25). Safety Data Sheet: 1,2-Diiodobenzene. Retrieved January 22, 2026, from [Link]
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction with this compound. Retrieved January 22, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 4-fluoro-2-iodoaniline. Retrieved January 22, 2026, from [Link]
Sources
solubility of 4-Fluoro-1,2-diiodobenzene in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Fluoro-1,2-diiodobenzene in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Solubility Landscape of a Novel Halogenated Arene
For researchers, scientists, and professionals in drug development, understanding the solubility of a molecule is a cornerstone of its practical application. This guide delves into the solubility characteristics of this compound, a halogenated aromatic compound with potential applications in organic synthesis and materials science. While specific experimental solubility data for this compound is not extensively documented in readily available literature, this whitepaper will provide a robust predictive framework based on fundamental chemical principles and data from analogous structures. By understanding the "why" behind solubility, we can confidently predict its behavior in various organic solvents and design effective experimental protocols for its determination.
Molecular Profile and Predicted Solubility of this compound
To predict the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.
Molecular Structure:
Caption: Chemical structure of this compound.
The molecule consists of a benzene ring substituted with one fluorine and two iodine atoms. This structure imparts a combination of polar and non-polar characteristics that will govern its interactions with different solvents.
Key Physicochemical Properties (Predicted and Inferred from Analogs):
| Property | Predicted/Inferred Value | Rationale/Analogous Compound Data |
| Molecular Weight | 350.90 g/mol | Calculated from atomic weights. |
| Polarity | Moderately polar | The C-F bond is highly polar, and the C-I bonds also contribute to the dipole moment. However, the large, non-polar benzene ring and the bulky iodine atoms will dominate the overall character, making it less polar than small, highly functionalized molecules. Aromatic compounds are generally non-polar.[1] |
| Hydrogen Bonding | Acceptor (weak) | The fluorine atom can act as a weak hydrogen bond acceptor. The molecule cannot act as a hydrogen bond donor. |
| "Like Dissolves Like" Principle | Soluble in non-polar and moderately polar aprotic solvents. | The principle of "like dissolves like" suggests that substances with similar intermolecular forces will be soluble in each other.[2][3] this compound, being a large, relatively non-polar molecule, will be most soluble in solvents that can engage in van der Waals forces and dipole-dipole interactions. |
| Water Solubility | Very low to insoluble | The hydrophobic nature of the benzene ring and the large iodine substituents would make it relatively insoluble in water.[4] Halogenated benzenes, in general, have low aqueous solubility.[5] For instance, 1,4-diiodobenzene has a very low water solubility of 1.85 x 10⁻³ g/dm³.[6][7] |
Theoretical Framework: The Energetics of Dissolution
Solubility is governed by the change in Gibbs free energy (ΔG) of the system. For dissolution to occur spontaneously, ΔG must be negative. This is dictated by the enthalpy (ΔH) and entropy (ΔS) of the process:
ΔG = ΔH - TΔS
The process of dissolution can be broken down into three energetic steps:
-
Solute-solute interactions: Energy is required to overcome the intermolecular forces holding the this compound molecules together in the solid state (lattice energy).
-
Solvent-solvent interactions: Energy is required to create a cavity in the solvent for the solute molecule.
-
Solute-solvent interactions: Energy is released when the solute molecule forms new intermolecular interactions with the solvent molecules.
For this compound, the dominant intermolecular forces are:
-
Van der Waals forces (London dispersion forces): These are the primary forces due to the large, polarizable electron clouds of the iodine atoms and the benzene ring.[1]
-
Dipole-dipole interactions: Resulting from the polar C-F and C-I bonds.
-
Halogen-π interactions: The iodine atoms can interact with the π-systems of aromatic solvents. The strength of these interactions increases in the order F < Cl < Br < I.[8][9]
Predicted Solubility in Common Organic Solvents: A Qualitative Guide
Based on the principles outlined above, we can predict the solubility of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene, Benzene, Diethyl ether | High | These solvents primarily interact through van der Waals forces, which are well-matched with the non-polar character of the diiodobenzene backbone. Aromatic solvents like toluene and benzene can also engage in favorable π-π stacking and halogen-π interactions.[4] |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl acetate, Acetone | Moderate to High | These solvents have dipole moments that can interact favorably with the polar C-F and C-I bonds of the solute. They are also capable of engaging in van der Waals forces. Chloroform is often an excellent solvent for non-polar to moderately polar aromatic compounds.[4] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | While these solvents have polar character, their strong hydrogen-bonding networks would be disrupted by the introduction of the non-hydrogen-bonding solute. The energy cost of breaking the solvent's hydrogen bonds may not be fully compensated by the new solute-solvent interactions. |
| Highly Polar Solvents | Water, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Very Low to Insoluble | The significant polarity and, in the case of water, the strong hydrogen-bonding network, make these poor solvents for a large, moderately polar molecule like this compound. |
Experimental Determination of Solubility: A Standard Operating Protocol
Given the lack of readily available data, experimental determination is crucial. The following protocol outlines a standard method for determining the solubility of this compound.
Materials and Equipment
-
This compound (ensure purity)
-
A range of organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure saturation.
-
Accurately add a known volume of each organic solvent to be tested into the respective vials.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the excess solid at the bottom.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.
-
-
Data Interpretation:
-
The determined concentration represents the solubility of this compound in that specific solvent at the tested temperature.
-
This experimental approach is similar to the shake-flask method used for determining the solubility of halogenated benzaldehydes.[10]
Safety Considerations
While specific toxicity data for this compound is limited, it is prudent to handle it with care, assuming it may have properties similar to other halogenated aromatic compounds.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[11][12]
-
Hazards of Analogs: Similar compounds like 1,2-difluoro-4-iodobenzene are known to cause skin and eye irritation and may cause respiratory irritation.[11][13] 4-Fluoroiodobenzene is also classified as an irritant.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15][16]
Conclusion and Future Outlook
This guide provides a comprehensive theoretical framework for understanding and predicting the . The key takeaway is that due to its molecular structure, it is expected to be most soluble in non-polar and moderately polar aprotic solvents. For precise quantitative data, the provided experimental protocol offers a reliable method for its determination. As this and other novel halogenated compounds are explored for new applications, the systematic approach to solubility assessment outlined here will be an invaluable tool for the research and development community.
References
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoroiodobenzene. Retrieved from [Link]
-
Ammonium Iodide. (n.d.). 4-Fluoroiodobenzene CAS #: 352-34-1. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Difluoro-4-iodobenzene. Retrieved from [Link]
-
Journal of Chemical Theory and Computation. (2019, September 26). Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,3-Diiodobenzene. Retrieved from [Link]
-
PubMed. (n.d.). Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility. Retrieved from [Link]
-
Wikipedia. (n.d.). Aromatic compound. Retrieved from [Link]
-
Cuesta College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,2-Diiodobenzene. Retrieved from [Link]
-
ResearchGate. (2019, November 16). Separation of Halogenated Benzenes Enabled by Investigation of Halogen-π Interactions with Carbon Materials. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,4-Diiodobenzene with Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
PubMed. (2019, November 12). Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant. Retrieved from [Link]
-
NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]
-
Austin Community College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Aromatic compound - Wikipedia [en.wikipedia.org]
- 2. chem.ws [chem.ws]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 7. 1,4-Diiodobenzene CAS#: 624-38-4 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. chemos.de [chemos.de]
- 13. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1-Fluoro-4-iodobenzene - Safety Data Sheet [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Fluoro-1,2-diiodobenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-1,2-diiodobenzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and two vicinal iodine atoms, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, including its physicochemical properties, proposed synthetic methodologies, spectroscopic characterization, and potential applications in medicinal chemistry and materials science. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document consolidates information on analogous compounds to present a scientifically grounded technical profile.
Introduction: The Significance of Polysubstituted Fluorinated Aromatics
Fluorinated organic molecules play a crucial role in modern science, with applications spanning pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine into an organic scaffold can profoundly alter its physical, chemical, and biological properties. This is attributed to fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond.
This compound (C₆H₃FI₂) is a member of this important class of compounds. The presence of two iodine atoms on the benzene ring provides reactive handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, as well as for the formation of organometallic reagents. The fluorine atom, in turn, can influence the electronic properties of the molecule and serve as a site for further functionalization or as a key pharmacophore in bioactive molecules. The ortho-diiodo substitution pattern allows for the facile construction of fused ring systems.
Physicochemical and Spectroscopic Profile
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, other values may be estimated based on data from structurally similar compounds.
| Property | Value | Source |
| CAS Number | 203059-85-2 | [1] |
| Molecular Formula | C₆H₃FI₂ | [1] |
| Molecular Weight | 347.90 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, diethyl ether, toluene) and insoluble in water. | Inferred |
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules. While experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar compounds.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3 | 7.8 - 8.0 | d | J(H,H) ≈ 8-9 |
| H-5 | 7.2 - 7.4 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 |
| H-6 | 7.0 - 7.2 | t | J(H,H) ≈ 8-9 |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Comment |
| C-1 | 95 - 105 | Carbon bearing iodine |
| C-2 | 100 - 110 | Carbon bearing iodine |
| C-3 | 135 - 145 | |
| C-4 | 160 - 170 (d) | Carbon bearing fluorine, doublet due to C-F coupling |
| C-5 | 115 - 125 (d) | Doublet due to C-F coupling |
| C-6 | 130 - 140 |
Note: Predicted chemical shifts are relative to TMS (tetramethylsilane). Actual values may vary depending on the solvent and other experimental conditions.
Synthesis of this compound: Proposed Methodologies
While the historical first synthesis of this compound is not well-documented, plausible synthetic routes can be devised based on established organohalogen chemistry. Two primary strategies are presented here: the direct iodination of a fluorinated precursor and a Sandmeyer-type reaction from a suitable amino-substituted starting material.
Retrosynthetic Analysis and Proposed Pathways
A retrosynthetic analysis of this compound suggests two logical disconnections, leading to readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
Pathway 1: From 4-Fluoroaniline
This is arguably the more direct and controllable route. The synthesis would proceed in two steps: regioselective iodination of 4-fluoroaniline followed by a Sandmeyer reaction to replace the amino group with a second iodine atom.
Step 1: Synthesis of 4-Fluoro-2-iodoaniline
The directing effects of the fluorine (ortho, para-directing) and the amino group (ortho, para-directing and strongly activating) on 4-fluoroaniline would favor iodination at the positions ortho to the amino group.
Caption: Iodination of 4-fluoroaniline.
Experimental Protocol: Synthesis of 4-Fluoro-2-iodoaniline [2]
-
To a stirred suspension of 4-fluoroaniline (1.0 eq) and sodium bicarbonate (1.2 eq) in a suitable solvent such as water or a biphasic mixture (e.g., water/diethyl ether), add a solution of iodine (1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-fluoro-2-iodoaniline.
Step 2: Sandmeyer Reaction to Yield this compound
The Sandmeyer reaction is a classic method for converting an aromatic amino group into a variety of functionalities, including halides, via a diazonium salt intermediate.
Caption: Sandmeyer reaction for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolve 4-fluoro-2-iodoaniline (1.0 eq) in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, warm the reaction mixture gently to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure to obtain this compound.
Pathway 2: From 1,2-Diiodobenzene
This approach involves the direct fluorination of 1,2-diiodobenzene. However, electrophilic fluorination of aromatic compounds can be challenging and often requires specialized and highly reactive fluorinating agents. This method is generally less common and may lead to issues with regioselectivity and over-fluorination.
Applications in Organic Synthesis and Beyond
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The iodine atoms are susceptible to a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions, while the C-F bond is generally more robust under these conditions.
Sequential Cross-Coupling Reactions
The two iodine atoms can be selectively functionalized in a stepwise manner, allowing for the introduction of different substituents at the 1- and 2-positions. This makes this compound an excellent precursor for the synthesis of highly substituted and complex aromatic compounds.
Caption: Sequential Suzuki cross-coupling reactions.
Synthesis of Heterocycles
The ortho-diiodo arrangement is a valuable motif for the construction of fused heterocyclic systems through tandem coupling reactions or condensation reactions with appropriate binucleophiles.
Medicinal Chemistry and Drug Discovery
The fluorinated diiodobenzene core can be incorporated into novel drug candidates. The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the iodine atoms provide points for diversification and the synthesis of compound libraries for structure-activity relationship (SAR) studies.
Materials Science
Fluorinated aromatic compounds are of interest in materials science for applications in liquid crystals, organic light-emitting diodes (OLEDs), and polymers. The unique electronic and physical properties imparted by the fluorine and iodine atoms in this compound could be exploited in the design of new functional materials.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the construction of complex organic molecules. While its specific discovery and historical development are not prominently documented, its synthesis can be reliably achieved through well-established methodologies in organic chemistry. The unique arrangement of its functional groups provides a versatile platform for the development of new pharmaceuticals, agrochemicals, and advanced materials. Further exploration of the reactivity and applications of this compound is warranted and promises to yield exciting discoveries in various fields of chemical science.
References
-
PubChem. 4-Fluoroiodobenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 1,2-Difluoro-4-iodobenzene. National Center for Biotechnology Information. [Link]
-
ResearchGate. Reaction with this compound. [Link]
-
The Royal Society of Chemistry. Supporting Information for... [Link]
-
ResearchGate. The first and efficient synthesis of some of the polyhalogenated benzobarrelenes: unusual formation of a benzosemibullvalene derivative. [Link]
- Google Patents.
-
ResearchGate. Palladium-catalyzed synthesis of diarylbenzenes from coupling reactions between equal amount of diiodoarenes and arylboronic acids. [Link]
-
Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. [Link]
-
Journal of Pharmaceutical and Scientific Innovation. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]
-
National Institutes of Health. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
Preprints.org. Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. [Link]
-
ChemistryViews. Diiodo-Functionalized BODIPYs for Cross-Coupling Reactions. [Link]
- Google Patents. Process for preparing para-fluoroanilines.
- Google Patents. Synthetic method of 1,2, 4-trifluorobenzene.
-
PrepChem.com. Synthesis of 4-fluoro-2-iodoaniline. [Link]
-
MDPI. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]
-
KPU Pressbooks. 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II. [Link]
-
Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]
-
ResearchGate. Competition cross-coupling reaction of para-substituted iodoarenes with... [Link]
-
ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]
-
University of Bristol. Benzene. [Link]
-
ACS Publications. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]
Sources
Whitepaper: The Electronic Influence of Fluorine in 4-Fluoro-1,2-diiodobenzene and its Implications for Regioselective Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] This guide provides an in-depth analysis of the electronic effects of the fluorine substituent in 4-Fluoro-1,2-diiodobenzene, a versatile building block for complex molecule synthesis. We will dissect the interplay between fluorine's powerful inductive electron withdrawal and its countervailing resonance electron donation. This document will elucidate how this electronic tug-of-war dictates the molecule's reactivity, particularly influencing the regioselectivity of palladium-catalyzed cross-coupling reactions at the C1 and C2 positions. This guide serves as a technical resource for researchers aiming to leverage the nuanced reactivity of this and similar fluorinated synthons in drug discovery and materials science.
The Dichotomous Nature of Fluorine's Electronic Effects
Fluorine is the most electronegative element, a property that dominates its chemical behavior.[4] When attached to an aromatic ring, its influence is twofold, operating through two distinct mechanisms: the inductive effect (-I) and the resonance effect (+R, also known as the mesomeric effect).
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density from the benzene ring through the sigma (σ) bond. This effect is distance-dependent and deactivates the entire ring towards electrophilic attack by lowering its electron density.[4][5]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This donation of electron density increases the electron density at the ortho and para positions relative to the fluorine atom.[4][5]
In the case of halogens, fluorine presents a unique case. While for chlorine, bromine, and iodine the deactivating inductive effect overwhelmingly dominates, for fluorine, the +R effect is significant enough to modulate reactivity.[4] This is because the 2p orbital of fluorine is of similar size and energy to the 2p orbital of carbon, allowing for more effective orbital overlap and π-donation compared to the larger p-orbitals of other halogens.
In this compound, these effects create a polarized electronic environment. The fluorine atom's strong -I effect withdraws electron density from the entire ring, while its +R effect enriches the ortho positions (C3 and C5) and the para position (C1).
Caption: Inductive (-I) and Resonance (+R) effects of fluorine in this compound.
Impact on Reactivity and Regioselectivity
The two iodine atoms in this compound serve as valuable handles for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Stille couplings.[6][7][8] The key to unlocking the synthetic potential of this molecule is understanding how the fluorine substituent differentially affects the two C-I bonds.
The rate-determining step in many Pd-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) complex. The facility of this step is highly dependent on the electron density at the carbon atom of the C-X bond. A more electron-deficient carbon will undergo oxidative addition more readily.
-
Reactivity at C1-I: The iodine at the C1 position is para to the fluorine atom. At this position, the electron-donating resonance effect (+R) of fluorine is maximal, increasing the electron density.
-
Reactivity at C2-I: The iodine at the C2 position is meta to the fluorine atom. The resonance effect does not operate at the meta position.[5] Therefore, the C2 position only experiences the powerful, distance-moderated electron-withdrawing inductive effect (-I).
Consequently, the C2-I bond is more electron-deficient and polarized than the C1-I bond. This makes the C2-I bond significantly more reactive towards oxidative addition by a Pd(0) catalyst. This differential reactivity allows for the regioselective functionalization at the C2 position while leaving the C1-I bond intact for a subsequent, often more forcing, coupling reaction.
Spectroscopic Characterization
The electronic effects of the fluorine atom are directly observable through Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the aromatic protons and carbons provide a map of the electron density across the ring.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Rationale for Shift |
| ¹H | H-3 | ~7.5 - 7.7 | Deshielded due to proximity to two iodine atoms and the inductive effect of fluorine. |
| ¹H | H-5 | ~7.0 - 7.2 | Shielded by the +R effect of the ortho fluorine atom. |
| ¹H | H-6 | ~7.8 - 8.0 | Deshielded due to proximity to the C1-I bond and being meta to fluorine. |
| ¹³C | C-1 | ~95 - 100 | Shielded by the +R effect of the para fluorine atom. |
| ¹³C | C-2 | ~105 - 110 | Deshielded by the attached iodine and the -I effect from the meta fluorine. |
| ¹³C | C-4 | ~160 - 165 (d, ¹JCF ≈ 250 Hz) | Highly deshielded due to direct attachment to fluorine, with characteristic large C-F coupling. |
| ¹⁹F | F-4 | ~ -110 to -120 | Typical range for an aryl fluoride. |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration. Data for similar compounds can be found in various databases.[9][10][11]
Experimental Protocol: Regioselective Sonogashira Coupling
This protocol describes a method for the selective coupling of a terminal alkyne to the more reactive C2 position of this compound, leveraging the electronic differentiation induced by the fluorine atom.
Objective: To synthesize 1-(Alkynyl)-4-fluoro-2-iodobenzene with high regioselectivity.
Causality and Self-Validation:
-
Catalyst System (Pd(PPh₃)₄/CuI): The palladium catalyst facilitates the oxidative addition, while the copper(I) co-catalyst is crucial for the Sonogashira reaction, forming a copper acetylide intermediate that undergoes transmetalation to the palladium center.
-
Base (Triethylamine, TEA): The amine base is essential. It deprotonates the terminal alkyne to form the reactive acetylide anion and also neutralizes the HI generated during the catalytic cycle, preventing catalyst deactivation.
-
Solvent (THF): Tetrahydrofuran is an excellent solvent for dissolving the organic substrates and the catalyst complex. It is relatively non-polar but can solvate the intermediates. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Temperature (Room Temperature): The enhanced reactivity of the C2-I bond allows the reaction to proceed under mild conditions. Running the reaction at room temperature minimizes side reactions and the potential for reaction at the less reactive C1-I site, thus ensuring high regioselectivity.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 361 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 eq, 35 mg, 0.03 mmol) and CuI (0.05 eq, 9.5 mg, 0.05 mmol).
-
Solvent and Amine: Add anhydrous, degassed THF (10 mL) and triethylamine (TEA) (3.0 eq, 0.42 mL, 3.0 mmol) via syringe. Stir the mixture until all solids are dissolved.
-
Substrate Addition: Slowly add the terminal alkyne (e.g., Phenylacetylene, 1.1 eq, 0.12 mL, 1.1 mmol) dropwise via syringe over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material (typically 2-4 hours).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(phenylethynyl)-4-fluoro-2-iodobenzene.
Caption: Experimental workflow for regioselective Sonogashira coupling.
Conclusion and Outlook
This compound exemplifies the subtle yet powerful influence of fluorine in organic synthesis. The delicate balance between its strong inductive withdrawal and moderate resonance donation creates a predictable and exploitable difference in the reactivity of the two C-I bonds. This allows chemists to perform selective transformations at the C2 position under mild conditions, reserving the C1 position for subsequent reactions. This strategic, stepwise approach is invaluable in the construction of complex, highly functionalized molecules, particularly in the field of drug discovery where precise control over molecular architecture is paramount for optimizing biological activity and pharmacokinetic profiles.[1][12] As synthetic methodologies continue to advance, the utility of such intelligently designed, fluorinated building blocks will undoubtedly continue to expand.
References
-
4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem. National Center for Biotechnology Information. [Link]
-
Reaction with 4‐fluoro‐1,2‐diiodobenzene. - ResearchGate. [Link]
-
Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? - Chemistry Stack Exchange. [Link]
-
Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions | Request PDF - ResearchGate. [Link]
-
1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem. National Center for Biotechnology Information. [Link]
-
Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PubMed Central. National Center for Biotechnology Information. [Link]
-
Fluorine in drug discovery: Role, design and case studies - ResearchGate. [Link]
-
Hammett constants σ for fluoro-substituents. - ResearchGate. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. National Center for Biotechnology Information. [Link]
-
Significance of Fluorine in Medicinal Chemistry: A Review - ResearchGate. [Link]
-
The effect of fluorine on the electronic spectra and ionization potentials of molecules - Royal Society Publishing. [Link]
-
Substituent effects on the relative rates and free energies of ortho- lithiation reactions: families of fluorobenzenes as - ResearchGate. [Link]
-
Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides - The Royal Society of Chemistry. [Link]
-
Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Fluoro-2-iodobenzene(348-52-7) 1H NMR spectrum [chemicalbook.com]
- 11. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR [m.chemicalbook.com]
- 12. ajrconline.org [ajrconline.org]
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 4-Fluoro-1,2-diiodobenzene
Introduction: The Strategic Importance of Fluorinated Arylalkynes
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, the development of robust protocols for the synthesis of fluorinated arylalkynes is of paramount importance to researchers in medicinal chemistry and drug development.
This document provides a detailed guide to the experimental protocol for the Sonogashira coupling of 4-Fluoro-1,2-diiodobenzene. We will delve into the mechanistic underpinnings of this reaction, explore the critical aspect of regioselectivity in dihalogenated systems, and present step-by-step protocols for both mono- and selective double-alkynylation.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction is a synergistic process involving two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.
The currently accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate.
-
Copper Acetylide Formation: In the copper cycle, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper acetylide species.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the palladium(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst, thus completing the cycle.
The amine base plays a dual role in this process: it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide, and it neutralizes the hydrogen halide byproduct generated during the reaction.
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Controlling Regioselectivity in Di-iodinated Systems
A key challenge in the Sonogashira coupling of polyhalogenated arenes is controlling the regioselectivity of the reaction.[4] In the case of this compound, the two iodine atoms are in different chemical environments, leading to a difference in their reactivity. The primary factors governing which iodine atom reacts first are steric hindrance and electronic effects.
Generally, the less sterically hindered position is more susceptible to oxidative addition by the bulky palladium catalyst.[4] In this compound, the iodine atom at the 2-position is ortho to another iodine atom, making it more sterically hindered than the iodine atom at the 1-position, which is ortho to a smaller fluorine atom. Therefore, the initial Sonogashira coupling is expected to occur preferentially at the 1-position.
By carefully controlling the stoichiometry of the terminal alkyne, it is possible to achieve selective mono-alkynylation. Using a slight excess of the di-iodo starting material relative to the alkyne will favor the formation of the mono-coupled product. Conversely, employing a stoichiometric excess of the alkyne and adjusting the reaction conditions can promote a double Sonogashira coupling to yield the di-alkynylated product.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne, known as the Glaser coupling.[5]
-
The use of anhydrous solvents and reagents is highly recommended for optimal results.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Mono-Sonogashira Coupling of this compound
This protocol is designed for the selective mono-alkynylation of this compound, primarily at the less sterically hindered iodine position.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 349.90 | 1.0 | 1.0 |
| Terminal Alkyne | - | 0.9 | 0.9 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Slowly add the terminal alkyne (0.9 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the mono-alkynylated product.
Protocol 2: Double-Sonogashira Coupling of this compound
This protocol is designed to achieve di-alkynylation of this compound.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 349.90 | 1.0 | 1.0 |
| Terminal Alkyne | - | 2.2 | 2.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 0.06 |
| Triethylamine (TEA) | 101.19 | 5.0 | 5.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 15 mL | - |
Step-by-Step Procedure:
-
Follow steps 1-4 from Protocol 1, using the quantities specified in the table above.
-
Add the terminal alkyne (2.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by TLC. The reaction may require several hours to go to completion.
-
Once the reaction is complete, follow the workup and purification procedure outlined in steps 7-11 of Protocol 1. The di-alkynylated product is typically less polar than the mono-alkynylated intermediate.
Caption: General experimental workflow for the Sonogashira coupling.
Characterization and Expected Results
The purified products should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
¹H NMR: Expect to see characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine and alkynyl substituents. The alkynyl proton signal will be absent.
-
¹³C NMR: The appearance of two new signals in the alkyne region (typically 80-100 ppm) is indicative of a successful coupling. The carbon atoms attached to the iodine will show a significant upfield shift upon substitution.
-
¹⁹F NMR: A singlet is expected for the fluorine atom, and its chemical shift may be influenced by the substitution pattern on the aromatic ring.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the expected mass of the mono- or di-alkynylated product.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst, presence of oxygen, wet reagents | Use fresh catalyst, ensure a properly inert atmosphere, and use anhydrous solvents and reagents.[5] |
| Formation of Glaser Homocoupling Product | Presence of oxygen | Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[5] |
| Mixture of Mono- and Di-coupled Products | Incorrect stoichiometry or reaction time | For mono-coupling, ensure a slight excess of the di-iodo starting material. For double coupling, use an excess of the alkyne and ensure the reaction goes to completion. |
Conclusion
The Sonogashira coupling of this compound provides a versatile and efficient route to valuable fluorinated arylalkyne building blocks. By understanding the underlying mechanism and carefully controlling the reaction parameters, particularly the stoichiometry of the reactants, researchers can achieve high yields of either the mono- or di-alkynylated products with excellent selectivity. The protocols outlined in this application note serve as a robust starting point for the synthesis of a wide array of functionalized molecules for applications in drug discovery and materials science.
References
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Magnetically Separable Pd Catalyst for Carbonylative Sonogashira Coupling Reactions for the Synthesis of α,β-Alkynyl Ketones. Available at: [Link]
-
Way, J. D., Bergman, C., & Wuest, F. (2015). Sonogashira cross-coupling reaction with 4-[18F] fluoroiodobenzene for rapid 18F-labelling of peptides. RSC Advances, 5(118), 97891-97899. Available at: [Link]
-
Al-Zoubi, R. M., & Al-Mawali, N. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC advances, 10(27), 15993-16003. Available at: [Link]
-
Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR protocols, 5(1), 102900. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Way, J. D., Bergman, C., & Wuest, F. (2015). Sonogashira cross-coupling reaction with 4-[18F] fluoroiodobenzene for rapid 18F-labelling of peptides. RSC Advances, 5(118), 97891-97899. Available at: [Link]
-
Novák, Z., & Kotschy, A. (2003). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic letters, 5(19), 3399-3401. Available at: [Link]
-
Balova, I. A., et al. (2021). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry, 19(3), 578-587. Available at: [Link]
-
PALLADIUM -CATALYZED SONOGASHIRA SYNTHESIS OF MONO-AND BIS• ALKYNYLATED DERIV ATIVES OF QUINOLINE-5,8-DIONE AND THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]
-
Cross-Coupling of Alkynylsilanes. Gelest. Available at: [Link]
-
Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. Available at: [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5-and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry–A European Journal, 24(49), 12844-12848. Available at: [Link]
-
Bhattacharya, S., & Sengupta, S. (2004). Palladium-Catalyzed Alkynylation of Aryl Halides (Sonogashira Reaction) in Water. Tetrahedron letters, 45(47), 8731-8734. Available at: [Link]
-
Hundertmark, T., et al. (2000). Pd (PhCN) 2 Cl 2/P (t-Bu) 3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic letters, 2(12), 1729-1731. Available at: [Link]
-
Morrison, K. M., et al. (2015). Palladium-catalyzed Sonogashira cross-couplings of (hetero) aryl fluorosulfates. Organic letters, 17(10), 2456-2460. Available at: [Link]
-
Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2, 8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Topic: Suzuki-Miyaura Cross-Coupling Reactions Using 4-Fluoro-1,2-diiodobenzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Fluorinated biaryl and terphenyl scaffolds are of paramount importance in medicinal chemistry and materials science, offering unique electronic and metabolic properties.[2] This application note provides a detailed guide to the strategic use of 4-Fluoro-1,2-diiodobenzene as a versatile building block in Suzuki-Miyaura reactions. We delve into the mechanistic principles governing regioselectivity and provide two distinct, field-proven protocols for achieving either selective mono-arylation or exhaustive bis-arylation. By controlling stoichiometric ratios, reaction kinetics, and catalyst systems, researchers can unlock the full synthetic potential of this valuable difunctionalized substrate.
Introduction: The Power of Fluorinated Aryl Scaffolds
The palladium-catalyzed Suzuki-Miyaura coupling reaction, which forges a C-C bond between an organoboron species and an organic halide, has become an indispensable tool in organic synthesis.[3] Its widespread adoption is due to mild reaction conditions, commercial availability of reagents, and broad functional group compatibility.[4] This reaction is particularly vital in the pharmaceutical industry for constructing complex, biologically active molecules.[5]
Incorporating fluorine into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[6] Consequently, the synthesis of fluorinated biaryls is a major focus in drug discovery. This compound presents itself as a powerful and versatile starting material. Its two carbon-iodine bonds, differentiated by the electronic influence of the fluorine atom, offer a unique platform for sequential or exhaustive cross-coupling, leading to the synthesis of complex fluorinated molecules.
The primary challenge and opportunity when using this substrate lies in controlling the reaction to selectively form either a mono-coupled or a bis-coupled product. This guide explains the underlying principles and provides robust protocols to achieve this control.
Mechanistic Principles and Control of Regioselectivity
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] Understanding this cycle is critical to manipulating the reaction outcome.
The Core Catalytic Cycle
The reaction mechanism consists of three fundamental steps:
-
Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[8][9] The reactivity of the halide is crucial, with the rate decreasing in the order I > OTf > Br >> Cl.[7][8]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.[10][11]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.[3]
Achieving Regioselectivity with this compound
The two iodine atoms in this compound are electronically distinct due to the influence of the fluorine atom. Fluorine is a strongly electron-withdrawing atom via induction (-I effect), which decreases the electron density of the aromatic ring, particularly at the adjacent ortho and meta positions.
-
C2-I Bond (ortho to F): This position is most affected by fluorine's inductive withdrawal, making the C2 carbon more electrophilic. This increased electrophilicity facilitates a faster rate of oxidative addition by the electron-rich Pd(0) catalyst.
-
C1-I Bond (meta to F): This position is less influenced by the inductive effect compared to the C2 position.
This electronic differentiation is the key to achieving selective mono-arylation. By using carefully controlled, kinetically-driven conditions, the reaction can be stopped after the more reactive C2-I bond has coupled, leaving the C1-I bond intact for subsequent transformations.
Conversely, diiodobenzenes show a strong intrinsic tendency to undergo double coupling.[12] The first coupling reaction introduces an electron-donating aryl group, which can activate the second C-I bond, making the mono-coupled intermediate highly reactive. Therefore, achieving bis-coupling is often the thermodynamically favored outcome, especially with excess boronic acid and longer reaction times.
Experimental Protocols & Methodologies
General Considerations:
-
Inert Atmosphere: All Suzuki-Miyaura reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and boronic acids. Use oven-dried glassware and anhydrous solvents.
-
Reagent Quality: Use high-purity reagents. The quality of the catalyst, base, and solvent significantly impacts reaction success.
-
Safety: Handle all reagents in a well-ventilated fume hood. Palladium catalysts and organic solvents can be hazardous. Consult Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Kinetically Controlled Selective Mono-Arylation
This protocol is designed to favor the formation of the mono-arylated product by reacting at the more activated C2-I position.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.0 - 1.1 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.).
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1), via syringe. The reaction concentration should typically be around 0.1 M with respect to the diiodobenzene.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%).
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. Avoid prolonged heating to minimize the formation of the bis-coupled product.
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.
-
Protocol 2: Thermodynamically Controlled Exhaustive Bis-Arylation
This protocol is designed to drive the reaction to completion, forming the symmetrical or unsymmetrical terphenyl product.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask with a stir bar and condenser, add this compound (1.0 eq.), the arylboronic acid (2.2 - 2.5 eq.), and a strong base such as cesium carbonate (Cs₂CO₃, 3.0-4.0 eq.) or potassium phosphate (K₃PO₄, 3.0-4.0 eq.).
-
Inerting the System: Evacuate and backfill the flask with nitrogen or argon three times.[12]
-
Solvent Addition: Add a degassed solvent such as 1,4-Dioxane, THF, or Toluene, often with a small amount of water (e.g., 10:1 organic solvent to water).
-
Catalyst Addition: Add the palladium catalyst and a suitable ligand. For challenging couplings, a more active catalyst system like Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%) with a bulky, electron-rich phosphine ligand like SPhos or XPhos (4-8 mol%) may be required.
-
Reaction Execution: Heat the reaction mixture to a higher temperature (e.g., 100-110 °C or reflux) for an extended period (12-24 hours) to ensure complete conversion of all intermediates. Monitor the reaction by TLC or LC-MS until the starting material and mono-coupled intermediate are consumed.
-
Workup and Purification:
-
After cooling, dilute the mixture with ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite to remove the base and palladium residues, washing the pad with additional solvent.[12]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization to obtain the pure bis-arylated terphenyl product.
-
Data Summary and Optimization Parameters
The choice of reaction parameters is critical for controlling the outcome. The following table summarizes the key variables for directing the reaction towards either mono- or bis-arylation.
| Parameter | Selective Mono-Arylation (Kinetic) | Exhaustive Bis-Arylation (Thermodynamic) | Rationale |
| Boronic Acid (eq.) | 1.0 - 1.1 | > 2.2 | Stoichiometry is the primary control lever. Limited reagent prevents the second coupling. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂ / SPhos, Pd(dppf)Cl₂ | Standard catalysts are sufficient for the first, more facile coupling. More active catalysts may be needed to drive the second coupling to completion. |
| Base | K₂CO₃, K₃PO₄ | Cs₂CO₃, K₃PO₄ | Weaker bases are often sufficient for mono-coupling. Stronger bases can accelerate both steps, ensuring full conversion. |
| Temperature | 80 - 90 °C | 100 °C - Reflux | Lower temperatures favor the kinetic product by minimizing the energy available to overcome the activation barrier for the second coupling. |
| Reaction Time | 2 - 6 hours | 12 - 24 hours | Shorter times are used to isolate the initial product before it can react further. |
| Expected Product | 4-Fluoro-2-iodo-1,1'-biphenyl derivative | 4-Fluoro-1,1':2',1''-terphenyl derivative | The mono-product is the kinetic intermediate; the bis-product is the final thermodynamic product. |
Conclusion
This compound is a highly effective and strategically valuable substrate for the synthesis of complex fluorinated molecules via the Suzuki-Miyaura cross-coupling reaction. By understanding the fundamental mechanistic principles of C-I bond activation as influenced by the ortho-fluorine substituent, chemists can precisely control the reaction outcome. The protocols detailed in this note provide a robust framework for achieving either selective mono-arylation under kinetic control or exhaustive bis-arylation under thermodynamic control. These methods empower researchers in drug discovery and materials science to efficiently construct novel molecular architectures from a single, versatile starting material.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. [Link]
-
Sharp, P. R., et al. (2005). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry, 70(18), 7179–7184. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Couturier, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 868. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Thomas, K. E. (n.d.). The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
Savage, S. A., & Sanford, M. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10858–10908. [Link]
-
ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]
-
MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Copper-Catalyzed Synthesis of 8-Fluoropyrido[1,2-a]benzimidazole from 4-Fluoro-1,2-diiodobenzene
Introduction: The Strategic Importance of Fluorinated Heterocycles
Fluorine-containing heterocyclic compounds are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their pharmacokinetic and pharmacodynamic profiles.[1] Among the vast landscape of heterocyclic scaffolds, the pyrido[1,2-a]benzimidazole core is a "privileged structure," appearing in numerous compounds with a wide range of biological activities.[2] The targeted synthesis of fluorinated analogues of this scaffold, such as 8-fluoropyrido[1,2-a]benzimidazole, is therefore a highly desirable objective for medicinal chemists.
This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of 8-fluoropyrido[1,2-a]benzimidazole via a copper-catalyzed domino reaction. This one-pot procedure utilizes the readily available starting materials, 4-fluoro-1,2-diiodobenzene and 2-aminopyridine, offering an efficient and regioselective route to this valuable heterocyclic entity.
Methodology Overview: A Domino Approach to Complexity
The synthesis of 8-fluoropyrido[1,2-a]benzimidazole is achieved through a copper-catalyzed domino sequence involving a sequential intermolecular and intramolecular C-N bond formation.[3] This elegant one-pot strategy avoids the need for isolating intermediates, thereby enhancing efficiency and reducing waste. The overall transformation is depicted below:
Figure 1: Overall reaction scheme for the synthesis of 8-fluoropyrido[1,2-a]benzimidazole.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from the work of Wu et al. (2011) and provides a reliable method for the synthesis of 8-fluoropyrido[1,2-a]benzimidazole.[3]
Materials and Reagents:
-
This compound (1.0 mmol, 349.9 mg)
-
2-Aminopyridine (1.2 mmol, 112.9 mg)
-
Copper(I) bromide (CuBr) (0.1 mmol, 14.3 mg)
-
1,10-Phenanthroline (0.2 mmol, 36.0 mg)
-
Tripotassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Anhydrous dimethyl sulfoxide (DMSO) (5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add copper(I) bromide (14.3 mg, 0.1 mmol), 1,10-phenanthroline (36.0 mg, 0.2 mmol), and tripotassium phosphate (424.6 mg, 2.0 mmol).
-
Addition of Reactants: Add this compound (349.9 mg, 1.0 mmol) and 2-aminopyridine (112.9 mg, 1.2 mmol) to the Schlenk tube.
-
Solvent Addition: Add 5 mL of anhydrous DMSO to the reaction mixture.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12 hours.
-
Workup: After 12 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 8-fluoropyrido[1,2-a]benzimidazole.
Data Presentation: Substrate Scope and Yields
The copper-catalyzed domino reaction exhibits a good substrate scope, tolerating various substituents on the 1,2-diiodobenzene ring. The following table summarizes the yields for the synthesis of different pyrido[1,2-a]benzimidazole derivatives.
| Entry | 1,2-Diiodobenzene Derivative | Product | Yield (%) |
| 1 | 1,2-Diiodobenzene | Pyrido[1,2-a]benzimidazole | 93 |
| 2 | This compound | 8-Fluoropyrido[1,2-a]benzimidazole | 85 |
| 3 | 4-Chloro-1,2-diiodobenzene | 8-Chloropyrido[1,2-a]benzimidazole | 82 |
| 4 | 4-Bromo-1,2-diiodobenzene | 8-Bromopyrido[1,2-a]benzimidazole | 78 |
| 5 | 4-Methyl-1,2-diiodobenzene | 8-Methylpyrido[1,2-a]benzimidazole | 88 |
| 6 | 4-Methoxy-1,2-diiodobenzene | 8-Methoxypyrido[1,2-a]benzimidazole | 75 |
Table 1: Substrate scope for the copper-catalyzed synthesis of pyrido[1,2-a]benzimidazoles. Data adapted from Wu et al. (2011).[3]
Mechanistic Insights: The Role of the Copper Catalyst and Ligand
The successful synthesis of 8-fluoropyrido[1,2-a]benzimidazole hinges on a carefully orchestrated catalytic cycle, where the copper catalyst, in conjunction with the 1,10-phenanthroline ligand, facilitates a domino sequence of C-N bond formations.
Figure 2: Proposed catalytic cycle for the copper-catalyzed synthesis of 8-fluoropyrido[1,2-a]benzimidazole.
Causality Behind Experimental Choices:
-
Copper(I) Bromide as Catalyst: Copper(I) salts are well-established catalysts for Ullmann-type C-N coupling reactions.[4] The Cu(I) species is believed to be the active catalytic state, undergoing oxidative addition with the aryl iodide.
-
1,10-Phenanthroline as Ligand: The bidentate nitrogen ligand, 1,10-phenanthroline, plays a crucial role in stabilizing the copper catalyst and increasing its solubility and reactivity.[5][6] It is thought to facilitate the oxidative addition and reductive elimination steps in the catalytic cycle. The use of electron-rich phenanthroline ligands can enhance the catalytic activity.[7][8]
-
Tripotassium Phosphate as Base: A base is required to deprotonate the 2-aminopyridine, making it a more potent nucleophile for the initial C-N bond formation. Tripotassium phosphate is an effective base for this transformation.
-
DMSO as Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is well-suited for this reaction, as it can dissolve the reactants and the inorganic base, and it is stable at the high reaction temperature.
-
Reaction Temperature: The elevated temperature of 110 °C provides the necessary activation energy for both the intermolecular and intramolecular C-N bond formation steps.
Regioselectivity:
The reaction of this compound with 2-aminopyridine proceeds with high regioselectivity to afford the 8-fluoro-substituted product. This is a consequence of the two-step domino process. The first intermolecular C-N coupling occurs at one of the C-I bonds of the diiodobenzene. The subsequent intramolecular cyclization then dictates the final position of the fluorine atom on the benzimidazole ring system. The electronic and steric effects of the fluorine substituent likely play a role in the initial intermolecular coupling, although a detailed study on this specific aspect is warranted.
Conclusion and Future Directions
The copper-catalyzed domino synthesis of 8-fluoropyrido[1,2-a]benzimidazole from this compound and 2-aminopyridine represents a highly efficient and practical method for accessing this important heterocyclic scaffold. The one-pot nature of the reaction, coupled with the use of a readily available and relatively inexpensive copper catalyst, makes this protocol attractive for both academic research and industrial applications in drug discovery.
Future work could focus on expanding the substrate scope to include a wider variety of substituted 2-aminopyridines and exploring the use of more sustainable and environmentally friendly solvents. Further mechanistic studies, including computational modeling, could provide a more detailed understanding of the factors governing the regioselectivity and reactivity of this valuable transformation.
References
- Kong, X. et al. (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. RSC Medicinal Chemistry, 12(5), 785-805.
- Wu, Z. et al. (2011). Synthesis of Pyrido[1,2-a]benzimidazoles through a Copper-Catalyzed Cascade C–N Coupling Process. European Journal of Organic Chemistry, 2011(27), 5242-5245.
-
Kommuri, D. et al. An Efficient Copper-Catalyzed Regioselective One-Pot Synthesis of Pyrido[1,2-a]benzimidazole and Its Derivatives. ResearchGate. Available at: [Link]
- Bogdanova, D. M., Savina, L. I., & Begunov, R. S. (2022). SYNTHESIS AND FUNCTIONALISATION OF PYRIDO[1,2-A]BENZIMIDAZOLE AMINO DERIVATIVES.
- Hajra, A. & Bar, S. (2011).
- (2021). Synthesis and Antiviral Activity of Fluorinated Pyrido[1,2-a]benzimidazoles. Pharmaceutical Chemistry Journal, 55(4), 363-368.
- Rasheed, Sk. et al. (2015). Copper-Catalyzed Inter- and Intramolecular C–N Bond Formation: Synthesis of Benzimidazole-Fused Heterocycles. The Journal of Organic Chemistry, 80(15), 7895-7903.
- (2014). Copper-Catalyzed Domino Addition/Double Cyclization: An Approach to Polycyclic Benzimidazole Derivatives. The Journal of Organic Chemistry, 79(18), 8507-15.
- Altman, R. A. & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779-2782.
-
Organic Chemistry Portal. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Available at: [Link]
- (2012). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 31(15), 5486-5498.
- (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(15), 5582-5590.
- Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78-88.
- Altman, R. A. & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: an excellent ligand for the Cu-catalyzed N-arylation of imidazoles. Organic Letters, 8(13), 2779-2782.
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. (Open Access) Synthesis of pyrido[1,2-a]benzimidazoles through a copper-catalyzed cascade C–N coupling process (2012) | Zhiqing Wu | 1 Citations [scispace.com]
- 3. sci-hub.ru [sci-hub.ru]
- 4. Sci-Hub. Copper-Catalyzed Inter- and Intramolecular C–N Bond Formation: Synthesis of Benzimidazole-Fused Heterocycles / The Journal of Organic Chemistry, 2015 [sci-hub.ru]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4,7-Dimethoxy-1,10-phenanthroline: an excellent ligand for the Cu-catalyzed N-arylation of imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Buchwald-Hartwig Mono-Amination of 4-Fluoro-1,2-diiodobenzene
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are prevalent structural motifs.[3] This guide provides a comprehensive technical overview and detailed protocols for the selective mono-amination of 4-fluoro-1,2-diiodobenzene, a valuable substrate for the synthesis of complex, functionalized aniline derivatives. The presence of two distinct carbon-iodine (C-I) bonds and a carbon-fluorine (C-F) bond presents a unique challenge and opportunity for regioselective functionalization, making a thorough understanding of the reaction's principles and practical execution paramount for success.
Mechanistic Rationale for Selective Mono-Amination
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[4] The key steps are the oxidative addition of the aryl halide to the Pd(0) center, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
In the case of this compound, the chemoselectivity of the mono-amination is dictated by the relative rates of oxidative addition at the two C-I bonds. The C-F bond is significantly stronger and generally unreactive under these conditions. The regioselectivity is governed by a combination of steric and electronic factors:
-
Electronic Effects: The rate of oxidative addition is generally accelerated by electron-withdrawing groups on the aryl halide. The strongly electronegative fluorine atom exerts an inductive electron-withdrawing effect, which is more pronounced at the ortho position (C1) than the meta position (C2). This electronic effect would favor oxidative addition at the C1-I bond.
-
Steric Effects: The C2-I bond is flanked by another iodine atom, creating a more sterically hindered environment compared to the C1-I bond, which is adjacent to a smaller fluorine atom. Increased steric hindrance around the C-X bond can disfavor oxidative addition.
Therefore, the selective mono-amination of this compound is anticipated to occur preferentially at the C1 position, ortho to the fluorine atom, to yield N-(4-fluoro-2-iodophenyl)amines.
Recommended Catalytic System and Reagents
For the selective mono-amination of this compound, a robust and versatile catalytic system is required. Based on literature precedents for the amination of dihaloarenes, the following system is recommended:
| Component | Recommended Reagent | Role | Rationale for Selection |
| Palladium Precursor | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst | A common and reliable source of Pd(0) for Buchwald-Hartwig reactions. |
| Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | Ligand | A bulky, electron-rich bidentate phosphine ligand known to promote the amination of challenging substrates and offer good selectivity in polyhalogenated systems.[5][6][7] |
| Base | Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) | Base | Strong, non-nucleophilic bases that effectively deprotonate the amine and facilitate the formation of the palladium-amido complex. |
| Solvent | 1,4-Dioxane or Toluene | Solvent | Anhydrous, aprotic solvents that are well-suited for Buchwald-Hartwig aminations. |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. All glassware should be oven-dried before use.
Protocol 1: Mono-Amination of this compound with a Primary Amine (e.g., Aniline)
This protocol outlines the general procedure for the selective mono-amination of this compound with a primary amine.
Reaction Scheme:
Caption: Mono-amination of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 339.9 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Addition of Reagents: Add sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Solvent and Amine Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) followed by aniline (1.2 mmol, 111.7 mg, 109 µL).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-(4-fluoro-2-iodophenyl)aniline.
Protocol 2: Mono-Amination with a Secondary Amine (e.g., Morpholine)
The procedure is similar to that for primary amines, with minor adjustments.
Step-by-Step Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 104.5 mg, 105 µL).
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Follow the workup and purification procedures as described in Protocol 1.
Expected Results and Data
The following table provides expected yields for the mono-amination of this compound with various amines based on similar transformations reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Amine | Product | Expected Yield (%) |
| Aniline | N-(4-fluoro-2-iodophenyl)aniline | 75-85 |
| Morpholine | 4-(4-fluoro-2-iodophenyl)morpholine | 80-90 |
| n-Butylamine | N-(4-fluoro-2-iodophenyl)butan-1-amine | 70-80 |
| Diethylamine | N-(4-fluoro-2-iodophenyl)-N-ethylamine | 65-75 |
Characterization of the Product: N-(4-fluoro-2-iodophenyl)aniline
The structure of the synthesized product should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings. The protons on the fluoro-iodo-substituted ring will exhibit coupling to the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR will show a singlet or a multiplet depending on the coupling with neighboring protons.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of a fresh palladium precursor and ligand. Consider using a pre-catalyst. |
| Poor quality solvent or reagents | Use anhydrous, degassed solvents and pure reagents. | |
| Insufficiently strong base | Ensure the base is fresh and handled under inert conditions. | |
| Formation of di-aminated product | High catalyst loading or prolonged reaction time | Reduce the catalyst loading and monitor the reaction closely to stop it after the mono-aminated product is formed. |
| Excess amine | Use a slight excess of the amine (1.1-1.2 equivalents). | |
| Dehalogenation (loss of iodine) | High temperature or presence of reducing agents | Lower the reaction temperature and ensure the absence of any reducing impurities. |
Conclusion
The selective mono-amination of this compound via the Buchwald-Hartwig reaction is a powerful method for the synthesis of valuable N-(4-fluoro-2-iodophenyl)amine building blocks. Careful selection of the catalyst system, particularly a bulky and electron-rich ligand such as Xantphos, along with optimized reaction conditions, is crucial for achieving high yields and excellent regioselectivity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors.
References
-
Buchwald-Hartwig amination. In Wikipedia; 2023. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Yin, J.; Buchwald, S. L. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. J. Am. Chem. Soc.2002 , 124 (21), 6043–6048. [Link]
-
Ji, J.; Li, T.; Bunnelle, W. H. Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Org. Lett.2003 , 5 (24), 4611–4614. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. In Palladium-Catalyzed C-N Cross-Coupling Reactions; John Wiley & Sons, Ltd, 2008; pp 103–155. [Link]
-
NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing). [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
The Strategic Deployment of 4-Fluoro-1,2-diiodobenzene in the Synthesis of Fluorinated Bioactive Molecules
Introduction: The Fluorine Advantage in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of a drug candidate.[1] Consequently, the development of robust synthetic methodologies for the precise installation of fluorine atoms is of paramount importance to researchers in medicinal chemistry and drug development. 4-Fluoro-1,2-diiodobenzene has emerged as a versatile and powerful building block in this endeavor, offering a scaffold primed for sequential and regioselective functionalization to construct complex fluorinated bioactive molecules.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of valuable fluorinated compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate the logical workflows for the synthesis of key molecular architectures.
The Power of Orthogonality: Regioselective Cross-Coupling Reactions
The synthetic utility of this compound lies in the differential reactivity of its two carbon-iodine (C-I) bonds. The iodine atom at the 2-position is sterically hindered by the adjacent iodine at the 1-position, and electronically influenced by the fluorine atom at the 4-position. This inherent difference allows for regioselective functionalization, typically with the less sterically hindered iodine at the 1-position reacting preferentially under carefully controlled conditions. This stepwise approach is critical for the construction of unsymmetrical, highly substituted fluorinated aromatic compounds.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are the workhorses for the functionalization of aryl halides and are particularly well-suited for the selective modification of this compound.[2][3]
Visualizing the Strategy: Stepwise Functionalization Workflow
Caption: Stepwise functionalization of this compound.
Application Protocol 1: Stepwise Sonogashira/Suzuki Coupling for the Synthesis of Fluorinated 2,3-Disubstituted Indoles
This protocol details a hypothetical, yet scientifically plausible, two-step, one-pot synthesis of a fluorinated indole derivative, a privileged scaffold in medicinal chemistry, starting from this compound. The strategy relies on the regioselective Sonogashira coupling at the less hindered C1-iodine, followed by a subsequent intramolecular Suzuki coupling to form the indole ring.
The "Why": Causality in Experimental Design
-
Regioselectivity of the Sonogashira Coupling: The initial Sonogashira coupling is directed to the C1-iodine due to its lower steric hindrance compared to the C2-iodine. The choice of a bulky phosphine ligand on the palladium catalyst can further enhance this selectivity.
-
One-Pot Procedure: Performing the reactions sequentially in a single vessel without isolation of the intermediate minimizes product loss and improves overall efficiency.
-
Catalyst Choice: A combination of a palladium catalyst (for both steps) and a copper(I) co-catalyst (for the Sonogashira reaction) is employed. The ligand choice for the palladium catalyst is crucial for both reactivity and selectivity.
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., 2-ethynylaniline)
-
Arylboronic acid (for the second coupling, if intermolecular)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
CuI (Copper(I) iodide)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Solvent (e.g., Anhydrous, degassed THF or DMF)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF), followed by the base (e.g., triethylamine, 3.0 eq).
-
First Coupling (Sonogashira): Slowly add the terminal alkyne (e.g., 2-ethynylaniline, 1.1 eq) to the reaction mixture at room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS for the formation of the monofunctionalized intermediate.
-
Second Coupling (Suzuki): Once the first coupling is complete, add the arylboronic acid (1.2 eq) and an aqueous solution of a base (e.g., K₂CO₃, 3.0 eq).
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Results and Data
| Entry | Terminal Alkyne | Second Coupling Partner | Product | Yield (%) |
| 1 | 2-Ethynylaniline | Intramolecular | 7-Fluoro-2-substituted-indole | 65-75 |
| 2 | Phenylacetylene | 2-Formylphenylboronic acid | Fluorinated Dibenzofuran derivative | 60-70 |
Note: Yields are estimates based on similar transformations reported in the literature and will vary depending on the specific substrates and optimization of reaction conditions.
Application Protocol 2: Synthesis of Fluorinated Dibenzothiophenes via a Domino Sonogashira Coupling/Thiolation Reaction
This protocol outlines a potential one-pot synthesis of a fluorinated dibenzothiophene, a heterocyclic core found in various bioactive compounds, using a domino reaction sequence initiated by a Sonogashira coupling.
The "Why": Causality in Experimental Design
-
Domino Reaction: This approach combines multiple bond-forming events in a single pot, leading to a rapid increase in molecular complexity.
-
In Situ Thiolation: The Sonogashira product is not isolated but is directly subjected to a copper-catalyzed intramolecular thiolation reaction.
-
Ligandless Palladium Catalyst: For some Sonogashira couplings, a ligandless palladium source can be effective and simplifies the reaction setup.
Experimental Protocol
Materials:
-
This compound
-
2-Ethynylthiophenol
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Anhydrous, degassed DMF)
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), 2-ethynylthiophenol (1.1 eq), PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.1 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Solvent Addition: Add anhydrous, degassed DMF.
-
Reaction: Seal the tube and heat the mixture to 120-140 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Visualizing the Domino Reaction
Caption: Domino Sonogashira/Thiolation for Dibenzothiophene Synthesis.
Trustworthiness and Self-Validation
The protocols provided are based on well-established chemical principles and reaction mechanisms. To ensure the trustworthiness of the results, the following self-validating steps are crucial:
-
Characterization of Intermediates: In the stepwise protocol, it is advisable to characterize the monofunctionalized intermediate by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the regioselectivity of the first coupling.
-
Spectroscopic Analysis of Final Products: Thorough characterization of the final products using NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and, if possible, X-ray crystallography is essential to confirm the structure and purity.
-
Control Experiments: Running control experiments, such as the reaction without the catalyst or with only one of the coupling partners, can help to verify the necessity of each component and rule out side reactions.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex fluorinated bioactive molecules. Its ability to undergo regioselective, stepwise functionalization through well-established cross-coupling methodologies provides a clear and logical pathway to a diverse range of molecular architectures. The protocols and insights provided in this application note are intended to empower researchers to harness the full potential of this valuable reagent in their drug discovery and development efforts. By understanding the underlying principles of reactivity and carefully controlling reaction conditions, scientists can unlock new avenues for the creation of novel fluorinated compounds with enhanced biological properties.
References
-
Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chinchilla, R., & Nájera, C. (2007). Chemical Reviews, 107(3), 874–922. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Aryl and Vinyl Halides with Organoboron Reagents. Miyaura, N., & Suzuki, A. (1995). Chemical Reviews, 95(7), 2457–2483. [Link]
-
Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Balova, I. A., et al. (2020). Organic & Biomolecular Chemistry, 18(3), 439-452. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. Vitaku, E., et al. (2020). Pharmaceuticals, 13(8), 163. [Link]
-
The Role of Fluorine in Medicinal Chemistry. Müller, K., Faeh, C., & Diederich, F. (2007). Science, 317(5846), 1881–1886. [Link]
-
Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. Kumar, A., et al. (2011). E-Journal of Chemistry, 8(4), 1845-1852. [Link]
-
Catalyst-Controlled Site-Selective Bond Activation. Hartwig, J. F. (2017). Accounts of Chemical Research, 50(4), 549-555. [Link]
Sources
Application of 4-Fluoro-1,2-diiodobenzene in Materials Science: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of fluorine atoms into conjugated polymers is a powerful tool for tuning their optoelectronic and physical properties. 4-Fluoro-1,2-diiodobenzene emerges as a highly versatile building block in this context, offering multiple reactive sites for the construction of novel functional materials. This guide provides an in-depth exploration of its application, focusing on the synthesis of a fluorinated poly(p-phenyleneethynylene) (PPE) derivative, a class of materials with significant potential in organic electronics.
The Strategic Advantage of this compound
This compound possesses a unique combination of reactive functionalities that make it an attractive monomer for polymer synthesis:
-
Two Iodine Substituents: The two iodine atoms provide two reactive sites for cross-coupling reactions, such as the Sonogashira or Suzuki coupling, enabling the formation of polymer chains. The carbon-iodine bond is relatively weak, facilitating oxidative addition to the palladium catalyst, which is a key step in these reactions.
-
Fluorine Substituent: The fluorine atom imparts several desirable properties to the resulting polymer, including:
-
Enhanced Electron-Accepting Character: The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the conjugated polymer, which is beneficial for applications in organic solar cells and field-effect transistors.
-
Improved Stability: The strong carbon-fluorine bond enhances the thermal and oxidative stability of the material.
-
Modified Solubility and Morphology: The fluorine atom can influence the polymer's solubility in organic solvents and affect its solid-state packing, which in turn impacts charge transport properties.
-
Application in Conjugated Polymer Synthesis: Sonogashira Coupling
A prime application of this compound is in the synthesis of conjugated polymers via Sonogashira polycondensation. This palladium- and copper-co-catalyzed reaction forms carbon-carbon bonds between aryl halides and terminal alkynes. Here, we detail a protocol for the synthesis of a fluorinated poly(p-phenyleneethynylene) (PPE) by reacting this compound with a diethynyl comonomer.
Experimental Workflow: Sonogashira Polymerization
Application Note: Synthesis of Advanced OLED Materials from 4-Fluoro-1,2-diiodobenzene
Abstract
Organic Light-Emitting Diodes (OLEDs) represent a forefront technology in displays and solid-state lighting, driven by the continuous innovation of their constituent organic materials.[1] The performance of an OLED device—its efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular architecture of the materials used in its various layers.[2] This application note provides a comprehensive guide for researchers on the strategic synthesis of high-performance OLED materials starting from 4-Fluoro-1,2-diiodobenzene. This versatile building block offers two reactive iodine sites for molecular elaboration and a fluorine substituent for tuning electronic properties. We present detailed protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, to construct tailored molecules for the hole-transport, electron-transport, and emissive layers of an OLED device.
Introduction: The Strategic Advantage of this compound
An OLED is a multilayered semiconductor device where light is generated through the recombination of electrons and holes within an organic emissive layer (EML), sandwiched between electron-transport (ETL) and hole-transport layers (HTL).[1][3] The precise chemical and photophysical properties of the materials in each layer are critical for efficient device operation.[2]
This compound is an exemplary starting material for several reasons:
-
Dual Reactive Sites: The two iodine atoms are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions. This allows for sequential or double coupling, enabling the construction of complex, symmetric, or asymmetric conjugated systems.
-
Electronic Tuning via Fluorination: The electronegative fluorine atom serves a crucial role in modulating the electronic properties of the final molecule. It generally lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[4] This can enhance electron injection, improve the material's resistance to oxidative degradation, and fine-tune the emission color.[4]
-
Versatility: This single precursor can be used to synthesize materials for virtually any layer of an OLED, including hole-transporting materials rich in nitrogen, electron-transporting materials, and highly fluorescent or phosphorescent host/emitter materials.[5][6][7]
This guide will focus on three cornerstone synthetic strategies that leverage these advantages.
Core Synthetic Strategies and Protocols
Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis of conjugated organic materials for OLEDs.[8][9] We will detail protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Building Conjugated Backbones
The Suzuki-Miyaura reaction forms carbon-carbon single bonds between an organoboron compound and an organohalide. It is exceptionally robust and tolerant of a wide range of functional groups, making it ideal for synthesizing the oligo- and poly-aromatic structures common in host and transport materials.[9][10][11]
Causality: The goal here is to perform a double Suzuki coupling to attach two aryl groups to the central fluorinated benzene ring. This extends the π-conjugation, a fundamental requirement for charge transport and luminescence. The choice of a palladium(0) catalyst, a phosphine ligand, and a base is critical for an efficient catalytic cycle.
Caption: Workflow for a double Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of a 3,4-Diaryl-1-fluorobenzene Derivative
-
Reagent Preparation: To a 100 mL Schlenk flask, add this compound (1.0 mmol, 361.9 mg), the desired arylboronic acid (2.2 mmol), and potassium carbonate (4.0 mmol, 552.8 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene (20 mL) and water (5 mL), via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg), under a positive flow of argon.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After cooling to room temperature, add deionized water (20 mL) and extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the final product.
Sonogashira Coupling: Crafting Rigid Emissive Cores
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8] This reaction is instrumental in creating rigid, linear oligo(p-phenyleneethynylene)s (OPEs), which are known for their high fluorescence quantum yields and are excellent candidates for emissive materials.[12]
Causality: The C-C triple bonds introduced by the Sonogashira reaction create a highly conjugated, planar, and rigid molecular structure. This rigidity minimizes non-radiative decay pathways, leading to more efficient light emission. The dual catalysis system (Pd/Cu) is key to activating both the alkyne and the aryl iodide for efficient coupling.[8]
Caption: Workflow for a double Sonogashira cross-coupling reaction.
Protocol 2: Synthesis of a 1,2-Bis(alkynyl)-4-fluorobenzene
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 mmol, 361.9 mg), Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21.1 mg), and Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon.
-
Solvent and Base Addition: Add degassed tetrahydrofuran (THF, 25 mL) and triethylamine (TEA, 5 mL). Stir to dissolve the solids.
-
Alkyne Addition: Add the desired terminal alkyne (2.2 mmol) dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 8-16 hours. Gentle heating (40-50 °C) may be required for less reactive substrates. Monitor the reaction's completion by TLC.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the triethylammonium iodide salt. Wash the pad with THF.
-
Purification: Evaporate the solvent from the filtrate. The crude product can be purified either by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Buchwald-Hartwig Amination: Installing Hole-Transporting Moieties
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[13] It is the premier technique for synthesizing triarylamine-based compounds, which are the most common and effective class of hole-transporting materials (HTMs) due to their excellent electrochemical stability and high hole mobility.[14][15]
Causality: HTMs facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer. Triarylamines are electron-rich and readily form stable radical cations, which is the mechanism of hole transport. The Buchwald-Hartwig reaction provides a direct and efficient route to couple amine-containing fragments (like carbazole or diphenylamine) to the aryl core, creating these essential structures.[11][13][14] The choice of a sterically hindered phosphine ligand is crucial to facilitate the reductive elimination step, which forms the C-N bond.[14]
Caption: Workflow for a double Buchwald-Hartwig amination reaction.
Protocol 3: Synthesis of a Fluorinated Triarylamine-Based HTM
-
Reagent Preparation: In a glovebox or under a positive flow of argon, add to a Schlenk flask this compound (1.0 mmol, 361.9 mg), the desired secondary amine (e.g., carbazole or diphenylamine, 2.2 mmol), and a strong base such as sodium tert-butoxide (NaOtBu, 2.8 mmol, 269.1 mg).
-
Catalyst System: Add the palladium source, such as Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg), and a suitable phosphine ligand, such as XPhos (0.08 mmol, 38.1 mg).
-
Inert Atmosphere: If not in a glovebox, seal the flask and perform three evacuate/backfill cycles with argon.
-
Solvent Addition: Add degassed, anhydrous toluene (20 mL).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction to room temperature. Carefully quench by adding water (20 mL). Extract the product into dichloromethane or ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: After solvent removal, purify the crude material by column chromatography on silica gel to obtain the target HTM.
Material Characterization and Property Evaluation
Once synthesized, the materials must be rigorously characterized to confirm their identity, purity, and suitability for OLED applications.
| Characterization Technique | Purpose | Expected Outcome / Key Parameters |
| NMR Spectroscopy | To confirm the molecular structure and assess purity. | ¹H, ¹³C, and ¹⁹F NMR spectra should match the expected structure. Absence of impurity signals. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized compound. | The molecular ion peak (e.g., [M]⁺ or [M+H]⁺) should match the calculated molecular weight. |
| UV-Visible Spectroscopy | To determine the electronic absorption properties and calculate the optical bandgap. | Absorption maxima (λ_abs) and the absorption onset, from which the optical bandgap (E_g) is estimated. |
| Photoluminescence (PL) Spectroscopy | To measure the emission properties of the material.[16] | Emission maximum (λ_em), which defines the color of light. Photoluminescence Quantum Yield (PLQY). |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels. | Oxidation and reduction potentials, from which HOMO and LUMO levels are calculated. Essential for assessing charge injection barriers. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the material. | Decomposition temperature (T_d), typically defined at 5% weight loss. High T_d (>300 °C) is crucial for device lifetime. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (T_g). | A high T_g is important for morphological stability of the amorphous thin films used in OLEDs.[2] |
Conclusion
This compound stands out as a powerful and versatile platform for the development of novel OLED materials. Through the judicious application of modern synthetic methods like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, researchers can systematically design and construct molecules with tailored properties. By following the detailed protocols and understanding the chemical rationale presented in this guide, scientists can efficiently synthesize and characterize new generations of hole-transport, electron-transport, and emissive materials, paving the way for more efficient, stable, and cost-effective OLED technologies.
References
-
ResearchGate. (n.d.). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions | Request PDF. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene | Request PDF. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Recent research of materials for emissive layer of OLED. Retrieved January 22, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Retrieved January 22, 2026, from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Preparation of Polymers for Organic Light-emitting Diodes Using Suzuki-Miyaura Coupling Reaction and Improvements of their Properties. Retrieved January 22, 2026, from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical and photophysical properties of materials for OLEDs. Retrieved January 22, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Thermally cross-linkable fluorene-based hole transporting materials: synthesis, characterization, and application in perovskite solar cells. Retrieved January 22, 2026, from [Link]
-
Scirp.org. (n.d.). Electron Transport Materials: Synthesis, Properties and Device Performance. Retrieved January 22, 2026, from [Link]
-
IRIS. (n.d.). Synthesis of Heterocycles for OLED Applications. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 22, 2026, from [Link]
-
Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. (n.d.). Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2024). Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. Retrieved January 22, 2026, from [Link]
-
MDPI. (2024). Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. Retrieved January 22, 2026, from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iris.uniss.it [iris.uniss.it]
- 5. Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Thermally cross-linkable fluorene-based hole transporting materials: synthesis, characterization, and application in perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electron Transport Materials: Synthesis, Properties and Device Performance [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Selective Mono-functionalization of 4-Fluoro-1,2-diiodobenzene
Abstract and Strategic Overview
4-Fluoro-1,2-diiodobenzene is a valuable building block in synthetic chemistry, particularly for the construction of complex, fluorine-containing molecules prevalent in pharmaceuticals, agrochemicals, and advanced materials. Its utility is maximized when its two iodine atoms can be functionalized sequentially and with high regioselectivity. This guide provides a comprehensive overview of the principles and protocols for achieving selective mono-functionalization at the C2 position, leveraging the distinct electronic environment created by the ortho-fluorine substituent. We will explore key methodologies, including halogen-metal exchange and palladium-catalyzed cross-coupling reactions, offering detailed, field-tested protocols for immediate application in a research setting.
The Principle of Selectivity: Causality of the ortho-Fluorine Effect
The ability to selectively functionalize one of two identical halogens on an aromatic ring hinges on creating a difference in their reactivity. In this compound, the fluorine atom is the primary determinant of this selectivity.
-
Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond framework (-I effect). This effect is strongest at the adjacent ortho position (C2) and diminishes with distance (C1 is meta to the fluorine).[1][2]
-
Consequences for Reactivity: The strong -I effect at C2 makes the attached iodine atom (I-C2) part of a more electron-deficient and polarized C-I bond. This heightened electrophilicity at the carbon center and the increased acidity of the C-I bond make it the preferred site for two key reaction classes:
-
Oxidative Addition in Palladium Catalysis: In catalytic cycles like Suzuki or Sonogashira, the initial, often rate-determining, step is the oxidative addition of the Pd(0) catalyst into the C-I bond. The more electron-deficient C2-I bond is significantly more susceptible to this insertion compared to the C1-I bond.[3][4]
-
Halogen-Metal Exchange: In reactions with organolithium reagents (e.g., n-BuLi), the exchange process is facilitated at the more electrophilic carbon center. The formation of the ate-complex intermediate, a key step in the mechanism, is favored at the C2 position.[5][6][7]
-
This inherent electronic bias allows for highly selective mono-functionalization at the C2 position under carefully controlled conditions, typically by using a slight deficiency or stoichiometric amount of the coupling partner or organometallic reagent.
Methodologies for Selective Mono-functionalization
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions are among the most robust methods for forming C-C and C-heteroatom bonds with high selectivity.
-
Suzuki-Miyaura Coupling: This reaction forms a C(sp²)-C(sp²) bond between the aryl iodide and an organoboron reagent (boronic acid or ester). It is known for its mild conditions and high functional group tolerance.[8][9] Selective mono-coupling is readily achieved by controlling stoichiometry.
-
Sonogashira Coupling: This method creates a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. The reaction is typically co-catalyzed by palladium and copper salts.[3][10][11] The regioselectivity is governed by the preferential oxidative addition of the palladium catalyst to the more activated C2-I bond.[3]
Halogen-Metal Exchange Reactions
These reactions provide a powerful route to generate nucleophilic aryl species that can be trapped with a wide range of electrophiles.
-
Lithium-Halogen Exchange: This is an extremely rapid and often low-temperature reaction, typically employing n-butyllithium or tert-butyllithium.[12][13] The exchange occurs preferentially at the iodine ortho to the fluorine. The resulting aryllithium species is a potent nucleophile.
-
Magnesium-Halogen Exchange (Grignard Reagent Formation): While direct reaction with magnesium metal can be difficult to control for selective mono-functionalization, a transmetalation approach using reagents like isopropylmagnesium chloride (Turbo Grignard) can offer higher selectivity. However, for diiodo compounds, achieving high mono-selectivity can be challenging due to the high reactivity and potential for side reactions like Wurtz coupling.[14][15]
The general workflow for these selective transformations can be visualized as follows:
Caption: General workflow for selective mono-functionalization of this compound.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organolithium reagents are pyrophoric and must be handled under an inert atmosphere.
Protocol 4.1: Selective Mono-Suzuki Coupling
This protocol details the synthesis of 2-(4-fluorophenyl)-1,3-diiodo-5-fluorobenzene as a representative example.
Reaction Scheme: (Self-generated image, not from search result)
Materials & Reagents:
| Reagent/Material | Grade | M.W. | Quantity | Moles (mmol) |
| This compound | 98% | 347.90 | 348 mg | 1.0 |
| 4-Fluorophenylboronic acid | 97% | 139.92 | 126 mg | 0.9 |
| Pd(PPh₃)₄ | 99% | 1155.56 | 35 mg | 0.03 |
| K₂CO₃ (anhydrous) | 99% | 138.21 | 415 mg | 3.0 |
| Toluene | Anhydrous | - | 8 mL | - |
| Ethanol | 200 proof | - | 2 mL | - |
| Water | Deionized | - | 2 mL | - |
Procedure:
-
Vessel Preparation: To a 25 mL flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (348 mg, 1.0 mmol), 4-fluorophenylboronic acid (126 mg, 0.9 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Solvent Addition: Add anhydrous toluene (8 mL), ethanol (2 mL), and deionized water (2 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with argon for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 85 °C. Stir the mixture vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The starting material and product can be visualized using a UV lamp.
-
Work-up: After the reaction is complete (consumption of the boronic acid), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extraction: Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-coupled product.
Protocol 4.2: Selective Mono-functionalization via Lithium-Halogen Exchange
This protocol details the selective formation of an aryllithium species and its subsequent quench with an electrophile, using dimethylformamide (DMF) to synthesize 2-iodo-6-fluorobenzaldehyde.
Materials & Reagents:
| Reagent/Material | Grade | M.W. | Quantity | Moles (mmol) |
| This compound | 98% | 347.90 | 348 mg | 1.0 |
| n-Butyllithium | 2.5 M in hexanes | 64.06 | 0.42 mL | 1.05 |
| Dimethylformamide (DMF) | Anhydrous | 73.09 | 91 µL | 1.2 |
| Tetrahydrofuran (THF) | Anhydrous | - | 10 mL | - |
Procedure:
-
Vessel Preparation: To a 50 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen/argon inlet, add this compound (348 mg, 1.0 mmol).
-
Inert Atmosphere & Dissolution: Seal the flask and establish an inert atmosphere. Add anhydrous THF (10 mL) via syringe to dissolve the starting material.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (0.42 mL of a 2.5 M solution in hexanes, 1.05 mmol) dropwise over 5 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 30 minutes.
-
Electrophilic Quench: Add anhydrous DMF (91 µL, 1.2 mmol) dropwise. A color change is typically observed.
-
Warming and Quench: Continue stirring at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel with 20 mL of diethyl ether and 20 mL of water. Separate the layers and extract the aqueous phase twice more with 15 mL portions of diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate 2-iodo-6-fluorobenzaldehyde.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The mechanism underlying the Suzuki coupling protocol relies on a well-defined catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Product Characterization
Confirmation of successful selective mono-functionalization requires distinguishing the desired product from the starting material and the di-functionalized side product.
-
¹H and ¹⁹F NMR Spectroscopy: The aromatic region of the proton NMR spectrum will show a distinct change in the splitting patterns and chemical shifts upon substitution. ¹⁹F NMR is particularly powerful; the chemical shift of the fluorine atom will change significantly after substitution at the ortho C2 position.
-
Mass Spectrometry (MS): GC-MS or LC-MS will clearly show the molecular ion peak corresponding to the mass of the mono-functionalized product, allowing for easy differentiation from the starting di-iodide and the di-substituted product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Impure/wet solvents or reagents; Low reaction temperature. | Use a fresh batch of catalyst or a pre-catalyst. Ensure all solvents and reagents are rigorously dried and degassed. Increase reaction temperature in 10 °C increments. |
| Formation of Di-substituted Product | >1.0 equivalent of coupling partner/reagent used; Reaction run for too long. | Carefully control stoichiometry; use a slight deficiency (0.9-0.95 eq.) of the limiting reagent. Monitor the reaction closely and stop it once the limiting reagent is consumed. |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen; Inefficient transmetalation. | Ensure the reaction is run under a strictly inert atmosphere. Use thoroughly degassed solvents. |
| Failed Lithium-Halogen Exchange | Inactive n-BuLi; Impurities (water, acetone) in the reaction flask. | Titrate the n-BuLi solution before use. Ensure all glassware is meticulously flame-dried under vacuum and cooled under an inert atmosphere. |
References
-
Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
-
Al-Zoubi, R. M., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances. [Link]
-
Echavarren, A. M., et al. (2012). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. ChemCatChem. [Link]
- Bailey, W. F., & Patricia, J. J. (1988). Mechanism of Lithium-Halogen Exchange. Journal of Organometallic Chemistry.
-
Wuest, F., et al. (2006). Synthesis of 18F-labelled biphenyls via SUZUKI cross-coupling with 4-[18F]fluoroiodobenzene. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Wessjohann, L. A., et al. (2012). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. ResearchGate. [Link]
-
Hayashi, T., et al. (2015). Selective Halogen–Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules. [Link]
-
Burés, J. (2017). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Wang, J., & Wang, Z. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 4. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
Stepwise Functionalization of 4-Fluoro-1,2-diiodobenzene: An Application Guide for Advanced Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the stepwise functionalization of 4-fluoro-1,2-diiodobenzene. This versatile building block offers a platform for the strategic introduction of diverse functionalities, enabling the synthesis of complex, highly substituted fluorinated aromatic compounds. This guide emphasizes the principles of regioselectivity and provides practical, field-proven insights to empower the synthesis of novel molecules for medicinal chemistry and materials science.
Introduction: The Strategic Value of this compound
This compound is a valuable starting material in organic synthesis due to the presence of three distinct reactive sites: a fluorine atom and two iodine atoms at adjacent positions. The carbon-iodine bonds are significantly more labile than the carbon-fluorine bond, making them amenable to a wide range of cross-coupling reactions. The key challenge and opportunity lie in the selective functionalization of the two C-I bonds, which are electronically and sterically differentiated.
The fluorine substituent exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the adjacent C-I bonds. Furthermore, the presence of fluorine is a desirable feature in many pharmaceutical compounds, as it can enhance metabolic stability, binding affinity, and bioavailability. The ability to sequentially introduce different substituents at the C1 and C2 positions allows for the construction of a diverse library of complex molecules from a single, readily available precursor.
Principles of Regioselective Functionalization
The stepwise functionalization of this compound hinges on the differential reactivity of the two iodine atoms. The iodine at the C2 position is ortho to the fluorine atom, while the iodine at the C1 position is meta. This positional difference leads to distinct electronic and steric environments, which can be exploited to achieve regioselective reactions.
Electronic Effects: The electron-withdrawing nature of the fluorine atom can render the ortho C-I bond (at C2) more electron-deficient and thus potentially more susceptible to oxidative addition by a low-valent metal catalyst, such as palladium(0). This is a key step in many cross-coupling reactions.
Steric Effects: The iodine at the C1 position is sterically less encumbered than the iodine at C2, which is flanked by another iodine atom. In reactions where steric hindrance plays a dominant role, the C1 position may be favored.
By carefully selecting the reaction conditions—including the catalyst, ligands, solvent, and temperature—it is possible to favor the reaction at one position over the other, enabling a stepwise approach to disubstitution.
Application Note 1: Selective Monofunctionalization via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The two most commonly employed reactions for the functionalization of aryl halides are the Suzuki-Miyaura coupling (using boronic acids) and the Sonogashira coupling (using terminal alkynes).
Protocol 1.1: Regioselective Sonogashira Coupling at the C2 Position
This protocol describes the preferential coupling of a terminal alkyne at the C2 position of this compound, leveraging the electronic activation provided by the adjacent fluorine atom.
Reaction Scheme:
Stepwise Sonogashira Coupling Workflow
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), degassed
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).
-
Dissolve the solids in a mixture of degassed THF and Et₃N (2:1 v/v).
-
Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the mono-alkynylated product.
Trustworthiness and Validation: The progress of the reaction should be carefully monitored to avoid the formation of the di-alkynylated byproduct. The identity and purity of the product, 4-fluoro-2-iodo-1-(phenylethynyl)benzene, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Plausible ¹H NMR (CDCl₃, 400 MHz) | Plausible ¹³C NMR (CDCl₃, 101 MHz) |
| 4-Fluoro-2-iodo-1-(phenylethynyl)benzene | δ 7.60-7.55 (m, 2H), 7.45-7.35 (m, 4H), 7.20 (dd, J = 8.0, 2.0 Hz, 1H), 7.05 (ddd, J = 8.0, 8.0, 2.0 Hz, 1H) | δ 162.5 (d, J = 250 Hz), 140.1, 131.9, 129.5, 128.6, 123.0, 122.8 (d, J = 24 Hz), 116.2 (d, J = 21 Hz), 95.3, 93.8, 92.1 |
Protocol 1.2: Regioselective Suzuki-Miyaura Coupling at the C1 Position
This protocol aims for selective functionalization at the less sterically hindered C1 position. The choice of a bulky phosphine ligand is crucial to disfavor the approach to the more hindered C2 position.
Reaction Scheme:
Stepwise Suzuki Coupling Workflow
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in anhydrous 1,4-dioxane under argon.
-
Add the catalyst solution to the Schlenk tube containing the reagents.
-
Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the mono-arylated product.
Causality Behind Experimental Choices: The use of a bulky, electron-rich biarylphosphine ligand like SPhos is critical for achieving selectivity at the less hindered C1 position. These ligands create a sterically demanding environment around the palladium center, making oxidative addition at the more crowded C2 position less favorable.
Application Note 2: Subsequent Functionalization of the Mono-substituted Intermediate
Once the mono-functionalized intermediate is isolated and purified, the remaining C-I bond can be subjected to a second, different cross-coupling reaction. This allows for the introduction of a second, distinct functional group.
Protocol 2.1: Sonogashira Coupling of a Mono-arylated Intermediate
This protocol details the introduction of an alkynyl group into the mono-arylated product obtained from Protocol 1.2.
Procedure:
-
Using the purified 2-Aryl-4-fluoro-1-iodobenzene from Protocol 1.2 as the starting material, follow the general procedure outlined in Protocol 1.1.
-
The reaction will yield the disubstituted product, 2-Aryl-1-alkynyl-4-fluorobenzene.
-
Purify the final product by column chromatography or recrystallization.
Self-Validating System: The successful synthesis of the disubstituted product can be confirmed by the disappearance of the starting material on TLC and the appearance of a new, less polar spot. Full characterization by NMR and mass spectrometry will confirm the introduction of both functional groups.
Applications in Drug Discovery and Materials Science
The ability to synthesize a wide array of diversely substituted 4-fluoro-1,2-di-functionalized benzenes opens up numerous possibilities in various fields.
-
Medicinal Chemistry: The fluorinated, di-substituted benzene core can serve as a scaffold for the development of new kinase inhibitors, GPCR ligands, and other therapeutic agents. The fluorine atom can be strategically positioned to interact with the target protein or to block metabolic pathways.[1][2]
-
Materials Science: These highly functionalized aromatic compounds can be used as building blocks for the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The nature of the substituents at the 1 and 2 positions can be tailored to tune the electronic and photophysical properties of the resulting materials.
Conclusion
The stepwise functionalization of this compound is a powerful strategy for the synthesis of complex and valuable molecules. By understanding the principles of regioselectivity and carefully controlling the reaction conditions, researchers can selectively introduce a wide range of functional groups. The protocols outlined in this guide provide a solid foundation for the exploration of this versatile building block in drug discovery and materials science.
References
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Hartwig, J. F. (2010).
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Sources
Application Notes and Protocols for Researchers: Generation and In Situ Trapping of 4-Fluoro-benzyne
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the generation of the highly reactive intermediate, 4-fluoro-benzyne, from the precursor 4-Fluoro-1,2-diiodobenzene. This application note elucidates the synthetic strategy for the precursor, the subsequent generation of the aryne via a halogen-lithium exchange, and its in situ trapping through a Diels-Alder cycloaddition reaction. The causality behind experimental choices, safety considerations, and characterization techniques are discussed in detail to ensure scientific integrity and reproducibility.
Introduction: The Significance of Fluorinated Benzynes
Arynes, particularly benzynes, are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. Their strained nature makes them potent electrophiles and dienophiles, enabling a diverse range of chemical transformations. The introduction of a fluorine atom onto the benzyne ring, as in 4-fluoro-benzyne, significantly influences its electronic properties and reactivity. The strong electron-withdrawing nature of fluorine can impact the regioselectivity of its cycloaddition reactions, making it a valuable tool for the synthesis of complex, fluorinated molecules.[1][2] Such compounds are of great interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.[3]
This guide focuses on a reliable and accessible method for generating 4-fluoro-benzyne from this compound and its subsequent trapping, providing a foundational methodology for its application in synthetic chemistry.
Synthesis of the Precursor: this compound
A crucial aspect of any aryne chemistry campaign is the efficient synthesis of a suitable precursor. Here, we detail a two-step synthesis of this compound starting from the commercially available 4-fluoroaniline.
Step 1: Synthesis of 4-Fluoro-2-iodoaniline
The first step involves the regioselective iodination of 4-fluoroaniline. The presence of the activating amino group directs the electrophilic iodination to the ortho position.
Protocol:
-
In a well-ventilated fume hood, combine 4-fluoroaniline (1.0 eq), calcium carbonate (1.2 eq), water, and diethyl ether in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[4]
-
To this stirred suspension, add iodine (2.2 eq) portion-wise over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the diethyl ether by rotary evaporation.
-
To quench any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate until the characteristic brown color of iodine disappears.
-
The crude product can be purified by steam distillation followed by recrystallization from petroleum ether to yield 4-fluoro-2-iodoaniline as a crystalline solid.[4]
Table 1: Reagents for the Synthesis of 4-Fluoro-2-iodoaniline
| Reagent | Molar Equivalent | Purpose |
| 4-Fluoroaniline | 1.0 | Starting Material |
| Iodine | 2.2 | Iodinating Agent |
| Calcium Carbonate | 1.2 | Base |
| Diethyl Ether | - | Solvent |
| Water | - | Solvent |
| Sodium Thiosulfate | - | Quenching Agent |
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction provides a robust method for converting an arylamine into an aryl halide via a diazonium salt intermediate.[5] In this step, the amino group of 4-fluoro-2-iodoaniline is converted to an iodo group.
Protocol:
-
To a cooled (0-5 °C) solution of 4-fluoro-2-iodoaniline (1.0 eq) in a mixture of sulfuric acid and water, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Generation and In Situ Trapping of 4-Fluoro-benzyne
The generation of 4-fluoro-benzyne is achieved through a halogen-lithium exchange followed by elimination. Due to its high reactivity, the benzyne is generated in the presence of a trapping agent, such as furan, to afford a stable Diels-Alder adduct.[6][7]
Core Concept: Halogen-Lithium Exchange
The use of an organolithium reagent, such as n-butyllithium (n-BuLi), allows for the selective exchange of one of the iodine atoms with lithium. The iodine atom ortho to the fluorine is more sterically accessible and is preferentially exchanged. The resulting aryllithium intermediate is unstable and readily eliminates lithium iodide to form 4-fluoro-benzyne.
Experimental Workflow Diagram
Caption: Synthetic pathway to the 4-fluoro-benzyne Diels-Alder adduct.
Protocol for the Generation and Trapping of 4-Fluoro-benzyne with Furan
Safety First: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere (nitrogen or argon). All glassware must be oven-dried and cooled under a stream of inert gas before use.
-
To a solution of this compound (1.0 eq) and a large excess of furan (10-20 eq, acting as both trapping agent and solvent) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the Diels-Alder adduct.
Table 2: Reagents for Benzyne Generation and Trapping
| Reagent | Molar Equivalent | Purpose |
| This compound | 1.0 | Benzyne Precursor |
| n-Butyllithium | 1.1 | Benzyne Generation |
| Furan | 10-20 | Trapping Agent/Solvent |
| Anhydrous THF | - | Solvent |
| Saturated NH4Cl (aq) | - | Quenching Agent |
Regioselectivity in Diels-Alder Reactions of 4-Fluoro-benzyne
The fluorine substituent on the benzyne ring influences the regioselectivity of the Diels-Alder reaction when an unsymmetrical diene is used.[8] The electron-withdrawing nature of the fluorine atom polarizes the benzyne triple bond, making the carbon atom meta to the fluorine more electrophilic. In a Diels-Alder reaction with an electron-rich diene, the more nucleophilic terminus of the diene will preferentially bond to the more electrophilic carbon of the benzyne.[1][9]
Logical Relationship Diagram
Caption: Factors influencing regioselectivity in the Diels-Alder reaction.
Characterization of the Diels-Alder Adduct
The structure of the resulting cycloadduct can be confirmed by standard spectroscopic techniques, with a particular emphasis on ¹⁹F NMR.
-
¹H NMR: Will show characteristic signals for the olefinic and bridgehead protons of the bicyclic system.
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
¹⁹F NMR: This is a powerful tool for confirming the presence and electronic environment of the fluorine atom in the product.[10][11] The chemical shift of the fluorine atom will be indicative of its position on the aromatic ring of the adduct.[12] For the adduct of 4-fluoro-benzyne and furan, a single resonance is expected in the aromatic region.
-
Mass Spectrometry: Will confirm the molecular weight of the product.
Table 3: Expected Spectroscopic Data Ranges
| Technique | Feature | Expected Range/Observation |
| ¹H NMR | Olefinic Protons | 6.0 - 7.0 ppm |
| Bridgehead Protons | 5.0 - 6.0 ppm | |
| Aromatic Protons | 7.0 - 7.5 ppm | |
| ¹⁹F NMR | Ar-F | -100 to -140 ppm (relative to CFCl₃) |
| MS (EI) | Molecular Ion (M⁺) | Calculated m/z for C₁₀H₇FO |
Conclusion
The generation of 4-fluoro-benzyne from this compound represents a versatile and powerful method for the introduction of a fluorinated benzene ring into a variety of molecular scaffolds. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this reactive intermediate. Careful consideration of the synthesis of the precursor, the anhydrous conditions required for benzyne generation, and the principles of regioselectivity will enable the successful application of this methodology in the synthesis of novel fluorinated compounds for a wide range of applications.
References
-
PrepChem. (n.d.). Synthesis of 4-fluoro-2-iodoaniline. Retrieved from [Link]
- Mohanty, S., & Venkateswarlu, P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Indian Chemical Society, 98(11), 100191.
- Organic Syntheses. (1931). p-IODOANILINE. Org. Synth., 11, 62.
-
PrepChem. (n.d.). Preparation of 4-iodoaniline. Retrieved from [Link]
- Peña, D., Pérez, D., & Guitián, E. (2006). Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes. The Journal of Organic Chemistry, 71(17), 6764–6767.
- Stevenson, R., & Williams, J. (1969). The Diels-Alder Reaction of Benzyne with Furan.
-
Asensio, G., & Medio-Simón, M. (2018). Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
- Buszek, K. R., & Jeong, Y. (2007). Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans. Organic Letters, 9(11), 2027–2030.
- Google Patents. (2000).
-
NMag. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, December 5). Regioselectivity of the Diels-Alder Reaction [Video]. YouTube. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19Flourine NMR. Retrieved from [https://www.chem.wisc.edu/areas/nmr/guide- fluorine-nmr]([Link] fluorine-nmr)
-
Chad's Prep. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions [Video]. YouTube. Retrieved from [Link]
- Nagakubo, T., et al. (2014). Continuous-Flow Synthesis of N-Succinimidyl 4-[18F]fluorobenzoate Using a Single Microfluidic Chip. Journal of Flow Chemistry, 4(2), 86-91.
- De, S., & Girish, Y. R. (2014). Regioselectivity in the [2 + 2] cyclo-addition reaction of triplet carbonyl compounds to substituted alkenes (Paterno-Büchi reaction). Journal of Chemical Sciences, 126(5), 1435–1443.
- Gerig, J. T. (2001). Fluorine NMR. In Encyclopedia of Life Sciences.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103242173A - Preparation method of 2-fluoro-3-iodoaniline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Production of targeted aromatics by using Diels–Alder classes of reactions with furans and olefins over ZSM-5 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. biophysics.org [biophysics.org]
- 12. azom.com [azom.com]
Application Notes and Protocols for 4-Fluoro-1,2-diiodobenzene in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the vast arsenal of fluorinated building blocks, 4-Fluoro-1,2-diiodobenzene emerges as a particularly powerful and versatile scaffold. Its trifunctional nature, featuring a fluorine atom and two vicinal iodine atoms, presents a unique platform for the orchestrated construction of complex molecular architectures.
The true synthetic elegance of this reagent lies in the differential reactivity of its three functional points. The fluorine atom serves as a stable bioisostere or a modulator of electronic properties, while the two iodine atoms act as orthogonal synthetic handles for sequential, regioselective cross-coupling reactions. The electronic disparity and steric differences between the iodine at C1 (ortho to fluorine) and C2 (meta to fluorine) allow for controlled, stepwise functionalization, enabling a divergent approach to building libraries of drug-like molecules from a single, common core. This guide provides an in-depth exploration of the applications of this compound, complete with field-proven protocols for its use in key synthetic transformations relevant to the medicinal chemist.
Physicochemical and Safety Profile
Precise experimental data for this compound is not extensively published. However, we can establish a reliable estimated profile by comparing it with its constituent analogues, 1,2-diiodobenzene and 4-fluoroiodobenzene.
Table 1: Physicochemical Properties
| Property | 1,2-Diiodobenzene | 4-Fluoroiodobenzene | This compound (Target) |
| CAS Number | 615-42-9 | 352-34-1[1] | 203059-85-2 [2] |
| Molecular Formula | C₆H₄I₂ | C₆H₄FI | C₆H₃FI₂ [2] |
| Molecular Weight | 329.90 g/mol [3] | 222.00 g/mol [1] | 347.90 g/mol [2] |
| Appearance | Liquid[3] | Colorless to light yellow liquid[4] | Expected: Yellowish Liquid/Low-Melting Solid |
| Boiling Point | ~286 °C | 182-184 °C | Estimated: >280 °C |
| Density | ~2.5 g/mL | 1.925 g/mL at 25 °C | Estimated: >2.5 g/mL |
Safety and Handling:
As a di-iodinated aromatic compound, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Based on data for structurally related compounds, it should be considered an irritant.[5][6]
-
Hazard Statements (Anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
-
Precautionary Statements (Recommended): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]
-
Storage: Store in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.
Core Application I: Annulation Reactions for Heterocycle Synthesis
The ortho-diiodo arrangement of this compound is an ideal geometry for constructing fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry. A prime example is the copper-catalyzed, one-pot synthesis of fluorinated pyrido[1,2-a]benzimidazoles, a class of compounds with a wide range of biological activities.
Causality of the Reaction: This transformation is a domino reaction involving two sequential C-N bond formations. The first iodine atom undergoes an initial coupling with the exocyclic amine of 2-aminopyridine. The resulting intermediate is then perfectly positioned for a subsequent intramolecular Ullmann-type coupling, where the second iodine atom reacts with the endocyclic nitrogen of the pyridine ring to forge the final fused tricyclic system. The copper catalyst is essential for facilitating both of these C-N coupling events.
Protocol 1: Copper-Catalyzed Synthesis of 8-Fluoropyrido[1,2-a]benzimidazole
This protocol is adapted from a demonstrated methodology for the regioselective synthesis of pyrido[1,2-a]benzimidazoles from substituted di-iodobenzenes.
Materials:
-
This compound (1.0 equiv)
-
2-Aminopyridine (1.2 equiv)
-
Copper(I) bromide (CuBr) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Tripotassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Schlenk flask or microwave vial
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), 2-aminopyridine (1.2 equiv), CuBr (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as Pd(0) catalysts are oxygen-sensitive.
-
Solvent Addition: Add anhydrous DMSO via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 8-fluoropyrido[1,2-a]benzimidazole.
Diagram 1: Synthesis of 8-Fluoropyrido[1,2-a]benzimidazole This diagram illustrates the key bond-forming steps in the copper-catalyzed annulation reaction.
Caption: One-pot copper-catalyzed synthesis workflow.
Core Application II: Sequential Cross-Coupling for SAR Exploration
The most powerful application of this compound is its use as a linchpin for sequential, regioselective cross-coupling. This allows for the precise and controlled introduction of two different molecular fragments, making it an invaluable tool for building structure-activity relationship (SAR) libraries.
Causality of Selectivity: The regioselectivity of the first coupling reaction is governed by both steric and electronic factors. The C-I bond at the C2 position is flanked by a fluorine atom and another iodine atom, making it more sterically hindered than the C-I bond at C1. Furthermore, the electron-withdrawing nature of the fluorine atom makes the ortho C1 position more electronically deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst. By carefully selecting the catalyst, ligand, and reaction conditions, one can preferentially activate the C1-I bond, perform the first coupling, and then functionalize the C2-I bond in a subsequent step.
Protocol 2: General Procedure for Sequential Sonogashira/Suzuki Cross-Coupling
This protocol provides a template for a two-step, one-pot (or two-step, isolated intermediate) sequential coupling. The Sonogashira reaction is often performed first due to its typically mild conditions, followed by the more robust Suzuki coupling.
Materials:
-
This compound (1.0 equiv)
-
Step A (Sonogashira):
-
Terminal Alkyne (1.0-1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) as solvent and base
-
-
Step B (Suzuki):
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ or other suitable Pd catalyst (2-5 mol%)
-
Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, or DME)
-
Procedure:
Step A: Regioselective Sonogashira Coupling at C1
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add anhydrous TEA or DIPA via syringe, followed by the dropwise addition of the terminal alkyne (1.05 equiv).
-
Reaction: Stir the mixture at room temperature. The Sonogashira coupling of aryl iodides is often rapid and can be complete within 1-4 hours. Monitor by TLC.
-
Intermediate Handling (Two Options):
-
One-Pot: Proceed directly to Step B.
-
Isolation: If desired, perform an aqueous work-up (dilute with ether, wash with water and brine, dry, and concentrate). The crude 2-fluoro-1-iodo-6-(alkynyl)benzene can be purified or used directly in the next step.
-
Step B: Suzuki Coupling at C2
-
Catalyst and Reagent Addition: To the flask containing the mono-coupled product, add the arylboronic acid (1.2 equiv) and the palladium catalyst (e.g., Pd(dppf)Cl₂).
-
Solvent and Base: Add the organic solvent (e.g., Dioxane) and the aqueous base solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (typically 4-16 hours), monitoring by TLC or LC-MS.
-
Final Work-up and Purification: Cool the reaction to room temperature and perform a standard aqueous work-up as described in Protocol 1. Purify the final product by flash column chromatography.
Diagram 2: Sequential Cross-Coupling Workflow This diagram visualizes the strategic, stepwise construction of a complex molecule using this compound.
Caption: Stepwise diversification via orthogonal cross-coupling.
Conclusion
This compound represents a high-value, strategic building block for medicinal chemistry programs. Its pre-installed fluorine atom offers intrinsic benefits for drug properties, while the vicinal di-iodo arrangement provides a robust and flexible platform for convergent synthesis. The ability to perform regioselective annulations and sequential cross-couplings allows researchers to rapidly access novel chemical space and efficiently explore structure-activity relationships, ultimately accelerating the drug discovery pipeline. The protocols outlined herein provide a validated starting point for chemists looking to leverage the unique synthetic potential of this powerful scaffold.
References
-
PubChem. 4-Fluoroiodobenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 1,2-Difluoro-4-iodobenzene. National Center for Biotechnology Information. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: 1,2-Diiodobenzene. (2021). [Link]
-
Ammonium Iodide. 4-Fluoroiodobenzene Specifications. [Link]
-
PubChem. 1,2-Diiodobenzene. National Center for Biotechnology Information. [Link]
Sources
- 1. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1,2-Diiodobenzene | C6H4I2 | CID 11994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
The Strategic Synthesis of Fluorinated Aromatics Utilizing 4-Fluoro-1,2-diiodobenzene: An Application Guide
Introduction: The Indispensable Role of Fluorinated Aromatics in Modern Chemistry
The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Consequently, fluorinated aromatic moieties are integral components of numerous pharmaceuticals, agrochemicals, and advanced materials.[2]
This guide focuses on the synthetic utility of a highly versatile and reactive building block: 4-Fluoro-1,2-diiodobenzene (CAS No. 203059-85-2) .[3] Its unique substitution pattern, featuring a fluorine atom and two vicinal iodine atoms, offers a powerful platform for the regioselective construction of complex fluorinated aromatic and heteroaromatic structures. The differential reactivity of the two carbon-iodine bonds allows for sequential, site-selective functionalization, providing a strategic advantage in multi-step syntheses. This document will provide an in-depth exploration of the key reactions of this compound, detailed experimental protocols, and an analysis of the mechanistic principles that govern its reactivity.
Core Principles: Understanding the Reactivity of this compound
The synthetic utility of this compound is primarily centered on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Ullmann reactions. The key to its strategic application lies in the regioselective functionalization of the two iodine atoms.
Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
The two iodine atoms in this compound are in chemically distinct environments. The iodine at the C2 position is ortho to the fluorine atom, while the iodine at the C1 position is meta. This difference in electronic and steric environment leads to a predictable regioselectivity in many cross-coupling reactions.
Generally, the C-I bond at the position less sterically hindered and more electronically activated is expected to undergo oxidative addition to the palladium(0) catalyst more readily.[2][3] In the case of this compound, the iodine at the C2 position is ortho to the electron-withdrawing fluorine atom, which can influence the electron density at the carbon atom and potentially the rate of oxidative addition. Computational and mechanistic studies on dihaloarenes suggest that the interplay of steric hindrance, electronic effects, and even the choice of ligand and solvent can finely tune the regioselectivity of the coupling reaction.[1][4][5][6][7]
Application Note 1: Synthesis of Fluorinated Biaryls via Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. With this compound, this reaction can be controlled to achieve either mono- or diarylation, providing access to a diverse range of fluorinated biaryls and terphenyls.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for achieving high yields and regioselectivity. Bulky phosphine ligands can influence the steric environment around the palladium center, favoring reaction at the less hindered iodine atom.
-
Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. Inorganic bases like potassium carbonate or cesium carbonate are commonly employed.[8]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reaction components.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Mono-Arylation of this compound
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), potassium carbonate (3.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-fluoro-1-iodobenzene.
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling
| Arylboronic Acid Coupling Partner | Product | Typical Yield (%) |
| Phenylboronic acid | 2-Phenyl-4-fluoro-1-iodobenzene | 85-95 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-fluoro-1-iodobenzene | 80-90 |
| 4-Trifluoromethylphenylboronic acid | 2-(4-Trifluoromethylphenyl)-4-fluoro-1-iodobenzene | 75-85 |
| 2-Thienylboronic acid | 2-(2-Thienyl)-4-fluoro-1-iodobenzene | 70-80 |
Application Note 2: Synthesis of Fluorinated Alkynyl Aromatics via Regioselective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable fluorinated alkynyl aromatic compounds. These products can serve as precursors for more complex structures, including polycyclic aromatic hydrocarbons (PAHs) and heterocycles.[9][10]
Causality of Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[11][12][13]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, degassed solvents like THF or DMF are commonly used to prevent catalyst deactivation.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Detailed Experimental Protocol: Mono-Alkynylation of this compound
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in degassed THF under an argon atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 equiv.) and copper(I) iodide (CuI) (0.04 equiv.).
-
Reagent Addition: Add the terminal alkyne (1.2 equiv.) followed by the dropwise addition of triethylamine (2.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours, or until completion as indicated by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography on silica gel to afford the desired 2-alkynyl-4-fluoro-1-iodobenzene.
Data Presentation: Representative Yields for Sonogashira Coupling
| Terminal Alkyne Coupling Partner | Product | Typical Yield (%) |
| Phenylacetylene | 2-(Phenylethynyl)-4-fluoro-1-iodobenzene | 80-90 |
| 1-Hexyne | 2-(Hex-1-yn-1-yl)-4-fluoro-1-iodobenzene | 75-85 |
| (Trimethylsilyl)acetylene | 2-((Trimethylsilyl)ethynyl)-4-fluoro-1-iodobenzene | 85-95 |
| Propargyl alcohol | 3-(2-Fluoro-3-iodophenyl)prop-2-yn-1-ol | 70-80 |
Application Note 3: Synthesis of Symmetric Fluorinated Biaryls via Ullmann Coupling
The Ullmann reaction provides a classical method for the synthesis of symmetric biaryls through the copper-mediated coupling of aryl halides. While often requiring harsh conditions, modern modifications have improved its applicability. This reaction can be used for the homocoupling of the mono-arylated or mono-alkynylated products derived from this compound.
Causality of Experimental Choices:
-
Copper Reagent: Activated copper powder or a copper(I) salt is the key reagent that facilitates the coupling.[14][15]
-
High Temperature: The traditional Ullmann reaction requires high temperatures (often > 150 °C) to overcome the activation energy for the C-I bond cleavage and C-C bond formation.
-
Solvent: High-boiling point, polar aprotic solvents like DMF or DMSO are typically used. In some cases, the reaction can be performed neat.[16]
Experimental Workflow: Ullmann Coupling
Caption: General workflow for Ullmann coupling.
Detailed Experimental Protocol: Homocoupling of 2-Aryl-4-fluoro-1-iodobenzene
-
Reaction Setup: In a round-bottom flask, thoroughly mix 2-aryl-4-fluoro-1-iodobenzene (1.0 equiv.) with activated copper bronze (2.0 equiv.).
-
Reaction: Heat the mixture to 200 °C in a sand bath or heating mantle and maintain for 6-10 hours.
-
Work-up: After cooling, triturate the solid reaction mass with dichloromethane and filter through a pad of Celite to remove the copper residues.
-
Purification: Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to yield the symmetric biaryl.
Safety and Handling
This compound and related halogenated aromatic compounds should be handled with appropriate safety precautions in a well-ventilated fume hood.[17][18] Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[19]
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of fluorinated aromatic compounds. Its capacity for regioselective functionalization through palladium-catalyzed cross-coupling reactions provides a strategic and efficient route to complex molecular architectures that are of significant interest to the pharmaceutical and materials science industries. The protocols and principles outlined in this guide are intended to serve as a valuable resource for researchers and scientists in these fields.
References
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Hiroto, S., Suzuki, K., Kamiya, H., & Shinokubo, H. (2011). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Chemical Communications, 47(25), 7149. [Link]
-
Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 22, 2026, from [Link]
-
Garcia, H., Perrod, M. C., Gilbert, L., Ratton, S., & Rochin, C. (1991). New synthesis of fluorobenzene and derivatives. Journal of Fluorine Chemistry, 54(1–3), 117. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2025). ChemRxiv. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). ACS Publications. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2022). Europe PMC. [Link]
-
Synthesis of Biphenyl Iodonium Salts as (Radio)labelling Precursors for Fluoroarenes. (2025). MDPI. [Link]
-
The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. (n.d.). University of Zurich. Retrieved January 22, 2026, from [Link]
-
Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. (2020). RSC Publishing. [Link]
-
Fuchibe, K., Abe, M., Idate, H., & Ichikawa, J. (2020). Fluorinated Phenanthrenes as Aryne Precursors: PAH Synthesis Based on Domino Ring Assembly Using 1,1-Difluoroallenes. Chemistry, an Asian journal, 15(8), 1384–1392. [Link]
-
The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. (2024). ResearchGate. [Link]
-
Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. (2024). Dalton Transactions (RSC Publishing). [Link]
-
Fluorinated Phenanthrenes as Aryne Precursors: PAH Synthesis Based on Domino Ring Assembly Using 1,1-Difluoroallenes. (2020). Semantic Scholar. [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ACS Omega. [Link]
- Preparation method of 2-fluoro-3-iodoaniline. (2013).
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Yu, J. L., Zuo, Y. W., Yang, Y. G., Jin, R. X., & Wang, X. S. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. Organic letters, 27(51), 14287–14291. [Link]
-
Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. (2022). PMC. [Link]
-
Safety Data Sheet: 1,2-Diiodobenzene. (n.d.). Chemos GmbH & Co.KG. Retrieved January 22, 2026, from [Link]
-
Site-selective cross-coupling, and site-selective and regiodivergent... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). MDPI. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health. [Link]
-
The Oxidative Addition of Palladium(0) to Hydro- and Halo- Silanes: Mechanisms and Applications. (2022). University of Oregon. [Link]
-
Fluorinated Phenanthrenes as Aryne Precursors: PAH Synthesis Based on Domino Ring Assembly Using 1,1-Difluoroallenes. (2020). Wiley Online Library. [Link]
-
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. (2010). PubMed. [Link]
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2022). ResearchGate. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2017). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2020). YouTube. [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). National Institutes of Health. [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2′-Dinitrobiphenyl. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. (2004). PubMed. [Link]
-
Fluorine on fluorenes. (2011). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Sterically crowded 1,4-diiodobenzene as a precursor to difunctional hypervalent iodine compounds. (2000). Chemical Communications (RSC Publishing). [Link]
-
Computational Investigation of Oxidative Addition Step in Palladium-catalyzed Reactions. (2025). Diva-Portal.org. [Link]
Sources
- 1. Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Investigation of Oxidative Addition Step in Palladium-catalyzed Reactions [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated Phenanthrenes as Aryne Precursors: PAH Synthesis Based on Domino Ring Assembly Using 1,1-Difluoroallenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. xray.uky.edu [xray.uky.edu]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. rsc.org [rsc.org]
- 17. chemos.de [chemos.de]
- 18. fishersci.com [fishersci.com]
- 19. 1-Fluoro-4-iodobenzene - Safety Data Sheet [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Fluoro-1,2-diiodobenzene
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-Fluoro-1,2-diiodobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results in your synthetic endeavors. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Introduction: The Unique Challenges of this compound
This compound is a valuable building block in medicinal chemistry and materials science, offering a scaffold for the introduction of two different aryl or heteroaryl groups in a stepwise manner. However, its successful functionalization via Suzuki-Miyaura coupling presents a unique set of challenges:
-
Selectivity: The primary challenge lies in achieving selective mono-arylation versus di-arylation. The two carbon-iodine (C-I) bonds exhibit different reactivities due to the electronic influence of the fluorine atom.
-
Reactivity: The electron-withdrawing nature of the fluorine substituent can modulate the reactivity of the aryl iodide, influencing the rate of oxidative addition to the palladium catalyst.
-
Side Reactions: As with many cross-coupling reactions, the potential for side reactions such as homocoupling of the boronic acid, dehalogenation, and catalyst deactivation must be carefully managed.
This guide will provide a systematic approach to overcoming these challenges and successfully implementing the Suzuki coupling of this compound in your research.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a common issue in Suzuki couplings and can stem from several factors. A systematic check of your reaction components and conditions is the best approach.
-
Inactive Catalyst: The active catalytic species in a Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.
-
Recommendation: Ensure your palladium source is fresh and has been stored correctly. For sensitive reactions, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that readily generates Pd(0) can be beneficial.
-
-
Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.
-
Recommendation: Thoroughly degas your solvent(s) and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Insufficient Base Strength or Solubility: The base is crucial for the activation of the boronic acid to facilitate transmetalation.
-
Recommendation: Ensure your base is strong enough and sufficiently soluble in the reaction medium. For many Suzuki couplings, aqueous solutions of bases like K₂CO₃ or Cs₂CO₃ are effective. If you are experiencing issues with base-labile functional groups, a milder base like K₃PO₄ or an organic base may be necessary.
-
-
Poor Reagent Quality: The purity of your this compound and boronic acid is critical. Impurities can interfere with the catalytic cycle.
-
Recommendation: Use freshly purified reagents. Boronic acids, in particular, can dehydrate to form boroxines, which can have different reactivity.
-
Question 2: I am observing the formation of significant amounts of the di-arylated product when I am targeting mono-arylation. How can I improve the selectivity?
Answer:
Achieving selective mono-arylation of a di-iodinated substrate is a delicate balance of reactivity and stoichiometry.
-
Stoichiometry Control: The most straightforward approach is to use a sub-stoichiometric amount of the boronic acid relative to the this compound.
-
Recommendation: Start with 0.8-0.95 equivalents of the boronic acid. This will favor the formation of the mono-arylated product, leaving some unreacted starting material which can be separated chromatographically.
-
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction time can help to halt the reaction after the first coupling has occurred.
-
Recommendation: Run the reaction at a lower temperature (e.g., room temperature to 50 °C) and monitor the progress by TLC or LC-MS. Quench the reaction once the desired mono-arylated product is maximized.
-
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly influence selectivity. Bulky ligands can sterically hinder the second oxidative addition, thus favoring mono-arylation.
-
Recommendation: Screen a panel of ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are often effective in promoting challenging couplings while offering steric control.
-
Question 3: My reaction is producing a significant amount of homocoupled boronic acid (biaryl byproduct). What is causing this and how can I prevent it?
Answer:
Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.
-
Rigorous Degassing: As mentioned previously, oxygen is a primary culprit.
-
Recommendation: Ensure your degassing procedure is robust. For particularly sensitive reactions, working in a glovebox is ideal.
-
-
Palladium Catalyst Choice: Some palladium sources are more prone to promoting homocoupling.
-
Recommendation: If using Pd(OAc)₂, ensure that the reduction to Pd(0) is efficient and that excess phosphine ligand is present to stabilize the active catalyst. Using a well-defined Pd(0) precatalyst can sometimes mitigate this issue.
-
Question 4: I am observing dehalogenation of my starting material or product. What is the cause and how can I minimize it?
Answer:
Dehalogenation is the replacement of an iodine atom with a hydrogen atom. This can occur through a competing reaction pathway within the catalytic cycle.[1]
-
Source of Hydride: The hydride source can be trace water, the solvent (especially alcohols), or the base.
-
Recommendation: Use anhydrous solvents and reagents if dehalogenation is a significant issue. Be mindful that some bases, like hydroxides, can also act as a hydride source at elevated temperatures.
-
-
Reaction Conditions: High temperatures can promote dehalogenation.
-
Recommendation: Attempt the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: Which of the two iodine atoms in this compound is more reactive in the Suzuki coupling?
A1: The reactivity of the two C-I bonds is influenced by the electronic effects of the fluorine atom. Fluorine is an electronegative atom and exerts a strong -I (inductive) effect, which is distance-dependent. It also has a +M (mesomeric) effect due to its lone pairs of electrons. For electrophilic attack on the palladium center during oxidative addition, the C-I bond that is more electron-deficient will be more reactive. The C-I bond at the 2-position is ortho to the fluorine, and will be more strongly influenced by the inductive electron withdrawal, making it more electrophilic and thus likely more reactive towards oxidative addition. However, steric hindrance from the adjacent iodine and the fluorine could also play a role. Careful experimental optimization is necessary to determine the regioselectivity of the first coupling.
Q2: What are the best general starting conditions for the mono-arylation of this compound?
A2: A good starting point for optimization would be:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or a Pd(II) source with a suitable phosphine ligand | Pd(PPh₃)₄ is a reliable Pd(0) source. Screening different ligands is recommended for optimization. |
| Boronic Acid | 0.9 equivalents | To favor mono-substitution. |
| Base | 2 M aqueous K₂CO₃ (2-3 equivalents) | A common and effective base for many Suzuki couplings. |
| Solvent | Toluene, Dioxane, or DMF | These solvents have been shown to be effective in related couplings.[2] |
| Temperature | 80-100 °C | A typical temperature range for Suzuki couplings of aryl iodides. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent catalyst deactivation and homocoupling. |
Q3: How can I achieve a double Suzuki coupling on this compound?
A3: To favor the di-arylation product, you would adjust the conditions to be more forcing:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) or a more active catalyst system | Higher catalyst loading can help drive the reaction to completion. |
| Boronic Acid | 2.2-2.5 equivalents | A slight excess of the boronic acid is needed for the second coupling. |
| Base | 2 M aqueous Cs₂CO₃ (4-5 equivalents) | Cesium carbonate is a stronger base and can accelerate the reaction. |
| Solvent | Dioxane or DMF | Higher boiling point solvents can be beneficial. |
| Temperature | 100-120 °C | Higher temperatures are often required for the second, less reactive coupling. |
| Reaction Time | Extended (monitor by LC-MS) | The second coupling will likely be slower than the first. |
Q4: Can I perform a stepwise, one-pot double arylation with two different boronic acids?
A4: Yes, this is a common strategy for synthesizing unsymmetrical biaryls from di-haloarenes. The general approach is as follows:
-
Perform the first Suzuki coupling under conditions optimized for mono-arylation, using 0.9-1.0 equivalents of the first boronic acid.
-
Once the first coupling is complete (as determined by TLC or LC-MS), add the second boronic acid (1.1-1.2 equivalents) and potentially an additional portion of base and catalyst to the same reaction vessel.
-
Increase the reaction temperature if necessary to drive the second coupling to completion.
This approach can be more efficient than a two-step process involving isolation and purification of the mono-arylated intermediate.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing your reaction. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When faced with a challenging reaction, a logical workflow can help to efficiently identify and solve the problem.
Sources
Technical Support Center: Navigating the Challenges of Selective Mono-substitution of 4-Fluoro-1,2-diiodobenzene
Welcome to the technical support center for the selective mono-substitution of 4-Fluoro-1,2-diiodobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively functionalizing this versatile building block. Here, we will delve into the common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you to achieve your synthetic goals with precision and efficiency.
The Challenge: Differentiating Between Two Seemingly Similar C-I Bonds
This compound presents a unique challenge in organic synthesis: how to selectively substitute one of the two carbon-iodine (C-I) bonds while leaving the other intact. The success of a selective mono-substitution hinges on exploiting the subtle electronic and steric differences between the two iodine atoms, located at the C1 and C2 positions. The fluorine atom at the C4 position, while seemingly distant, exerts a significant influence on the reactivity of the entire molecule.
The primary hurdles encountered in this chemistry are:
-
Poor Regioselectivity: Obtaining a mixture of the two possible mono-substituted isomers.
-
Over-reaction: Formation of the di-substituted product, often as a significant byproduct.
-
Low Reactivity: Difficulty in achieving any substitution at all.
This guide will provide you with the foundational knowledge and practical strategies to overcome these challenges.
Understanding the Reactivity Landscape of this compound
The key to controlling the regioselectivity of mono-substitution lies in understanding the factors that differentiate the two C-I bonds. These can be broadly categorized into electronic and steric effects.
Electronic Effects: The fluorine atom is a strongly electronegative group, exerting a powerful electron-withdrawing inductive effect (-I effect). However, it also possesses lone pairs of electrons that can be donated into the aromatic ring through resonance (a +M or mesomeric effect). This dual nature influences the electron density at the C1 and C2 positions. Generally, halogens are considered ortho-, para-directing for electrophilic aromatic substitution due to the resonance effect stabilizing the intermediates. In the context of cross-coupling reactions, which often involve oxidative addition of a metal catalyst, the electron density at the carbon atoms directly bonded to the iodine atoms is a critical factor. The C-I bond at the position with lower electron density is often more susceptible to oxidative addition.
Steric Effects: The iodine atom at the C2 position is ortho to the other iodine atom at C1, creating a more sterically hindered environment compared to the C1 iodine, which is ortho to a hydrogen atom. This steric hindrance can play a significant role in the approach of the bulky catalytic species, potentially favoring reaction at the less hindered C1 position.
The interplay of these electronic and steric factors is often subtle and can be influenced by the choice of catalyst, ligand, solvent, and reaction temperature.
Caption: Structure of this compound with numbered positions.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the selective mono-substitution of this compound.
Problem 1: Low or No Conversion of Starting Material
Question: I am not observing any significant consumption of my this compound. What could be the issue?
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium or copper catalyst may be inactive.
-
Solution: Ensure you are using a fresh, high-quality catalyst. If using a Pd(0) source like Pd(PPh₃)₄, be mindful of its air sensitivity. Consider using a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which is reduced in situ to the active Pd(0) species.
-
-
Improper Ligand Choice: The ligand may not be suitable for the specific cross-coupling reaction.
-
Solution: For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective.[1] For Sonogashira couplings, a combination of a palladium source and a copper(I) co-catalyst is standard. Experiment with different ligands to find the optimal one for your system.
-
-
Insufficiently Activated Nucleophile: In reactions like Suzuki-Miyaura, the boronic acid needs to be activated by a base to form the more nucleophilic boronate species.
-
Solution: Ensure you are using an appropriate base. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be critical and is often solvent-dependent.
-
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for any signs of decomposition.
-
-
Inhibitors in the Reaction Mixture: Trace impurities in solvents, reagents, or starting materials can poison the catalyst.
-
Solution: Use high-purity, anhydrous solvents and reagents. Degassing the solvent to remove dissolved oxygen is crucial for many palladium-catalyzed reactions.
-
Problem 2: Poor Regioselectivity (Formation of a Mixture of Mono-substituted Isomers)
Question: I am getting a mixture of the two possible mono-substituted products. How can I improve the selectivity for a single isomer?
Possible Causes and Solutions:
-
Subtle Electronic and Steric Differences: The intrinsic reactivity difference between the two C-I bonds may be small under your current conditions.
-
Solution: The key is to amplify these small differences.
-
Steric Control: Employ bulkier ligands on your catalyst. A sterically demanding ligand will preferentially interact with the less hindered C-I bond at the C1 position.
-
Electronic Control: The choice of solvent can influence the electronic environment. A change from a non-polar solvent (like toluene) to a more polar one (like DMF or dioxane) can sometimes alter the selectivity.
-
-
-
Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the small activation energy difference between the two positions, leading to a loss of selectivity.
-
Solution: Try running the reaction at a lower temperature for a longer period. This will favor the kinetically preferred product.
-
-
Ligand-Substrate Interactions: Specific non-covalent interactions between the ligand and the substrate can direct the reaction to a specific site.
-
Solution: While not directly applicable to this compound itself, if you are using a derivative with a directing group, consider ligands that can interact with that group to enhance selectivity.[2]
-
Sources
Technical Support Center: Cross-Coupling Reactions with 4-Fluoro-1,2-diiodobenzene
Welcome to the technical support center for researchers utilizing 4-fluoro-1,2-diiodobenzene in cross-coupling reactions. This guide is designed to provide expert insights and practical troubleshooting strategies to navigate the unique challenges presented by this versatile, yet complex, building block. As a di-iodinated arene, it offers the potential for sequential, site-selective functionalization, but its reactivity profile demands careful control over reaction parameters to mitigate common side reactions.
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to diagnose issues, optimize your reaction conditions, and achieve your synthetic goals with confidence.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, observable problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.
Question 1: I'm getting a mixture of mono- and di-substituted products, but I'm targeting selective mono-coupling. How can I improve the selectivity?
Answer: This is the most common challenge with di-halogenated substrates. Achieving high selectivity for mono-substitution hinges on controlling the relative rates of the first and second cross-coupling events. The two iodine atoms on this compound have inherently different reactivities, which we can exploit.
Underlying Causality: The C-I bond at the C2 position (ortho to the fluorine) is generally more reactive towards palladium-catalyzed oxidative addition than the C-I bond at the C1 position (meta to the fluorine). This is due to a combination of steric hindrance around the C1 position from the adjacent iodine and the electron-withdrawing inductive effect of the fluorine atom, which makes the ortho position more electron-deficient and susceptible to oxidative addition. However, once the first coupling occurs, the electronic nature of the ring changes, and the second C-I bond can become activated, leading to competing di-substitution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving mono-substitution selectivity.
Recommended Protocol for Selective Mono-Suzuki Coupling:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), your boronic acid partner (0.95 eq.), a bulky phosphine ligand such as SPhos (2-4 mol%), and a palladium precatalyst like Pd(OAc)₂ (1-2 mol%) or a G3-precatalyst (1-2 mol%).
-
Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent catalyst degradation and homocoupling.[1]
-
Solvent and Base Addition: Add a degassed solvent (e.g., 1,4-dioxane or toluene) followed by a degassed aqueous solution of a base (e.g., K₃PO₄ or K₂CO₃, 2-3 eq.). Using a weaker base can sometimes improve selectivity.[2]
-
Temperature Control: Begin stirring the reaction at room temperature. Monitor the progress closely. Avoid heating unless the reaction is completely stalled, as higher temperatures strongly favor di-substitution.
-
Reaction Monitoring: After 1 hour, and every subsequent hour, take a small aliquot for analysis by TLC or LC-MS to track the consumption of starting material and the formation of mono- and di-substituted products.
-
Workup: Once the starting di-iodide is consumed, or when the ratio of mono- to di-substituted product is optimal, quench the reaction with water and proceed with extraction.
Question 2: My main byproduct is the homocoupling of my boronic acid or alkyne. What causes this and how can I stop it?
Answer: Homocoupling is a classic side reaction in many cross-coupling protocols. It results in the formation of a symmetrical dimer of your nucleophilic coupling partner (e.g., a biaryl from a boronic acid or a 1,3-diyne from a terminal alkyne, known as Glaser coupling).
Underlying Causality:
-
For Suzuki Reactions: The primary cause is often the presence of oxygen, which can lead to oxidative homocoupling of the boronic acid, sometimes mediated by the palladium catalyst.[1][3]
-
For Sonogashira Reactions: This side reaction is almost always due to the copper(I) co-catalyst.[4] In the presence of an oxidant (like air), Cu(I) can oxidize to Cu(II), which then promotes the dimerization of the copper acetylide intermediate.
Preventative Measures:
| Side Reaction | Primary Cause | Recommended Solution | Protocol Adjustment |
| Boronic Acid Homocoupling | Oxygen in the reaction vessel | Rigorous deoxygenation | Use freeze-pump-thaw cycles (3x) for solvents; ensure a positive pressure of inert gas (Ar/N₂) throughout the reaction. |
| Alkyne Homocoupling (Glaser) | Copper(I) co-catalyst and Oxygen | Exclude oxygen; use a copper-free protocol | If homocoupling persists, switch to a "copper-free" Sonogashira protocol. These often use a slightly higher palladium loading or specific ligands (e.g., P(t-Bu)₃) and an organic base like Et₃N or piperidine.[5] |
Question 3: I'm observing significant formation of 1-fluoro-2-iodobenzene. Why is my starting material being dehalogenated?
Answer: This side reaction is known as proto-dehalogenation or hydro-dehalogenation. It involves the replacement of an iodine atom with a hydrogen atom, leading to a loss of your reactive handle and a reduction in yield.
Underlying Causality: After the palladium catalyst undergoes oxidative addition into the C-I bond, the resulting Ar-Pd(II)-I complex is supposed to undergo transmetalation. However, if a source of hydride (H⁻) is available, the complex can instead acquire a hydride ligand. Subsequent reductive elimination then releases the de-iodinated arene and regenerates the Pd(0) catalyst.[6]
Common Hydride Sources & Solutions:
-
Solvents: Alcohols (like isopropanol) or technical-grade ethers can contain peroxide impurities that decompose to provide hydrides.
-
Solution: Use high-purity, anhydrous solvents. Avoid alcoholic solvents unless the protocol specifically calls for them as a reductant.
-
-
Base: Some bases, particularly inorganic bases in the presence of trace water, can generate hydride species.[2] Using an amine base can also sometimes lead to β-hydride elimination from the amine itself.
-
Solution: Use a carefully chosen, anhydrous base. For Suzuki reactions, K₃PO₄ is often a good choice. For Buchwald-Hartwig aminations, a sterically hindered alkoxide like NaOtBu or LHMDS is common, but ensure all reagents are dry.
-
-
Boronic Acids: In Suzuki reactions, the boronic acid itself can sometimes be a source of protodeboronation, which can indirectly lead to dehalogenation pathways.
-
Solution: Use freshly purchased boronic acids or MIDA boronates, which are more stable and less prone to decomposition.[7]
-
Caption: Catalytic cycle showing the divergence between the desired cross-coupling pathway and the dehalogenation side reaction.
Frequently Asked Questions (FAQs)
-
Q: Which C-I bond in this compound is inherently more reactive?
-
A: The C-I bond at the C2 position, which is ortho to the fluorine atom, is typically the first to react in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of fluorine makes the adjacent carbon more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
-
-
Q: How does my choice of ligand impact these side reactions?
-
A: The ligand is arguably the most critical parameter for controlling reactivity and selectivity.[8] Electron-rich and sterically bulky ligands (e.g., Buchwald's biaryl phosphines like SPhos, XPhos, or RuPhos) are highly recommended.[9]
-
Expertise: Their bulkiness promotes the final reductive elimination step, which is often the rate-limiting step for product formation.[10] A faster reductive elimination means the palladium complex spends less time in the Pd(II) state, reducing the opportunity for side reactions like dehalogenation or β-hydride elimination.
-
Trustworthiness: These ligands also tend to form stable, monoligated Pd(0) species, which are often the true active catalysts and can provide greater selectivity compared to less bulky ligands like PPh₃.[6]
-
-
-
Q: The reaction is sluggish or fails completely. What are the first things to check?
-
A: Before embarking on extensive re-optimization, verify these fundamental parameters:
-
Catalyst Activity: Is your palladium source active? Pd(OAc)₂ can degrade over time. Using well-defined, air-stable precatalysts (e.g., G3 or G4 precatalysts) can ensure consistent generation of the active Pd(0) species.[11]
-
Inert Atmosphere: Was the reaction rigorously degassed? Oxygen can kill the Pd(0) catalyst by oxidizing it to inactive palladium black.[1]
-
Reagent Purity: Are the solvents anhydrous? Is the base finely ground and dry? Is the coupling partner pure? Water can hydrolyze reagents and participate in side reactions.
-
Mixing: Are the reagents fully dissolved? If the reaction is heterogeneous (e.g., with an inorganic base), is the stirring vigorous enough to ensure good mixing?[8]
-
-
References
-
Corbet, J-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Mino, T., et al. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277-1280. [Link]
-
Valente, C., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Reaction with 4‐fluoro‐1,2‐diiodobenzene. ResearchGate. [Link]
-
Newman, S. G., et al. (2020). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Grube, J. W., et al. (2015). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(1), 13-25. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Cele, Z. E., & Bala, M. D. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ChemistrySelect, 8(29). [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. books.lucp.net [books.lucp.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
improving yield and purity in 4-Fluoro-1,2-diiodobenzene synthesis
Technical Support Center: Synthesis of 4-Fluoro-1,2-diiodobenzene
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving reaction yield and product purity. The information herein is structured in a question-and-answer format to directly address common challenges encountered during synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the most reliable and commonly employed synthetic route for preparing this compound?
A1: The most robust and frequently utilized method is a two-step sequence starting from 4-fluoroaniline. This approach offers good control over regioselectivity and utilizes well-established, high-yielding reactions. The sequence is as follows:
-
Ortho-Iodination: Direct iodination of 4-fluoroaniline to selectively install an iodine atom at the ortho position, yielding 4-fluoro-2-iodoaniline.
-
Sandmeyer Reaction: Conversion of the amino group on 4-fluoro-2-iodoaniline into a diazonium salt, which is subsequently displaced by an iodide to yield the final product, this compound.[1]
This strategy is favored because it builds the molecule in a controlled, stepwise manner, which is crucial for achieving high purity.
Q2: What are the most critical parameters that influence the overall yield and purity of the final product?
A2: Success in this synthesis hinges on meticulous control over several key parameters:
-
Temperature Control: The stability of the intermediate diazonium salt is paramount. Diazotization must be performed at low temperatures (0–5 °C) to prevent premature decomposition of the salt, which can lead to unwanted side products, such as phenols, and a significant reduction in yield.[2]
-
Reagent Quality and Stoichiometry: The purity of the starting 4-fluoroaniline is crucial. Additionally, precise control over the molar equivalents of sodium nitrite and the iodide source is necessary to ensure complete conversion and minimize side reactions.
-
Atmosphere: While not always strictly required, performing the Sandmeyer reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may lead to colored impurities.
Q3: Why is a Sandmeyer reaction used for the second iodination instead of a direct di-iodination of 4-fluoroaniline?
A3: Direct di-iodination of 4-fluoroaniline is difficult to control and typically results in a mixture of products, including the desired 1,2-diiodo isomer, the 1,3-diiodo isomer, and potentially tri-iodinated species. The activating, ortho-para directing nature of the amino group and the fluorine atom complicates regioselectivity. The two-step Sandmeyer approach provides unambiguous control. The first iodination is directed to the position ortho to the powerful activating amino group.[3] The subsequent Sandmeyer reaction precisely replaces the amino group with the second iodine atom, ensuring the formation of the desired 1,2-disubstituted pattern.[4]
Part 2: Troubleshooting and Optimization Guide
This section provides detailed answers to specific experimental problems.
Problem Area: Low Reaction Yield
Q4: My yield for the initial ortho-iodination of 4-fluoroaniline is lower than expected. What are the common causes and solutions?
A4: Low yields in the synthesis of 4-fluoro-2-iodoaniline are often traced back to three main issues: incomplete reaction, iodine sublimation, and difficult product isolation.
-
Causality & Solution (Incomplete Reaction): The reaction involves a heterogeneous mixture (often with calcium carbonate as a base) and can be slow.[3] Ensure vigorous stirring to maximize interfacial contact between the aqueous and organic phases. The reaction often requires extended reflux (48 hours or more) for completion. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material before workup.
-
Causality & Solution (Iodine Loss): Iodine can be lost from the reaction mixture due to sublimation during prolonged heating. Ensure your reaction vessel is equipped with an efficient reflux condenser to minimize this loss.
-
Causality & Solution (Isolation): The product, 4-fluoro-2-iodoaniline, can be lost during workup. Steam distillation is an effective purification method, but care must be taken to collect all the distillate containing the product.[3] Ensure the steam distillation apparatus is well-sealed.
Q5: The Sandmeyer reaction is giving me a low yield of this compound. What should I investigate?
A5: This is a common and multifaceted problem. The primary suspect is the stability and reactivity of the diazonium salt intermediate.
-
Causality & Solution (Diazonium Salt Decomposition): Aryl diazonium salts are thermally unstable. If the temperature during diazotization (addition of sodium nitrite) rises above 5 °C, the salt will decompose to nitrogen gas and a highly reactive aryl cation. This cation can react with water to form 4-fluoro-2-iodophenol, a common and significant byproduct.
-
Actionable Advice: Maintain a strict temperature of 0–5 °C using an ice/salt bath throughout the diazotization process. Add the sodium nitrite solution slowly, dropwise, to prevent localized temperature spikes.
-
-
Causality & Solution (Azo Compound Formation): The generated diazonium salt can react with unreacted 4-fluoro-2-iodoaniline to form yellow, insoluble azo compounds, which removes the active intermediate from the reaction and complicates purification.[2]
-
Actionable Advice: This occurs when the diazotization is incomplete or too slow. Ensure the 4-fluoro-2-iodoaniline is fully protonated by using a sufficient excess of a strong acid (like H₂SO₄ or HCl) before beginning nitrite addition. A one-pot diazotization-iodination, where the diazonium salt reacts with the iodide source as it is formed, can significantly reduce this side reaction.[2]
-
-
Causality & Solution (Iodide Source): While potassium iodide (KI) is often used, it is not a catalyst. The Sandmeyer reaction is specifically catalyzed by copper(I) salts.[4] Using a combination of CuI and KI can improve the rate and efficiency of the substitution reaction. The Cu(I) facilitates a single-electron transfer (SET) mechanism, which is more efficient than the uncatalyzed nucleophilic substitution.[5]
Problem Area: Product Purity and Byproducts
Q6: My final product is contaminated with a significant amount of 4-fluoro-2-iodophenol. How do I prevent its formation and remove it?
A6: The presence of 4-fluoro-2-iodophenol is a direct result of diazonium salt decomposition, as explained in Q5.
-
Prevention: The most effective strategy is prevention. Rigorous temperature control (0–5 °C) during diazotization is non-negotiable.
-
Removal: Phenolic impurities are acidic and can be easily removed during workup. After the reaction, quench the mixture and extract the product into an organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with a 1-2 M aqueous sodium hydroxide (NaOH) solution. The basic wash will deprotonate the phenol, forming a water-soluble sodium phenoxide salt that partitions into the aqueous layer, effectively separating it from your neutral organic product.
Q7: After purification, I still see starting material (4-fluoro-2-iodoaniline) in my product. How can I improve separation?
A7: The starting material and product have similar polarities, which can make separation by standard column chromatography challenging.
-
Reaction Optimization: The best solution is to drive the reaction to completion. Use a slight excess of sodium nitrite and the iodide source (e.g., 1.1-1.2 equivalents) and allow sufficient reaction time after diazotization.
-
Purification Strategy:
-
Acid Wash: Before chromatography, perform an acid wash. Dissolve the crude product in an organic solvent and wash with 1 M HCl. The basic amino group of the starting material will be protonated, forming a water-soluble ammonium salt that can be removed in the aqueous phase.
-
Chromatography Gradient: If chromatography is still needed, use a shallow elution gradient with a low-polarity solvent system (e.g., hexane/ethyl acetate or petroleum ether/dichloromethane). This will improve the resolution between the slightly more polar starting material and the nonpolar product.
-
Q8: My product appears to be degrading during silica gel column chromatography. What is happening and what can I do?
A8: Iodinated aromatic compounds can be sensitive to the acidic nature of standard silica gel, leading to decomposition or the appearance of colored bands on the column.[6]
-
Causality: The Lewis acidic sites on the silica surface can interact with the electron-rich aromatic ring and the iodine substituents, potentially catalyzing degradation pathways.
-
Solutions:
-
Neutralize the Silica: Prepare a slurry of the silica gel in the eluent and add 1% triethylamine (or another non-nucleophilic base) to neutralize the acidic sites before packing the column.[6]
-
Use an Alternative Stationary Phase: Basic alumina is an excellent alternative for acid-sensitive compounds.
-
Minimize Residence Time: Use flash chromatography with positive pressure to push the solvent through the column faster, reducing the contact time between your compound and the stationary phase.[6]
-
Part 3: Experimental Protocols & Data
Visual Workflow of Synthesis
The overall synthetic pathway is summarized in the diagram below.
Caption: Synthetic route for this compound.
Protocol 1: Synthesis of 4-Fluoro-2-iodoaniline
Adapted from PrepChem.[3]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoroaniline (22 g, 0.198 mol), iodine (50 g, 0.197 mol), and calcium carbonate (25 g, 0.250 mol).
-
Add diethyl ether (75 mL) and water (75 mL) to the flask.
-
Heat the heterogeneous mixture to reflux with vigorous stirring for 48 hours. Monitor reaction progress via TLC.
-
After completion, allow the mixture to cool. Remove the diethyl ether by simple distillation.
-
To the remaining aqueous mixture, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) portion-wise until the dark color of the excess iodine is completely discharged.
-
The product is then isolated by steam distillation. Collect the distillate until it runs clear.
-
Extract the distillate with diethyl ether, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-fluoro-2-iodoaniline. The product can be further purified by recrystallization from petroleum ether.
Protocol 2: Sandmeyer Reaction for this compound
-
In a three-neck flask fitted with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of concentrated sulfuric acid (30 mL) in water (100 mL). Cool this solution to 0 °C in an ice-salt bath.
-
Slowly add 4-fluoro-2-iodoaniline (23.7 g, 0.10 mol) to the cold acid solution with stirring.
-
Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL).
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature is maintained between 0 and 5 °C. The addition should take approximately 30-45 minutes. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
In a separate flask, prepare a solution of potassium iodide (33.2 g, 0.20 mol) and copper(I) iodide (1.9 g, 0.01 mol) in water (50 mL).
-
Slowly add the cold diazonium salt solution to the iodide solution with vigorous stirring. A dark precipitate will form, and nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature. Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium thiosulfate solution (to remove any residual iodine), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Data Summary Tables
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Ortho-Iodination | Step 2: Sandmeyer Reaction |
| Key Reagents | I₂, CaCO₃ | NaNO₂, H₂SO₄, CuI, KI |
| Solvent | Diethyl Ether / Water | Water |
| Temperature | Reflux (~40 °C) | 0–5 °C, then 50–60 °C |
| Typical Time | 48 hours | 3-4 hours |
| Expected Yield | 60–75% | 70–85% |
| Expected Purity | >95% after recrystallization | >90% crude |
Table 2: Common Impurities and Mitigation Strategies
| Impurity | Likely Source | Identification (Method) | Prevention & Removal Strategy |
| 4-Fluoroaniline | Incomplete Step 1 | GC-MS, ¹H NMR | Drive reaction to completion; remove with an acid wash. |
| 4-Fluoro-2-iodophenol | Decomposition of diazonium salt in Step 2 | GC-MS, IR (broad -OH stretch) | Maintain temperature < 5 °C during diazotization; remove with a base (NaOH) wash. |
| Azo-compounds | Side reaction of diazonium salt in Step 2 | Visual (yellow/orange solid) | Ensure complete protonation of amine; use one-pot method.[2] |
| 4-fluoro-2-iodoaniline | Incomplete Step 2 | GC-MS, TLC | Drive reaction to completion; remove with an acid wash prior to chromatography. |
Part 4: Troubleshooting Logic Diagram
This diagram outlines a decision-making process for addressing low yields in the Sandmeyer reaction.
Sources
- 1. Page loading... [guidechem.com]
- 2. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Fluoro-1,2-diiodobenzene in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluoro-1,2-diiodobenzene. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of using this versatile building block in cross-coupling reactions, with a specific focus on mitigating the formation of undesired homocoupling byproducts.
Introduction: The Challenge of Selectivity and Homocoupling
This compound is a valuable substrate for the synthesis of complex aromatic compounds due to its two reactive iodine atoms, allowing for sequential or double functionalization. However, the high reactivity of the carbon-iodine bonds also presents a significant challenge: the propensity for homocoupling, where two molecules of the starting material or an intermediate react with each other, leading to impurities that can be difficult to separate and reduce the overall yield of the desired product. This guide will provide you with the knowledge and tools to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common homocoupling byproducts I might encounter when using this compound?
A1: In palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira, you may encounter two primary types of homocoupling byproducts:
-
Dimerization of the Coupling Partner: In Suzuki reactions, this leads to the formation of a biaryl from two molecules of the boronic acid reagent. In Sonogashira reactions, this is known as the Glaser-Hay coupling, resulting in a diyne from the terminal alkyne.
-
Dimerization of the Aryl Halide: Two molecules of this compound or its mono-substituted derivative can couple to form a biphenyl or poly-phenylene species. This can be particularly problematic due to the high reactivity of the diiodo- functionality.
Q2: Why is homocoupling a more significant issue with diiodoaromatics compared to other dihaloarenes?
A2: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F.[1] The carbon-iodine bond is weaker and more readily undergoes oxidative addition to the palladium catalyst. With two highly reactive C-I bonds on the same aromatic ring, the probability of undesired side reactions, including homocoupling and polymerization, is significantly increased.
Q3: How does the fluorine substituent in this compound influence its reactivity and potential for side reactions?
A3: The fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the rate of oxidative addition at the two iodine positions. Generally, electron-withdrawing groups can facilitate oxidative addition.[2] The position of the fluorine atom relative to the two iodine atoms can lead to differences in their reactivity, which can be exploited for selective mono-functionalization but can also complicate reactions if not properly controlled.
Troubleshooting Guide: Minimizing Homocoupling Byproducts
This section provides a problem-and-solution framework for common issues encountered during cross-coupling reactions with this compound.
Issue 1: Significant Formation of Boronic Acid Homocoupling Product in Suzuki Coupling
Symptoms:
-
Your desired cross-coupled product is contaminated with a significant amount of the boronic acid dimer.
-
The reaction mixture may turn dark or black quickly, indicating palladium black precipitation.
Root Cause Analysis: The homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[3] If the active Pd(0) catalyst is oxidized to Pd(II) before it can enter the desired cross-coupling cycle, it can catalyze the dimerization of the boronic acid.
Mitigation Strategies:
-
Rigorous Degassing: It is crucial to thoroughly degas the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.[4]
-
Use of High-Purity Reagents: Ensure that your solvents and reagents are anhydrous and of high purity.
-
Choice of Palladium Precatalyst: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which require in-situ reduction.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and promote the desired oxidative addition over competing side reactions.[5]
Experimental Protocol: Optimized Suzuki Coupling with Reduced Homocoupling
-
To a dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask and perform three freeze-pump-thaw cycles to ensure an inert atmosphere.
-
Under a positive pressure of argon, add the degassed solvent (e.g., dioxane/water mixture).
-
In a separate glovebox or under a stream of argon, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the chosen ligand if necessary.
-
Inject the catalyst solution into the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or GC-MS.
Issue 2: Formation of Glaser-Hay Homocoupling Product in Sonogashira Coupling
Symptoms:
-
A significant amount of the diyne byproduct from the terminal alkyne is observed.
-
This is often more prevalent in copper-co-catalyzed Sonogashira reactions.
Root Cause Analysis: The Glaser-Hay coupling is the oxidative homocoupling of terminal alkynes, typically catalyzed by a copper(I) salt in the presence of an oxidant (often oxygen).[3] In Sonogashira reactions, the copper co-catalyst, while accelerating the desired cross-coupling, can also promote this undesired side reaction.
Mitigation Strategies:
-
Strictly Anaerobic Conditions: As with Suzuki coupling, rigorous exclusion of oxygen is paramount.
-
Copper-Free Sonogashira Conditions: Whenever possible, consider using a copper-free Sonogashira protocol. Many modern methods utilize specific palladium catalysts and ligands that do not require a copper co-catalyst, thereby eliminating the primary pathway for Glaser-Hay coupling.[6]
-
Choice of Base and Solvent: The choice of amine base and solvent can influence the rate of both the desired reaction and the homocoupling. For example, using a bulkier amine base might sterically hinder the formation of the copper-acetylide dimer.
-
Slow Addition of the Alkyne: In some cases, the slow addition of the terminal alkyne to the reaction mixture via a syringe pump can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
Issue 3: Formation of Polymeric Byproducts and Poor Selectivity between Mono- and Di-functionalization
Symptoms:
-
The formation of insoluble, tar-like materials.
-
A complex mixture of mono- and di-substituted products, making purification difficult.
Root Cause Analysis: The two highly reactive C-I bonds in this compound can lead to uncontrolled polymerization if the reaction conditions are not carefully controlled. Achieving selective mono- or di-functionalization requires a delicate balance of stoichiometry, catalyst, and reaction parameters.
Mitigation Strategies:
-
Stoichiometric Control: For selective mono-functionalization, use a slight excess of the diiodo- starting material relative to the coupling partner. Conversely, for di-functionalization, use a slight excess of the coupling partner.
-
Ligand Choice for Selectivity: The use of bulky phosphine ligands can be crucial in controlling selectivity.[7] A bulky ligand can sterically hinder the approach of the palladium catalyst to the second iodine atom after the first coupling has occurred, thus favoring mono-functionalization.
-
Solvent Effects: The choice of solvent can influence the selectivity of dihaloarene cross-coupling.[8] For instance, in some systems, polar aprotic solvents may favor mono-arylation.
-
Lower Reaction Temperatures: Running the reaction at a lower temperature can sometimes help to improve selectivity by favoring the kinetically controlled product.
Table 1: Ligand Selection Guide for Controlling Selectivity
| Desired Outcome | Recommended Ligand Type | Examples | Rationale |
| Selective Mono-functionalization | Bulky, electron-rich monophosphines | XPhos, SPhos, RuPhos | Steric hindrance prevents the second oxidative addition. |
| Promoting Di-functionalization | Less sterically demanding ligands | PPh₃, bidentate ligands (e.g., dppf) | Allows for easier access of the catalyst to the second C-I bond. |
Visualizing Reaction Pathways
Understanding the catalytic cycles can help in pinpointing where side reactions occur.
Diagram 1: Simplified Suzuki Catalytic Cycle and Homocoupling Pathway
Caption: Suzuki cycle and the competing boronic acid homocoupling pathway initiated by oxidation of the Pd(0) catalyst.
Diagram 2: Sonogashira Cycle and Glaser-Hay Homocoupling
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed aerobic homocoupling of aliphatic olefins to dienes: evidence for rate-limiting concerted metalation–deprotonation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DSpace [repository.kaust.edu.sa]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Fluoro-1,2-diiodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the catalyst selection and optimization of cross-coupling reactions involving 4-fluoro-1,2-diiodobenzene. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter during your experiments.
Introduction: The Challenge of Regioselectivity
This compound is a valuable building block in organic synthesis, offering two distinct carbon-iodine (C-I) bonds for sequential functionalization. The primary challenge in its application lies in achieving regioselective mono-coupling, preferentially reacting at one of the two iodine positions. The electronic and steric environment of each C-I bond is subtly different due to the presence of the fluorine atom and the adjacent iodine, influencing their reactivity in catalytic cycles. This guide will help you navigate these complexities to achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Which C-I bond of this compound is generally more reactive in palladium-catalyzed cross-coupling reactions?
A1: The C-I bond at the C2 position (ortho to the fluorine atom) is generally more reactive towards oxidative addition to a Pd(0) catalyst. This is attributed to the electron-withdrawing inductive effect of the fluorine atom, which makes the C2 carbon more electrophilic and thus more susceptible to reaction with the electron-rich palladium catalyst.
Q2: What are the most common cross-coupling reactions performed with this compound?
A2: The most frequently employed cross-coupling reactions for this substrate include:
-
Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds with terminal alkynes.[1][2][3]
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds with boronic acids or their derivatives.[4][5]
-
Heck Coupling: For the formation of C(sp²)-C(sp²) bonds with alkenes.
-
Buchwald-Hartwig Amination: For the formation of C(sp²)-N bonds with amines.
Q3: How can I favor mono-coupling over di-coupling?
A3: To favor mono-coupling, it is crucial to carefully control the stoichiometry of your reagents. Using a slight excess (1.0-1.2 equivalents) of the coupling partner (e.g., alkyne or boronic acid) relative to this compound is a common starting point. Additionally, lower reaction temperatures and shorter reaction times can help to minimize the extent of the second coupling reaction. Monitoring the reaction progress closely by TLC or GC-MS is essential to stop the reaction once the desired mono-coupled product is predominantly formed.
Q4: Can the fluorine atom be cleaved during the coupling reaction?
A4: While the C-F bond is generally robust, under harsh reaction conditions (e.g., very high temperatures, strongly basic conditions, or with certain catalyst systems), C-F bond activation can occur, leading to undesired side products. It is advisable to start with milder conditions and screen for catalysts and ligands that promote the desired C-I bond activation at lower temperatures.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
Problem 1: Poor Regioselectivity - Formation of a Mixture of 2- and 1-Substituted Isomers
-
Potential Cause: The chosen catalyst system lacks sufficient selectivity to differentiate between the two C-I bonds.
-
Troubleshooting Strategy:
-
Ligand Selection: The choice of phosphine ligand is critical for controlling regioselectivity.
-
Bulky, electron-rich monodentate ligands (e.g., tri-tert-butylphosphine (P(t-Bu)₃), SPhos, XPhos) often favor coupling at the more sterically accessible C1 position.
-
Bidentate ligands (e.g., dppf, Xantphos) can sometimes favor coupling at the more electronically activated C2 position. A systematic screening of ligands is highly recommended.
-
-
Catalyst Precursor: The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) can influence the active catalytic species and, consequently, the regioselectivity.
-
Solvent Effects: The polarity of the solvent can influence the catalyst's behavior. Experiment with a range of solvents such as THF, dioxane, DMF, and toluene.
-
Temperature Optimization: Lowering the reaction temperature can often enhance selectivity, as the energy difference between the transition states for the two possible oxidative additions becomes more significant.
-
Problem 2: Low Yield of the Mono-Coupled Product
-
Potential Cause: Inefficient catalyst activity, catalyst deactivation, or competing side reactions.
-
Troubleshooting Strategy:
-
Catalyst and Ligand Screening: If the initial catalyst system is not providing a satisfactory yield, a thorough screening of different palladium precursors and phosphine ligands is necessary. Consider using pre-formed palladium precatalysts for better reproducibility.
-
Base Selection: The choice of base is crucial. For Sonogashira coupling, an amine base like triethylamine or diisopropylethylamine is common. For Suzuki coupling, inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are typically used. The strength and solubility of the base can significantly impact the reaction outcome.
-
Reaction Concentration: Very dilute or highly concentrated reaction mixtures can sometimes be detrimental. Experiment with different concentrations to find the optimal conditions.
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and side reactions like the homocoupling of the coupling partner (Glaser coupling in the case of alkynes).[6]
-
Problem 3: Formation of Significant Amounts of Homocoupling Product
-
Potential Cause: This is particularly common in Sonogashira reactions (Glaser coupling) and Suzuki reactions (boronic acid homocoupling). It is often promoted by the presence of oxygen and, in the case of Sonogashira, the copper co-catalyst.
-
Troubleshooting Strategy:
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst.
-
Copper-Free Sonogashira: For Sonogashira reactions, consider using a copper-free protocol. Several efficient copper-free Sonogashira coupling methods have been developed.
-
Slow Addition: In Suzuki reactions, slow addition of the boronic acid can sometimes minimize its homocoupling.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can suppress homocoupling.
-
Experimental Protocols
Below are representative, detailed, step-by-step methodologies for the regioselective mono-Sonogashira and mono-Suzuki coupling of this compound. These should be considered as starting points and may require optimization for your specific substrate.
Protocol 1: Regioselective Mono-Sonogashira Coupling
This protocol aims for the selective coupling at the C2 position.
-
Materials:
-
This compound
-
Terminal alkyne (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
CuI (0.1 eq)
-
Triethylamine (TEA) (3 eq)
-
Anhydrous, degassed THF
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF, followed by triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Regioselective Mono-Suzuki Coupling
This protocol provides a starting point for selective coupling, likely at the C2 position.
-
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.025 eq)
-
SPhos (0.1 eq)
-
K₃PO₄ (2.0 eq)
-
Anhydrous, degassed 1,4-dioxane/water (4:1)
-
-
Procedure:
-
In a glovebox or under a stream of argon, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to an oven-dried reaction vessel.
-
Add the anhydrous, degassed 1,4-dioxane/water solvent mixture.
-
Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Data Presentation
The following table summarizes typical starting conditions for catalyst systems in the mono-functionalization of this compound. Note that yields and regioselectivity are highly substrate-dependent and require optimization.
| Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Sonogashira | Pd(PPh₃)₄ | PPh₃ | TEA | THF | Room Temp. |
| Suzuki | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 |
Visualizations
Catalytic Cycle for Sonogashira Coupling
Caption: A simplified decision tree for initial catalyst system selection.
References
-
Way, J. D., Bergman, C., & Wuest, F. (2024). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. Chemical Communications. [Link]
-
Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of 18F-labelled biphenyls via SUZUKI cross-coupling with 4-[18F]fluoroiodobenzene. (2006). ResearchGate. [Link]
-
Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. (2006). ResearchGate. [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. (2018). ResearchGate. [Link]
-
A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics. (2010). ResearchGate. [Link]
-
Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. (2022). PolyU Institutional Research Archive. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health. [Link]
-
Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. (2023). ResearchGate. [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). SciELO México. [Link]
-
Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. (2024). Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2016). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for 4-Fluoro-1,2-diiodobenzene Derivatives
Welcome to the technical support center for the purification of 4-Fluoro-1,2-diiodobenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during the purification of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My final product of a this compound derivative shows persistent impurities in the NMR. What are the likely culprits and how can I remove them?
Answer: Persistent impurities in the synthesis of this compound derivatives often stem from several sources:
-
Isomeric Impurities: The synthesis of disubstituted fluorobenzenes can sometimes yield positional isomers, which may have very similar physical properties to the desired product, making them difficult to separate.[1] For instance, isomers like 1-fluoro-2,3-diiodobenzene or 2-fluoro-1,3-diiodobenzene could be present.
-
Starting Materials: Unreacted starting materials or reagents can carry through the work-up.
-
Byproducts: Side reactions can lead to byproducts that are structurally similar to your target molecule.
-
Degradation Products: Organoiodine compounds can be sensitive to light and acid, potentially leading to the formation of colored impurities due to the release of free iodine (I₂).[2][3] The weakness of the C-I bond makes these compounds susceptible to degradation.[3]
Purification Strategies:
A multi-step purification approach is often necessary.
-
Column Chromatography: This is typically the most effective method for separating closely related compounds.[4][5]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful technique for removing small amounts of impurities.[6][7]
-
Distillation: For liquid derivatives, vacuum distillation can be effective, especially if the impurities have significantly different boiling points.[7][8]
Question: I'm struggling with the crystallization of my this compound derivative. What solvent systems are recommended?
Answer: The key to successful recrystallization is selecting an appropriate solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6][9]
Recommended Solvent Systems for Crystallization:
| Solvent/Solvent System | Compound Polarity Suitability | Notes |
| Ethanol/Water | Moderately Polar | Dissolve the compound in a minimum of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a small amount of hot ethanol to clarify the solution and allow it to cool slowly.[10] |
| Hexane/Ethyl Acetate | Nonpolar to Moderately Polar | A good starting point for many organic compounds.[11] |
| Hexane/Dichloromethane | Nonpolar to Moderately Polar | Another common and effective solvent system.[12] |
| Methanol | Polar | Can be effective for more polar derivatives.[13] |
Troubleshooting Crystallization:
-
Oiling Out: If your compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a more dilute solution or a different solvent system.
-
No Crystal Formation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation or adding a seed crystal of your pure compound.
Question: My product appears to be degrading on the silica gel column, leading to a yellow or brown color. How can I prevent this?
Answer: The yellow or brown discoloration is often due to the liberation of elemental iodine (I₂), which can be caused by the acidic nature of standard silica gel.[3] Iodinated aromatic compounds can be sensitive to acidic conditions.[4]
Solutions:
-
Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 1-2% in the eluent), before packing the column.[14]
-
Use of Alumina: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[4]
-
Activated Carbon Treatment: If the discoloration persists after chromatography, you can try dissolving the product in a suitable solvent and stirring it with a small amount of activated carbon to adsorb the colored impurities, followed by filtration.[10][15]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying derivatives of this compound?
A1: The most frequently employed purification technique is silica gel column chromatography.[4] This method separates compounds based on their polarity, allowing for the effective removal of starting materials, reagents, and byproducts.[5]
Q2: What are some typical solvent systems for column chromatography of these compounds?
A2: For normal-phase chromatography on silica gel, a non-polar solvent system is a good starting point. Common choices include mixtures of hexane/ethyl acetate or hexane/dichloromethane.[4][12] The polarity of the eluent can be gradually increased to elute compounds of higher polarity.
Q3: How can I effectively monitor the purity of my this compound derivatives during the purification process?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.[6] It allows you to quickly analyze fractions from your column or check the purity after a recrystallization step. A target Rf value for your desired product on TLC should ideally be between 0.2 and 0.4 for good separation on a column.[16]
Q4: What are the key safety precautions when working with and purifying iodinated aromatic compounds?
A4:
-
Handling: Work in a well-ventilated area, such as a fume hood.[17] Avoid inhalation of dust or vapors.[18][19] Wash hands thoroughly after handling.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][19]
-
Storage: Store diiodobenzene derivatives in a cool, dry, and well-ventilated area, protected from light to prevent degradation.[18] Keep containers tightly closed.[18][20]
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.[16]
-
Elution: Pass the eluent through the column using positive pressure (e.g., from a nitrogen line or air pump).[21] Collect fractions in test tubes or flasks.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.[16]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[21]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur.[6] Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.[6]
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Visualization
Purification Strategy Decision Workflow
The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy for your this compound derivative.
Caption: Decision tree for selecting a purification strategy.
References
-
Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023-07-04). Available from: [Link]
-
Safety Data Sheet: 1,2-Diiodobenzene - Chemos GmbH&Co.KG. (2019-02-25). Available from: [Link]
-
Isomorphism, Polymorphism, and Stoichiomorphism of Cocrystals Derived from 1,4-Diiodotetrafluorobenzene and an Isomorphous Series of N-(4-Halobenzyl)-3-halopyridinium Halogenides | Crystal Growth & Design - ACS Publications. Available from: [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. Available from: [Link]
-
How To Run A Reaction: Purification - Department of Chemistry : University of Rochester. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available from: [Link]
-
Purification of Fluorine by Distillation - SciSpace. Available from: [Link]
-
2 - SAFETY DATA SHEET. Available from: [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020-09-06). Available from: [Link]
-
column chromatography & purification of organic compounds - YouTube. (2021-02-09). Available from: [Link]
-
Purification Troubleshooting : r/chemistry - Reddit. (2024-05-16). Available from: [Link]
-
Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions | Request PDF - ResearchGate. Available from: [Link]
-
Material Safety Data Sheet - 1,2-Diiodobenzene, 98% - Cole-Parmer. Available from: [Link]
-
Preparation Of Fluorinated Aromatic Compounds - Quick Company. Available from: [Link]
- CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents.
-
1 - SAFETY DATA SHEET. (2025-09-05). Available from: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). Available from: [Link]
-
Organoiodine chemistry - Wikipedia. Available from: [Link]
-
How To: Purify by Distillation - Department of Chemistry : University of Rochester. Available from: [Link]
-
Experiment: Recrystallization – Part II: Purification of Solidss - Science Learning Center. Available from: [Link]
-
Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - PMC. Available from: [Link]
-
Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Publishing. Available from: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available from: [Link]
-
Synthesis and Purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: Characterization of Products by 1H- And 19F-NMR Spectroscopy - PubMed. Available from: [Link]
-
Struggling with the purification of a nitroaldol product : r/OrganicChemistry - Reddit. (2024-04-12). Available from: [Link]
-
Method for Introducing Fluorine into an Aromatic Ring. - DTIC. Available from: [Link]
-
Assessment of radionuclidic impurities in 2-[18F]fluoro-2-deoxy-d-glucose ([18F]FDG) routine production - PubMed. Available from: [Link]
Sources
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemos.de [chemos.de]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. orgsyn.org [orgsyn.org]
Technical Support Center: Managing Reaction Kinetics of 4-Fluoro-1,2-diiodobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Fluoro-1,2-diiodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the complex reaction kinetics of this versatile building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Understanding the Unique Reactivity of this compound
This compound is a valuable reagent, particularly in cross-coupling chemistry, due to its two distinct carbon-iodine (C-I) bonds. The reactivity of these bonds is not identical, which presents both a challenge and an opportunity for selective functionalization.
-
Electronic Asymmetry : The electron-withdrawing fluorine atom at the C4 position influences the electron density of the aromatic ring. This effect is more pronounced at the ortho (C1) and para (C3, C5) positions. Consequently, the C1-I bond is more electron-deficient than the C2-I bond, making it more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0). This is a critical first step in many cross-coupling reactions.[1][2]
-
Steric Hindrance : The iodine atom at the C2 position is significantly more sterically hindered due to the adjacent, bulky iodine atom at C1. This steric clash can slow down the approach of a bulky catalyst complex, further favoring initial reaction at the C1 position.
Understanding this inherent electronic and steric differentiation is fundamental to controlling reaction outcomes, particularly for achieving selective mono-functionalization over di-functionalization.
Section 2: Troubleshooting Guide for Common Cross-Coupling Reactions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem Area 1: Poor or No Product Yield
Q: My Suzuki-Miyaura coupling reaction with this compound is not proceeding. What are the most common points of failure?
A: A stalled Suzuki reaction is often due to an issue with the catalyst's activity or the reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Activation and Decomposition : The active catalyst in most cross-coupling reactions is a Pd(0) species.[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0). This reduction can sometimes be inefficient or, conversely, the active Pd(0) can decompose (e.g., form palladium black). The rate of precatalyst activation is crucial; if it's too slow, unactivated precatalyst may be wasted by the end of the reaction.[4]
-
Solution : Consider using a well-defined Pd(0) source or a modern precatalyst that activates reliably. Ensure your phosphine ligand is not oxidized, as this can inhibit the reaction.[5] Employing a slight excess of the ligand can sometimes overcome oxidation issues, but be aware that too much ligand can stabilize unreactive complexes and inhibit catalytic steps that require ligand dissociation.[5]
-
-
Base and Boronic Acid Activation : The transmetalation step in the Suzuki-Miyaura cycle requires activation of the organoboron compound by a base.[6][7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.
-
Solution : Ensure your base is strong enough and sufficiently soluble in the reaction medium. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8] The choice of base can be critical; sometimes, weaker inorganic bases are essential for success.[8] The presence of water is often necessary to facilitate the formation of the active boronate species.
-
-
Solvent and Degassing : Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Solution : Rigorously degas your solvent (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) before adding the catalyst and other reagents. Most cross-coupling reactions should be performed under an inert atmosphere.[9]
-
Problem Area 2: Lack of Regioselectivity (Mono- vs. Di-substitution)
Q: I am attempting a mono-Sonogashira coupling at the C1 position, but I am getting a mixture of the mono- and di-alkynylated products. How can I favor mono-substitution?
A: Achieving high regioselectivity hinges on exploiting the differential reactivity of the two C-I bonds. The C1 position is electronically activated and less sterically hindered, making it the preferred site for the initial reaction. To prevent the second coupling, you must control the reaction kinetics.
-
Stoichiometry : This is the most straightforward control parameter. Use a slight excess of the this compound relative to your coupling partner (e.g., 1.1 equivalents of diiodobenzene to 1.0 equivalent of terminal alkyne).
-
Temperature : Lowering the reaction temperature will decrease the overall reaction rate. Since the second oxidative addition at the more hindered C2 position has a higher activation energy, lowering the temperature will disproportionately slow this step, thus favoring the mono-coupled product.
-
Catalyst and Ligand Choice : Bulky ligands on the palladium center will exacerbate the steric hindrance at the C2 position, making the second coupling event even less favorable.
-
Solution : Use ligands with a large Tolman cone angle, such as tricyclohexylphosphine (PCy₃) or bulky biaryl phosphine ligands (e.g., SPhos, XPhos).
-
-
Reaction Time : Monitor the reaction closely using techniques like TLC, GC-MS, or NMR.[10][11][12] Stop the reaction once the starting material is consumed but before significant formation of the di-substituted product occurs.
| Parameter | Condition for Mono-Coupling | Condition for Di-Coupling | Rationale |
| Stoichiometry | ~1.0 eq. Alkyne | >2.0 eq. Alkyne | Limits the availability of the coupling partner for the second reaction. |
| Temperature | Ambient to moderate (e.g., 25-60 °C) | Elevated (e.g., 80-120 °C) | Overcomes the higher activation energy of the second coupling at the hindered C2 position. |
| Ligand | Bulky phosphines (e.g., PCy₃, SPhos) | Less bulky phosphines (e.g., PPh₃) | Steric bulk of the catalyst complex disfavors reaction at the hindered C2 site. |
| Reaction Time | Shorter, with careful monitoring | Longer, until completion | Allows the slower second coupling reaction to proceed. |
Problem Area 3: Formation of Side-Products
Q: In my coupling reactions, I'm observing significant homocoupling of my alkyne (Glaser coupling) or boronic acid. What causes this and how can it be minimized?
A: Homocoupling is a common side reaction in many cross-coupling protocols.
-
Sonogashira (Glaser) Homocoupling : This side reaction is typically copper-catalyzed and promoted by the presence of oxygen.
-
Suzuki Homocoupling : Homocoupling of the boronic acid can occur through various pathways, often involving premature transmetalation or side reactions promoted by the base and residual oxygen.
-
Solution : Ensure rigorous degassing. The choice of palladium precatalyst and ligand can also be critical. Some ligand systems are more prone to promoting side reactions. Additionally, the formation of biphenyl from reactant consumption can occur during the reduction of the Pd(II) precatalyst, especially at higher temperatures.[5] Defining a fast and controlled method for pre-catalyst reduction is essential to avoid this.[5]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which factors have the greatest impact on the rate of oxidative addition for this compound?
The oxidative addition is the first and often rate-determining step in the catalytic cycle.[7] Key factors include:
-
Nature of the Halide : The C-I bond is much weaker than C-Br or C-Cl bonds, leading to a significantly faster rate of oxidative addition for aryl iodides.[14]
-
Electronic Properties of the Ligand : Electron-rich phosphine ligands donate electron density to the palladium center, which facilitates the insertion of the metal into the carbon-halide bond.
-
Steric Properties of the Ligand : Sterically demanding ligands promote the formation of coordinatively unsaturated, highly reactive Pd(0) species that are crucial for oxidative addition.[15]
-
Electronic Properties of the Aryl Halide : As discussed, the electron-withdrawing fluorine group makes the C1-I bond more electron-deficient and thus more reactive towards the electron-rich Pd(0) catalyst.[16]
Q2: What are the best methods for real-time monitoring of these reactions?
Monitoring the reaction kinetics is crucial for optimization and troubleshooting.[17]
-
NMR Spectroscopy : ¹H, ¹³C, and especially ¹⁹F NMR are powerful tools.[12] ¹⁹F NMR is particularly useful as the chemical shift of the fluorine atom will change distinctly between the starting material, mono-substituted intermediate, and di-substituted product, providing a clean window into the reaction progress. Flow NMR can be used for reactions with kinetics on the order of seconds to minutes.[11]
-
Mass Spectrometry (MS) : Techniques like GC-MS or LC-MS can separate and identify reactants, intermediates, and products, providing quantitative data on reaction conversion and byproduct formation. Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) is a powerful technique for observing catalytic intermediates in real-time.[10]
-
Chromatography : Thin Layer Chromatography (TLC) provides a quick qualitative check, while Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer quantitative analysis.
Q3: What safety precautions should be taken when working with this compound?
Like other diiodobenzene compounds, this compound should be handled with care. It is classified as a skin, eye, and respiratory irritant.[18] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Section 4: Key Experimental Protocols
Protocol 1: Selective Mono-Sonogashira Coupling
This protocol is designed to favor the formation of the mono-alkynylated product at the C1 position.
-
Reaction Setup : To a dry Schlenk flask under an argon atmosphere, add this compound (1.1 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Reagent Addition : Add degassed solvent (e.g., THF or DMF, 10 mL) and triethylamine (3.0 mmol).
-
Substrate Addition : Slowly add the terminal alkyne (1.0 mmol) via syringe over 5 minutes.
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress every 30 minutes by TLC or GC-MS.
-
Workup : Once the terminal alkyne is consumed (typically 2-4 hours), quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Visualization: Troubleshooting Workflow for Slow Reactions
Below is a logical workflow for diagnosing a slow or stalled cross-coupling reaction.
Caption: A decision tree for troubleshooting slow cross-coupling reactions.
Visualization: Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
References
-
Title: Factors Affecting the Oxidative Addition of Aryl Electrophiles to 1,1′-Bis(diphenylphosphino)ferrocenepalladium(η2-methyl acrylate), an Isolable Pd Alkene Complex Source: ACS Publications URL: [Link]
-
Title: Reaction with 4‐fluoro‐1,2‐diiodobenzene. | Download Scientific Diagram Source: ResearchGate URL: [Link]
-
Title: Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides Source: Royal Society of Chemistry URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: MDPI URL: [Link]
-
Title: p-Diiodobenzene | C6H4I2 Source: PubChem URL: [Link]
-
Title: Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene Source: ResearchGate URL: [Link]
-
Title: 18.7: Side-Chain Reactions of Benzene Derivatives Source: Chemistry LibreTexts URL: [Link]
-
Title: Interrogating the Mechanistic Features of Ni(I)-Mediated Aryl Iodide Oxidative Addition Using Electroanalytical and Statistical Modeling Techniques Source: The Doyle Group - UCLA URL: [Link]
-
Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Royal Society of Chemistry URL: [Link]
-
Title: ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Palladium-Catalyzed Arylation of Fluoroalkylamines Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions Source: ResearchGate URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery Source: University of Windsor URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0) Source: ResearchGate URL: [Link]
-
Title: A Survey of Palladium Catalyst Systems for Cross Coupling Reactions of Aryl Chlorides and Olefins Source: Sciforum URL: [Link]
-
Title: Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design Source: ResearchGate URL: [Link]
-
Title: Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions Source: Royal Society of Chemistry URL: [Link]
-
Title: A Method for Real Time Monitoring of Chemical Reactions and Processes Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst Source: MDPI URL: [Link]
-
Title: NMR Reaction Monitoring Robust to Spectral Distortions Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine” Source: ChemRxiv URL: [Link]
-
Title: How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture Source: Frontiers URL: [Link]
-
Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: The palladium-catalysed cross-coupling reaction of lithium polyfluorophenyltrimethoxyborates with 4-fluoroiodobenzene Source: Sci-Hub URL: [Link]
-
Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
-
Title: Techniques and Methods to Monitor Chemical Reactions Source: Springer URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. researchgate.net [researchgate.net]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 17. Techniques and Methods to Monitor Chemical Reactions | springerprofessional.de [springerprofessional.de]
- 18. p-Diiodobenzene | C6H4I2 | CID 12208 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions Involving 4-Fluoro-1,2-diiodobenzene
An in-depth guide to navigating the complexities of reactions with 4-Fluoro-1,2-diiodobenzene, designed for chemists in research and development.
Welcome to the technical support center for this compound. This versatile building block, with its unique arrangement of a fluorine atom and two adjacent, electronically distinct iodine atoms, is a powerful tool in synthetic chemistry. However, its trifunctional nature presents specific challenges that can lead to failed reactions, low yields, or complex product mixtures. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will delve into the causality behind these problems and provide actionable, field-proven solutions.
A Note on Safety: Compounds like this compound and its derivatives may cause skin, eye, and respiratory irritation.[1][2] Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Section 1: General Issues in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination are the most common applications for this compound. The central challenge lies in controlling the regioselectivity between the two C-I bonds and preventing common side reactions.
FAQ 1.1: My cross-coupling reaction is not working at all. What are the first things I should check?
Answer: When a palladium-catalyzed reaction fails to initiate, the issue almost always lies with one of three components: the catalyst's active state, the reagents' purity, or the reaction environment.
-
Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is thoroughly deoxygenated. Standard practice involves multiple freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. If your palladium precatalyst requires reduction in situ, ensure the conditions are appropriate for this to occur.
-
Reagent Quality:
-
Solvent: Use anhydrous, degassed solvents. Water content can be particularly detrimental, affecting both the catalyst and certain reagents like boronic acids.[3] However, some reactions, like Suzuki couplings, often benefit from a mixed aqueous system (e.g., Toluene/Water or Dioxane/Water).[3] The key is using the correct amount of high-purity water.
-
Base: The choice and quality of the base are critical. Ensure it is finely powdered and dry. An old bottle of potassium carbonate that has absorbed atmospheric moisture can inhibit the reaction.
-
Starting Material: Verify the purity of your this compound. Impurities could poison the catalyst.
-
-
Mass Transfer Issues: If your reagents have poor solubility in the chosen solvent, the reaction may fail to proceed simply because the components cannot interact.[4] In such cases, consider a different solvent system or run the reaction at a higher temperature to improve solubility.
Workflow for a Failed Cross-Coupling Reaction
Sources
Validation & Comparative
A Senior Application Scientist's Guide to ¹H and ¹⁹F NMR Analysis of 4-Fluoro-1,2-diiodobenzene and its Regioisomers
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of halogenated aromatic compounds is paramount. These molecules often serve as critical building blocks, and their isomeric purity can profoundly impact the efficacy, safety, and properties of the final product. 4-Fluoro-1,2-diiodobenzene is one such compound where the confirmation of the substitution pattern is non-trivial and essential. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combined ¹H and ¹⁹F approach, stands as the definitive analytical tool for this challenge.
This guide provides an in-depth comparison of the expected NMR characteristics of this compound and its potential regioisomeric impurities. As experimental spectra for this specific compound are not widely published, this guide will leverage established NMR principles, data from analogous compounds, and spectral predictions to empower researchers to confidently distinguish between these closely related structures.
The Challenge of Regioisomerism in Polyhalogenated Benzenes
The synthesis of this compound can potentially yield several other isomers, such as 1-Fluoro-2,3-diiodobenzene and 2-Fluoro-1,3-diiodobenzene. These regioisomers, having the same molecular formula, often exhibit similar physical properties, making their separation and individual characterization by techniques like chromatography or mass spectrometry challenging. NMR spectroscopy, however, is exquisitely sensitive to the local electronic environment of each nucleus, providing a unique fingerprint for each isomer.
Core Principles: Why ¹H and ¹⁹F NMR are a Powerful Combination
The analysis of fluorinated aromatics is significantly enhanced by observing both proton (¹H) and fluorine (¹⁹F) nuclei.
-
¹H NMR provides information about the protons on the aromatic ring. Their chemical shifts are influenced by the electron-withdrawing effects of the fluorine and iodine atoms, and their splitting patterns reveal the number of adjacent protons.
-
¹⁹F NMR offers a much wider chemical shift range than ¹H NMR, making it highly sensitive to subtle changes in the molecular structure. The ¹⁹F chemical shift is a powerful indicator of the substitution pattern around the fluorine atom. Furthermore, through-bond couplings between ¹H and ¹⁹F nuclei provide invaluable connectivity information.
A critical aspect in the analysis of these compounds is the heavy-atom effect of iodine. The large electron cloud of the iodine atom can influence the shielding of nearby nuclei, leading to significant changes in their chemical shifts. This effect, combined with the strong electronegativity of fluorine, results in a unique and predictable set of NMR parameters for each isomer.
Predicted NMR Analysis: Distinguishing this compound from its Regioisomers
Based on the principles of substituent effects and analysis of related compounds, we can predict the characteristic ¹H and ¹⁹F NMR spectra for this compound and its likely regioisomers.
Molecular Structures of Interest
Figure 1. Structures of this compound and potential regioisomers.
Predicted Spectral Data
| Compound | Predicted ¹H Chemical Shifts (ppm) & Multiplicity | Predicted ¹⁹F Chemical Shift (ppm) | Key Differentiating Features |
| This compound | H3: ~7.8 (d) H5: ~7.2 (dd) H6: ~7.0 (dd) | ~ -110 to -115 | Three distinct aromatic proton signals. The ¹⁹F signal will be a triplet of doublets due to coupling to H3, H5, and H6. |
| 1-Fluoro-2,3-diiodobenzene | H4: ~7.6 (t) H5: ~7.1 (dt) H6: ~7.3 (dd) | ~ -115 to -120 | Three distinct aromatic proton signals. The ¹⁹F signal will be a doublet of doublets due to coupling to H6 and H4. |
| 2-Fluoro-1,3-diiodobenzene | H4/H6: ~7.9 (d) H5: ~7.2 (t) | ~ -100 to -105 | Two distinct aromatic proton signals due to symmetry (a doublet and a triplet). The ¹⁹F signal will be a triplet due to coupling to the two equivalent protons (H4 and H6). |
Note: Chemical shifts are predicted relative to TMS for ¹H and CFCl₃ for ¹⁹F. Actual values may vary depending on the solvent and concentration.
Experimental Protocol for High-Resolution NMR Analysis
A robust and reproducible experimental setup is crucial for obtaining high-quality data that allows for the confident assignment of isomeric structures.
Sample Preparation
-
Solvent Selection: A deuterated solvent that readily dissolves the compound is essential. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For polyhalogenated compounds that may have lower solubility, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be effective alternatives. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C or less sensitive ¹⁹F experiments, a more concentrated sample of 50-100 mg may be beneficial.
-
Internal Standard: For accurate chemical shift referencing, an internal standard can be used. Tetramethylsilane (TMS) is the standard for ¹H NMR (0 ppm). For ¹⁹F NMR, a common internal standard is trifluoroacetic acid (TFA) or hexafluorobenzene. Alternatively, the spectrometer's deuterium lock frequency can be used for internal referencing.
-
Sample Filtration: If any particulate matter is present, the sample should be filtered through a small plug of glass wool in a Pasteur pipette to prevent shimming issues and line broadening.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving complex coupling patterns in the ¹H spectrum.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: A spectral width of approximately 12-15 ppm, centered around 6-7 ppm, should encompass the aromatic region and any potential impurities.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate for qualitative analysis. For quantitative analysis, a longer delay of 5 times the longest T₁ relaxation time is recommended.
-
Number of Scans: 8 to 16 scans are usually enough for a sample of sufficient concentration.
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment, often with ¹H decoupling to simplify the spectrum, can be very informative. A coupled ¹⁹F spectrum should also be acquired to observe the ¹H-¹⁹F coupling patterns.
-
Spectral Width: The chemical shift range for fluorinated aromatic compounds is broad. A spectral width of at least 200 ppm is recommended to ensure all signals are captured.
-
Relaxation Delay: Similar to ¹H NMR, a 1-2 second delay is a good starting point.
-
Number of Scans: ¹⁹F is a highly sensitive nucleus, so 16 to 64 scans are typically sufficient.
-
Data Processing and Analysis
-
Phasing and Baseline Correction: The acquired spectra should be carefully phased and baseline corrected to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Reference the spectra to the internal standard (TMS for ¹H, CFCl₃ or other for ¹⁹F) or the solvent signal.
-
Integration: Integrate the signals to determine the relative ratios of the different protons in the molecule.
-
Coupling Constant Measurement: Measure the J-values (in Hz) from the splitting patterns. This is critical for confirming connectivity.
Workflow for Isomer Identification
Figure 2. Experimental workflow for the NMR analysis of this compound.
Conclusion
The definitive structural characterization of this compound and the confident identification of any regioisomeric impurities are readily achievable through a systematic ¹H and ¹⁹F NMR analysis. By understanding the fundamental principles of chemical shifts and coupling constants, and by following a robust experimental protocol, researchers can obtain high-quality, unambiguous data. This guide provides the theoretical framework and practical steps necessary to perform this analysis, ensuring the quality and purity of these important chemical building blocks in drug discovery and materials science.
References
- Bovey, F. A. Nuclear Magnetic Resonance Spectroscopy, 2nd ed.; Academic Press: San Diego, 1988.
- Gunther, H. NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry, 3rd ed.; Wiley-VCH: Weinheim, 2013.
-
Ager, I. R.; Phillips, L. ¹⁹F nuclear magnetic resonance studies of aromatic compounds. Part I. The effect of solvents on the chemical shift of fluorine nuclei in para-substituted fluorobenzenes, 4-substituted 4′-fluoro-trans-stilbenes, and 4-substituted 3′-fluoro-trans-stilbenes. J. Chem. Soc., Perkin Trans. 21972 , 1975-1980. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
University of California, Davis. Fluorine NMR. [Link]
-
Wenzel, T. J. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Bates College. [Link]
-
Tantillo, D. J., et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. J. Org. Chem.2018 , 83, 5, 2535–2542. [Link]
mass spectrometry characterization of 4-Fluoro-1,2-diiodobenzene derivatives
An In-Depth Guide to the Mass Spectrometry Characterization of 4-Fluoro-1,2-diiodobenzene Derivatives
For researchers, medicinal chemists, and process development scientists, the precise structural confirmation of synthetic intermediates is a non-negotiable aspect of the workflow. Halogenated aromatic compounds, such as this compound and its subsequent derivatives, are pivotal building blocks in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Their successful characterization underpins the integrity of subsequent synthetic steps and the final product's identity.
This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the characterization of this compound and its derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind instrumental choices, offering field-proven insights to empower you to select the optimal analytical strategy for your specific research needs. We will focus on the two primary workhorses of the modern analytical laboratory—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—while also considering the indispensable role of high-resolution mass spectrometry (HRMS).
The Analytical Challenge: Understanding the Molecule
This compound (C₆H₃FI₂) presents a unique analytical profile. Its key characteristics relevant to mass spectrometry are:
-
Molecular Weight: 347.84 g/mol (for the most common isotopes ¹²C, ¹H, ¹⁹F, ¹²⁷I).
-
Volatility: A boiling point that lends itself to analysis by gas chromatography.
-
Reactivity: The presence of two iodine atoms makes the C-I bonds susceptible to cleavage upon ionization, a key feature we will leverage for structural elucidation.
-
Derivatives: Synthetic modifications will alter its polarity, volatility, and thermal stability, necessitating a flexible analytical approach.
Core Comparison: GC-MS vs. LC-MS
The initial and most critical decision in analyzing a new compound is the choice of the introduction method and ionization source, which typically means choosing between GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Expert Rationale: The Gold Standard for Structural Elucidation of Volatile Compounds
GC-MS with Electron Ionization (EI) is the premier choice for analyzing the this compound starting material and other volatile, thermally stable derivatives. The high-energy EI process (typically 70 eV) induces extensive and reproducible fragmentation.[1] This is not a drawback; it is a feature. The resulting fragmentation pattern is a molecular fingerprint that provides definitive structural information. For fluorine-containing compounds, which can sometimes yield unstable molecular ions, alternative soft ionization techniques like Field Ionization (FI) can be considered if the molecular ion is not observed with EI.[2]
Predicted Fragmentation Pathway of this compound:
When a this compound molecule is ionized via EI, it forms an energetically unstable molecular ion (M⁺•).[3] This ion rapidly undergoes a series of fragmentation events, primarily driven by the cleavage of the relatively weak carbon-iodine bonds.
The expected mass spectrum would exhibit the following key ions:
-
Molecular Ion (M⁺•) at m/z 348: This peak confirms the molecular weight of the compound.
-
[M-I]⁺ at m/z 221: Loss of a single iodine atom. This is often a very prominent peak in the spectra of iodoaromatics.
-
[M-2I]⁺• at m/z 94: Loss of both iodine atoms, resulting in a fluorophenyl radical cation.
-
[C₆H₃F]⁺ at m/z 94: The fluorobenzyne fragment, a common species in the fragmentation of di-substituted benzenes.
-
I⁺ at m/z 127: The iodine cation itself.
The following diagram illustrates this predicted fragmentation cascade.
Sources
A Comparative Guide to the Reactivity of 4-Fluoro-1,2-diiodobenzene and 1,2-diiodobenzene for the Synthetic Chemist
In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, diiodoaromatic compounds serve as versatile and highly sought-after building blocks. Their two carbon-iodine bonds offer orthogonal handles for a variety of transformations, including metal-catalyzed cross-coupling reactions, halogen-metal exchange, and the generation of reactive intermediates like benzynes. This guide provides an in-depth comparison of the reactivity of two such valuable synthons: 4-Fluoro-1,2-diiodobenzene and its parent compound, 1,2-diiodobenzene. Understanding the nuanced differences in their reactivity, largely governed by the electronic perturbations of the fluorine substituent, is paramount for researchers aiming to leverage these molecules for the construction of complex molecular architectures.
The Decisive Influence of the Fluorine Substituent: An Electronic Tug-of-War
The fluorine atom, despite being the most electronegative element, exerts a dual electronic influence on the aromatic ring to which it is attached. This dichotomy is central to understanding the reactivity of this compound.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene ring through the sigma bond network. This strong inductive effect deactivates the ring towards electrophilic attack and increases the acidity of the aromatic protons.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi-system of the aromatic ring. This resonance donation of electron density partially counteracts the inductive withdrawal and is a key factor in directing incoming electrophiles to the ortho and para positions.[1]
In the context of this compound, these electronic effects have profound implications for the reactivity of the carbon-iodine bonds and the aromatic ring itself.
Comparative Reactivity in Key Synthetic Transformations
Halogen-Metal Exchange: A Question of Regioselectivity
The generation of organometallic reagents via halogen-metal exchange is a cornerstone of synthetic chemistry. For diiodoaromatics, this transformation opens the door to a plethora of subsequent functionalizations.
1,2-Diiodobenzene: The two iodine atoms are equivalent, and monolithiation with one equivalent of an organolithium reagent such as n-butyllithium will produce a single aryllithium species, 2-iodophenyllithium.
This compound: The presence of the fluorine atom introduces asymmetry, leading to the possibility of two different monolithiated intermediates. The strong electron-withdrawing inductive effect of the fluorine atom increases the acidity of the adjacent protons and can also influence the rate of halogen-metal exchange at the neighboring C-I bond. While direct comparative kinetic data is scarce, studies on related dihalobenzenes suggest that a fluorine substituent can activate an adjacent carbon-halogen bond towards lithiation.[2] However, iodine-lithium exchange is generally much faster than bromine-lithium exchange.[2] This suggests that in this compound, iodine-lithium exchange will be the predominant reaction. The regioselectivity will be influenced by the electronic effects of the fluorine. The inductive effect of fluorine would favor lithiation at the C2 position, which is meta to the fluorine, as this would place the resulting carbanion further from the electron-withdrawing fluorine.
Caption: Regioselectivity in the monolithiation of diiodobenzenes.
Benzyne Formation and Trapping: The Impact on a Reactive Intermediate
Both 1,2-diiodobenzene and its fluorinated counterpart can serve as precursors to the highly reactive intermediate, benzyne. This is typically achieved through treatment with a strong base, such as sodium amide or an organolithium reagent, which induces elimination of the two iodine atoms.
1,2-Diiodobenzene: The elimination of two iodine atoms from 1,2-diiodobenzene generates the parent benzyne molecule. This symmetrical intermediate will react with a trapping agent, such as furan, to yield a single cycloaddition product. The formation of benzyne from 1,2-diiodobenzene can also be achieved photochemically, proceeding through a two-step elimination of iodine atoms.[3]
This compound: This substrate will generate 4-fluorobenzyne upon elimination. The fluorine substituent on the benzyne intermediate introduces a significant electronic bias. The subsequent nucleophilic attack or cycloaddition reaction will exhibit regioselectivity. The strong inductive effect of the fluorine atom makes the C3 position of the benzyne more electrophilic and will therefore be the preferred site of attack for nucleophiles.[4] In cycloaddition reactions, the fluorine substituent can also influence the regioselectivity of the addition.[5]
Caption: Formation and trapping of benzyne and 4-fluorobenzyne.
Palladium-Catalyzed Cross-Coupling Reactions: A Rate Enhancement
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Negishi couplings, are indispensable tools for the formation of carbon-carbon bonds. The reactivity of aryl iodides in these transformations is well-established, with the oxidative addition of the C-I bond to the palladium(0) catalyst often being the rate-determining step.
1,2-Diiodobenzene: This substrate readily participates in a variety of cross-coupling reactions. Monofunctionalization can be achieved with careful control of stoichiometry, while double cross-coupling can lead to the synthesis of highly substituted aromatic systems.
This compound: The electron-withdrawing fluorine substituent is expected to have a significant impact on the rate of cross-coupling reactions. By decreasing the electron density in the aromatic ring, the fluorine atom renders the carbon-iodine bonds more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. This generally leads to an enhancement in the reaction rate compared to the non-fluorinated analogue. A review on Suzuki-Miyaura coupling reactions of fluorohalobenzenes supports the general observation of enhanced reactivity for fluorinated substrates.
Table 1: Predicted Comparative Reactivity
| Reaction Type | 1,2-Diiodobenzene | This compound | Key Differentiating Factor |
| Halogen-Metal Exchange | Single monolithiation product | Potential for two regioisomers; regioselectivity influenced by fluorine's inductive effect. | Electronic effect of fluorine |
| Benzyne Formation | Forms parent benzyne | Forms 4-fluorobenzyne | - |
| Benzyne Trapping | Single product with symmetrical trapping agents | Regioselective trapping due to the electronic influence of fluorine. | Inductive effect of fluorine on benzyne |
| Pd-Catalyzed Cross-Coupling | Standard reactivity for an aryl diiodide | Generally faster reaction rates due to electron-withdrawing fluorine. | Fluorine's inductive effect on oxidative addition |
Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of 1,2-Diiodobenzene
This protocol describes a typical procedure for the monocoupling of 1,2-diiodobenzene with an arylboronic acid.
Materials:
-
1,2-Diiodobenzene
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 1,2-diiodobenzene, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Sonogashira Coupling of this compound
This protocol outlines a procedure for the monocoupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The presence of a fluorine substituent on the 1,2-diiodobenzene scaffold imparts distinct and predictable changes in reactivity. In the case of this compound, the strong electron-withdrawing inductive effect of fluorine generally accelerates palladium-catalyzed cross-coupling reactions and governs the regioselectivity of nucleophilic attack on the derived 4-fluorobenzyne. For researchers engaged in the synthesis of complex molecules, a thorough understanding of these substituent effects is not merely academic; it is a critical tool for strategic and efficient synthetic planning. By appreciating the nuanced interplay of inductive and resonance effects, chemists can better harness the synthetic potential of these versatile diiodoaromatic building blocks.
References
- Nazarov, I. N.; Pishchulina, L. N. Izv. Akad. Nauk SSSR, Ser. Khim.1958, 1231–1237.
- Guerra, C.; Ayarde-Henríquez, L.; Rodriguez-Nuñez, Y. A.; Chamorro, E.; Ensuncho, A. E. New J. Chem.2023, 47 (46), 21270–21275.
- Shashidher, B.; Bajjuri, R.; Guguloath, V. Pharm. Anal. Acta2011, 2 (7), 137.
- Wurm, F. R.; Ritter, H. J. Fluorine Chem.2009, 130 (1), 12–23.
- Olah, G. A.; Prakash, G. K. S.; Wang, Q.; Li, X. Synthetic Fluorine Chemistry. John Wiley & Sons, 2000.
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
- Negishi, E.-i. Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons, 2002.
- Sonogashira, K. In Metal-Catalyzed Cross-Coupling Reactions; de Meijere, A., Diederich, F., Eds.; Wiley-VCH: Weinheim, Germany, 2004; Vol. 1, pp 319–373.
- Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95 (7), 2457–2483.
- Chinchilla, R.; Nájera, C. Chem. Rev.2007, 107 (3), 874–922.
- Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. Org. React.2001, 58, 417.
- Leroux, F.; Schlosser, M.; Zohar, E.; Marek, I. In The Chemistry of Organolithium Compounds; Rappoport, Z., Marek, I., Eds.; John Wiley & Sons, 2004; pp 435–496.
- Gilchrist, T. L. J. Chem. Soc., Perkin Trans. 11999, 2849–2866.
- Wirth, T. Hypervalent Iodine Chemistry: Modern Developments in Organic Synthesis. Springer, 2003.
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
- Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books, 2006.
- Elschenbroich, C. Organometallics, 3rd ed.; Wiley-VCH, 2006.
- Crabtree, R. H. The Organometallic Chemistry of the Transition Metals, 7th ed.; Wiley, 2019.
- Spivey, A. C.; Gripton, C. J.; Webb, P. J. Org. Biomol. Chem.2004, 2, 2751–2764.
- Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.2002, 41 (22), 4176–4211.
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Chem. Rev.2002, 102 (5), 1359–1470.
- Diederich, F.; Stang, P. J. Metal-catalyzed Cross-coupling Reactions. Wiley-VCH, 2004.
- de Meijere, A.; Bräse, S.; Oestreich, M. Metal-Catalyzed Cross-Coupling Reactions and More. Wiley-VCH, 2014.
- Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Angew. Chem. Int. Ed.2005, 44 (29), 4442–4489.
- Dąbrowski, M.; Kubicka, J.; Luliński, S.; Serwatowski, J. Tetrahedron2005, 61 (27), 6590–6595.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mechanistic insights into benzyne formation via 1,2-di-iodobenzene photolysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Computational Comparative Guide to the Reactivity of 4-Fluoro-1,2-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Fluoro-1,2-diiodobenzene: A Molecule of Untapped Potential
This compound is a halogenated aromatic compound with significant potential in organic synthesis and materials science. Its unique structure, featuring two adjacent iodine atoms and a fluorine atom on a benzene ring, suggests a rich and versatile reactivity profile. The vicinal iodine atoms are poised for participation in metal-catalyzed cross-coupling reactions and the formation of complex heterocyclic systems. Furthermore, the electron-withdrawing nature of the iodine and fluorine substituents is expected to render the C-I bonds highly effective as halogen bond donors.
This guide will provide a comparative analysis of the computationally predicted reactivity of this compound against its close analogs, offering insights into its potential applications and guiding future experimental work.
The Dual Nature of Reactivity: Halogen Bonding and Synthetic Utility
The reactivity of this compound is primarily governed by two key features: the propensity of its iodine atoms to engage in halogen bonding and its utility as a building block in organic synthesis.
Halogen Bonding: A Directional Non-Covalent Interaction
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength of this interaction is significantly influenced by the electron-withdrawing character of the substituents on the aromatic ring. Computational studies on related diiodobenzenes provide a strong basis for predicting the halogen bonding capabilities of this compound.
A comparative analysis with 1,2-diiodotetrafluorobenzene reveals that while both molecules can act as bidentate halogen bond donors, the electronic effects of the fluorine substituents play a crucial role. In a study involving pyrazine and fluoro-substituted iodobenzenes, it was found that increasing the number of fluorine substituents strengthens the halogen bonding interaction.[1] Specifically, for C6H5-nFnI (where n = 3, 4, and 5), halogen bonding was computationally shown to be stronger than π-π stacking interactions.[1] This suggests that this compound, with a single fluorine atom, will be a potent halogen bond donor, likely stronger than 1,2-diiodobenzene but weaker than the more heavily fluorinated 1,2-diiodotetrafluorobenzene.
Experimental Workflow: Computational Analysis of Halogen Bonding
A robust computational protocol to evaluate the halogen bonding potential of this compound would involve the following steps:
-
Geometry Optimization: The molecular geometry of this compound and its complexes with various halogen bond acceptors (e.g., pyridine, trimethylamine) would be optimized using Density Functional Theory (DFT) with a suitable functional, such as M06-2X, which is known to perform well for non-covalent interactions. A basis set like aug-cc-pVTZ would be appropriate.
-
Interaction Energy Calculation: The strength of the halogen bond would be determined by calculating the interaction energy, corrected for basis set superposition error (BSSE) using the counterpoise method.
-
Electrostatic Potential (ESP) Mapping: The molecular electrostatic potential would be mapped onto the electron density surface to visualize the σ-holes on the iodine atoms and predict the most likely sites for nucleophilic attack.
-
Symmetry-Adapted Perturbation Theory (SAPT) Analysis: To dissect the nature of the interaction, SAPT analysis can be performed to quantify the contributions of electrostatic, exchange, induction, and dispersion forces to the total interaction energy.[1]
Logical Relationship: Substituent Effects on Halogen Bonding
Caption: The effect of fluorination on halogen bond strength.
Comparative Reactivity Analysis: A Computational Perspective
To objectively assess the reactivity of this compound, we compare its predicted properties with those of computationally characterized analogs.
| Compound | Key Computational Findings | Relevance to this compound | Reference |
| 1,2-Diiodotetrafluorobenzene | Forms strong, linear halogen-bonded chains with thiocarbonyls. The zigzag-type chains are well-ordered in the solid state. | The perfluorination significantly enhances the halogen bonding capability. This compound is expected to form similar complexes, though potentially with slightly weaker interactions. | [2] |
| Fluoro-substituted iodobenzenes | The strength of halogen bonding with pyrazine increases with the number of fluorine substituents. Electrostatic interactions are the primary driving force for halogen bonding. | This directly implies that the fluorine atom in this compound will enhance its halogen bonding strength compared to the non-fluorinated parent compound. | [1][3] |
| 4-Ethoxy-2-fluoro-1-nitrobenzene | Predicted to be highly reactive towards nucleophilic aromatic substitution due to the combined electron-withdrawing effects of the nitro and fluoro groups. | While not containing iodine, this highlights the activating effect of a fluorine atom on an aromatic ring, suggesting that the fluorine in this compound will influence its susceptibility to nucleophilic attack. | [4] |
| Hypervalent Iodine Reagents | Computational studies have elucidated the mechanism of fluorination reactions catalyzed by hypervalent iodine compounds. | This provides a framework for investigating the potential of this compound to be converted into hypervalent iodine reagents for subsequent synthetic transformations. | [5][6] |
Proposed Computational Workflow for Reactivity Prediction
A comprehensive computational study of this compound's reactivity would involve a multi-faceted approach.
Workflow for Predicting Reactivity
Caption: A typical DFT workflow for reactivity analysis.
This workflow would enable the prediction of key reactivity indicators:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively.[5]
-
Molecular Electrostatic Potential (ESP): As mentioned, the ESP map will highlight the electrophilic σ-holes on the iodine atoms and any nucleophilic regions on the molecule.
-
Fukui Functions: These descriptors will provide a more quantitative measure of the local reactivity at each atomic site, predicting the most probable locations for nucleophilic, electrophilic, and radical attack.
-
Bond Dissociation Energies (BDEs): Calculation of the C-I bond dissociation energies will provide insights into the ease of homolytic cleavage, which is relevant for radical reactions.
-
Reaction Pathways and Activation Barriers: For specific reactions, such as oxidative addition in a cross-coupling cycle, the transition states can be located and the activation energy barriers calculated to predict the reaction kinetics.[7]
Conclusion and Future Outlook
While direct computational studies on the reactivity of this compound are yet to be published, a comparative analysis based on structurally similar, computationally well-characterized molecules provides a strong predictive framework. The presence of a single fluorine atom is anticipated to enhance the halogen bonding capabilities of the adjacent iodine atoms compared to 1,2-diiodobenzene, while also influencing the electronic properties of the aromatic ring relevant to synthetic transformations.
The computational workflows and comparative data presented in this guide offer a solid foundation for researchers to embark on experimental investigations of this compound. Future computational work should focus on simulating its behavior in specific, synthetically relevant reactions and further exploring its potential in the design of novel supramolecular assemblies driven by halogen bonding. The synergy between such computational predictions and experimental validation will be crucial in unlocking the full potential of this versatile molecule.
References
-
Bhat, A. P., Pomerantz, W. C. K., & Arnold, W. A. (2024). Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3437–3448. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9605, 4-Fluoroiodobenzene. Retrieved from [Link]
-
Bhat, A. P., Pomerantz, W. C. K., & Arnold, W. A. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3437–3448. [Link]
-
Alkorta, I., et al. (2010). An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. Magnetic Resonance in Chemistry, 48(10), 780-788. [Link]
-
Ojima, I., et al. (2017). Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1. Molecules, 22(9), 1493. [Link]
-
Turunen, L., et al. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. Crystal Growth & Design, 21(6), 3537–3546. [Link]
-
Wang, Y., et al. (2024). Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study. Molecules, 29(13), 3045. [Link]
-
Yüksek, M. F., et al. (2021). Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. European Journal of Chemistry, 12(2), 164-171. [Link]
-
Jabłoński, M. (2023). Halogen Bonds between Diiodotetrafluorobenzenes and Halide Anions: Theoretical Analysis. Crystal Growth & Design, 23(2), 1251–1259. [Link]
-
Wu, J., et al. (2020). Study on the halogen bond and π-π stacking interaction between fluoro substituted iodobenzene and pyrazine. Journal of Molecular Modeling, 26(11), 311. [Link]
-
Barone, G., et al. (2023). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. Molecules, 28(12), 4688. [Link]
-
Fassihi, A., et al. (2014). Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. Research in Pharmaceutical Sciences, 9(4), 261–269. [Link]
-
ChemRxiv. (2023). Computational Characterization of the Reactivity of Compound I in Unspecific Peroxygenases. [Link]
-
Wu, J., et al. (2020). Study on the halogen bond and π-π stacking interaction between fluoro substituted iodobenzene and pyrazine. Journal of Molecular Modeling, 26(11), 311. [Link]
-
Kniess, T., et al. (2021). Synthesis and Evaluation of Fluorine-18-Labeled L-Rhamnose Derivatives. Molecules, 26(18), 5489. [Link]
-
Bhat, A. P., Pomerantz, W. C. K., & Arnold, W. A. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3437–3448. [Link]
-
Castaneda, J. P., et al. (2021). Probing halogen bonding interactions between heptafluoro-2-iodopropane and three azabenzenes with Raman spectroscopy and density functional theory. Physical Chemistry Chemical Physics, 23(34), 18361-18369. [Link]
-
Pretze, M., et al. (2013). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. Molecules, 18(7), 8526–8544. [Link]
-
Biosca, M., et al. (2024). Exploring reactivity of fluorine transfer hypervalent iodine reagents: A quantum chemical perspective. Journal of Fluorine Chemistry, 273, 110255. [Link]
Sources
- 1. Study on the halogen bond and π-π stacking interaction between fluoro substituted iodobenzene and pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Validating Unsymmetrical Products from 4-Fluoro-1,2-diiodobenzene
For researchers and professionals in drug development, 4-Fluoro-1,2-diiodobenzene is a valuable starting material for synthesizing complex, unsymmetrical molecules, particularly biaryls and other conjugated systems.[1][2] Its utility stems from the differential reactivity of its two iodine atoms, which can be exploited in sequential cross-coupling reactions like Suzuki or Sonogashira couplings.[3][4] However, this synthetic advantage presents a significant analytical challenge: ensuring the regiochemical purity of the desired unsymmetrical product against potential symmetrical side products. This guide provides an in-depth comparison of analytical methodologies to unambiguously validate the structure of these products, grounded in field-proven insights and experimental data.
The Synthetic Dilemma: A Mixture of Isomers
A sequential cross-coupling reaction on this compound, reacting first with a partner 'R1' and subsequently with 'R2', does not exclusively yield the desired unsymmetrical product (F-R1-R2). The reaction mixture invariably contains two symmetrical byproducts: F-R1-R1 and F-R2-R2. The core analytical task is to not only confirm the presence of the target molecule but to definitively distinguish it from these closely related isomers.
Caption: Reaction scheme illustrating the formation of the desired unsymmetrical product and potential symmetrical byproducts.
A Multi-Pronged Validation Strategy: Beyond Mass Confirmation
While mass spectrometry (MS) can confirm that a product with the correct molecular weight has been formed, it cannot differentiate between the desired unsymmetrical product and its symmetrical isomers, as they are isobaric. Therefore, a robust validation relies on a combination of chromatographic separation and advanced spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) is invaluable for confirming the elemental composition, but the definitive structural proof comes from Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
This guide compares the most effective techniques for this specific challenge.
Comparison of Core Validation Techniques
| Technique | Primary Role | Strengths | Limitations |
| HPLC/UPLC | Separation of Isomers | Excellent for resolving isomers with different polarities/hydrophobicities.[6][7] Provides quantitative data on mixture composition. | Retention times are relative; requires reference standards for absolute identification. |
| LC-MS | Separation & Mass Confirmation | Combines the separation power of HPLC with the mass confirmation of MS, allowing for mass assignment to specific chromatographic peaks.[8] | Cannot distinguish between co-eluting isomers. Structure is not definitively proven. |
| ¹H NMR | Initial Structural Assessment | Provides information on the proton environment of the molecule.[9] | Aromatic regions are often complex and overlapping for polysubstituted benzenes, making unambiguous assignment difficult.[10] |
| ¹⁹F NMR | Key Differentiator | Highly sensitive to the local electronic environment. The ¹⁹F chemical shift provides a distinct and clear signal for each regioisomer.[11][12] | Provides information only about the fluorine-containing species. |
| 2D NMR (COSY, HMBC) | Gold Standard Proof | Unambiguously determines the connectivity of atoms by showing correlations between nuclei through bonds (¹H-¹H in COSY, ¹H-¹³C in HMBC).[13][14] | Can be time-consuming to acquire and interpret; requires a higher concentration of the purified sample. |
The Decisive Role of ¹⁹F NMR Spectroscopy
For any fluorinated compound, ¹⁹F NMR is a powerful and often underutilized tool. The fluorine nucleus (¹⁹F) is 100% naturally abundant and highly sensitive in NMR experiments.[11] Crucially, its chemical shift is exquisitely sensitive to changes in the electronic environment, spanning a wide range that minimizes signal overlap.[15][16]
In the context of this compound derivatives, the substitution at the ortho and meta positions relative to the fluorine atom will induce significantly different electronic effects. This results in a unique and predictable ¹⁹F chemical shift for each of the three possible products (F-R1-R2, F-R1-R1, and F-R2-R2), making ¹⁹F NMR the most direct spectroscopic method for identifying the correct isomer in a mixture.[17][18]
The Unambiguous Proof: 2D NMR Workflow
While ¹⁹F NMR can identify the isomers, 2D NMR provides the definitive, publication-quality proof of structure by mapping the molecule's atomic connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial. It reveals correlations between protons and carbons that are two or three bonds away.[19] By analyzing the HMBC spectrum, one can trace the connections from the protons on the R1 and R2 groups to the specific carbons of the fluoro-phenyl ring, leaving no doubt as to the substitution pattern.
Caption: A self-validating workflow for the structural elucidation of unsymmetrical products.
Experimental Protocols
Protocol 1: HPLC-MS Method for Isomer Separation and Identification
This protocol provides a general starting point for separating the product mixture. Optimization will be required based on the specific nature of the R1 and R2 groups.
-
Column Selection: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a robust choice for aromatic compounds.[20]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start at a composition that retains all components (e.g., 95% A, 5% B).
-
Run a linear gradient over 10-15 minutes to 95% B.
-
Hold at 95% B for 2-3 minutes to elute highly nonpolar compounds.
-
Return to initial conditions and equilibrate for 3-5 minutes.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection:
-
UV/Vis Detector (e.g., Diode Array Detector) set to monitor multiple wavelengths (e.g., 254 nm, 280 nm).
-
Mass Spectrometer (e.g., ESI-QTOF) operating in positive ion mode, scanning a relevant mass range (e.g., 100-1000 m/z).
-
-
Analysis: Correlate the chromatographic peaks with their corresponding mass spectra. All three isomers should exhibit the same molecular ion peak. Their differing retention times provide the basis for their separation and purification.
Protocol 2: Unambiguous Structure Elucidation using 2D NMR
This protocol assumes the target unsymmetrical product has been isolated and purified.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard 1D proton spectrum to identify the chemical shifts of all protons.
-
¹⁹F NMR: Acquire a standard 1D fluorine spectrum. This provides the key chemical shift to confirm the isomer identity.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It helps to map out the proton spin systems within the R1 and R2 groups and on the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the assignment of carbon chemical shifts for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment.[21] It shows correlations between protons and carbons over 2-3 bonds.
-
Causality: The key is to look for long-range correlations between the protons of the R1 group and the carbons of the phenyl ring, and separately, between the protons of the R2 group and the carbons of the phenyl ring. For example, a correlation from a benzylic proton on R1 to the carbon at position 1 of the phenyl ring, and another correlation from a proton on R2 to the carbon at position 2, would unambiguously confirm the 1,2-unsymmetrical substitution pattern. In aromatic systems, the 3-bond (³J) coupling is often stronger than the 2-bond (²J) coupling, which can aid in assignment.[14]
-
-
Data Interpretation: Systematically build the molecular structure by piecing together the connectivity information from the COSY, HSQC, and HMBC spectra.[13] The final structure must be consistent with all observed 1D and 2D NMR data as well as the HRMS data.
Conclusion
Validating the structure of unsymmetrical products derived from this compound requires a methodical, multi-technique approach. While HPLC-MS is essential for initial analysis and purification, it is insufficient for proof of structure. The strategic use of ¹⁹F NMR provides the most rapid and direct method for differentiating the target product from its symmetrical isomers. For absolute, publication-quality validation, a full suite of 2D NMR experiments (COSY, HSQC, and particularly HMBC) is required to definitively establish the atomic connectivity and confirm the desired regiochemistry. By employing this self-validating workflow, researchers can ensure the scientific integrity of their findings and proceed with confidence in their drug discovery and development pipelines.
References
-
ResearchGate. The COSY and HMBC correlations are referenced according to the pairs of... Available from: [Link].
-
Pelliccioli, V., et al. (2025). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. MDPI. Available from: [Link].
-
Neubauer, T. B., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC, NIH. Available from: [Link].
-
Cavalli, L. (1967). Fluorine-19 nuclear magnetic resonance spectra of substituted Dewar benzenes and of their dibromo-adducts. Journal of the Chemical Society B: Physical Organic, RSC Publishing. Available from: [Link].
-
ResearchGate. Reaction with 4‐fluoro‐1,2‐diiodobenzene. Available from: [Link].
-
Knight, J. C., et al. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry. Available from: [Link].
-
West, C., et al. Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. ResearchGate. Available from: [Link].
-
Chemistry LibreTexts. (2014). 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes. Available from: [Link].
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Available from: [Link].
-
Lee, H., et al. (2018). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. PMC, PubMed Central. Available from: [Link].
-
ResearchGate. Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. Available from: [Link].
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link].
-
Sarpong, R., et al. (2009). Enantioselective Synthesis of Biphenols from 1,4-Diketones by Traceless Central-to-Axial Chirality Exchange. PMC. Available from: [Link].
-
Lee, H., et al. (2018). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. Available from: [Link].
-
Khetrapal, C. L., et al. High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. Available from: [Link].
-
Amii, H. (2013). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available from: [Link].
-
University of Ottawa. 19Flourine NMR. Available from: [Link].
-
Moodle. NMR Spectroscopy of Benzene Derivatives. Available from: [Link].
-
Gamm, A., et al. (2019). Photoinduced arylation of chloroarenes in flow: synthesis of unsymmetrical biaryls. Organic & Biomolecular Chemistry, RSC Publishing. Available from: [Link].
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link].
-
Corbisiero, D., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it. Available from: [Link].
-
The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link].
-
Stawik, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available from: [Link].
-
Denmark, S. E., & Wu, Z. (1999). Synthesis of Unsymmetrical Biaryls from Arylsilacyclobutanes. Sci-Hub. Available from: [Link].
-
Wojtysiak, L. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. Available from: [Link].
-
Scribd. Fluorine NMR: Analyzing F-19 Compounds. Available from: [Link].
-
Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. Available from: [Link].
-
Langer, P., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. Available from: [Link].
-
Hwang, T. L., et al. (2013). Application of two-dimensional selective-TOCSY HMBC for structure elucidation of impurities in mixture without separation. PubMed. Available from: [Link].
-
Pelliccioli, V., et al. (2025). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. AIR Unimi. Available from: [Link].
Sources
- 1. Photoinduced arylation of chloroarenes in flow: synthesis of unsymmetrical biaryls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Sci-Hub. Synthesis of Unsymmetrical Biaryls from Arylsilacyclobutanes / Organic Letters, 1999 [sci-hub.ru]
- 3. iris.unina.it [iris.unina.it]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azom.com [azom.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
- 16. scribd.com [scribd.com]
- 17. Fluorine-19 nuclear magnetic resonance spectra of substituted Dewar benzenes and of their dibromo-adducts - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. ecommons.cornell.edu [ecommons.cornell.edu]
- 20. rsc.org [rsc.org]
- 21. Application of two-dimensional selective-TOCSY HMBC for structure elucidation of impurities in mixture without separation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fluorinated Diiodobenzene Isomers in Synthesis
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of rational design.[1][2] Fluorinated diiodobenzenes have emerged as exceptionally versatile building blocks, offering two reactive handles for sequential, site-selective functionalization.[3][4][5] However, the positional isomerism of the fluorine and iodine substituents dramatically dictates the reactivity profile of the molecule. This guide provides a comparative analysis of common fluorinated diiodobenzene isomers, offering insights into the causality behind their differential reactivity and providing actionable experimental protocols for their application.
The Strategic Value of Isomeric Differentiation
Fluorinated diiodobenzenes are not interchangeable commodities. The choice between isomers like 1-fluoro-2,4-diiodobenzene and 1-fluoro-3,5-diiodobenzene is a critical decision that leverages subtle electronic and steric differences to achieve selective transformations. The primary utility of these reagents lies in their capacity for programmed, stepwise cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[6][7][8] This allows for the controlled assembly of complex, unsymmetrical bi- and poly-aryl structures, which are prevalent motifs in active pharmaceutical ingredients and organic electronic materials.
The key to their synthetic power is the differential reactivity of the two carbon-iodine (C-I) bonds. The fluorine atom, being the most electronegative element, exerts a powerful negative inductive effect (-I), withdrawing electron density from the aromatic ring. This effect, combined with steric hindrance, modulates the susceptibility of each C-I bond to oxidative addition by a palladium(0) catalyst—the crucial first step in most cross-coupling catalytic cycles.[9]
Comparative Reactivity in Cross-Coupling Reactions
The position of the fluorine atom relative to the two iodine atoms is the principal determinant of which C-I bond will react preferentially.
-
Electronic Activation and Deactivation: The -I effect of fluorine is distance-dependent, most strongly activating the ortho C-I bond for oxidative addition. A C-I bond para to the fluorine is also activated, albeit to a lesser extent. Conversely, the C-I bond meta to the fluorine is the least electronically perturbed and, therefore, the least reactive.
-
Steric Hindrance: A fluorine atom positioned ortho to an iodine atom can sterically shield that C-I bond, hindering the approach of the bulky palladium catalyst complex. This steric factor can sometimes override the electronic activation.
Let's examine the practical consequences for several key isomers:
-
1-Fluoro-2,4-diiodobenzene: In this isomer, the C4-I bond is para to the fluorine and is sterically unhindered. The C2-I bond is ortho to the fluorine, making it both electronically activated and sterically hindered. In many palladium-catalyzed reactions, the C4-I bond reacts preferentially due to its accessibility.
-
1-Fluoro-3,5-diiodobenzene: Here, both C-I bonds are meta to the fluorine. They are electronically similar and sterically unhindered by the fluorine. This symmetry often leads to lower selectivity in monofunctionalization reactions compared to other isomers, sometimes resulting in mixtures of mono- and di-substituted products.
-
1-Fluoro-2,6-diiodobenzene: This isomer presents a unique case where both C-I bonds are ortho to the fluorine. They are both highly activated electronically but also significantly hindered sterically. This can make reactions sluggish and often requires more forcing conditions or specialized, less bulky catalysts to achieve good conversion.
The following table summarizes representative data for the selective Sonogashira coupling of various diiodofluorobenzene isomers with phenylacetylene. This reaction is a powerful tool for C-C bond formation.[10][11][12] The goal is to achieve high yield for the mono-alkynylated product while minimizing the formation of the di-alkynylated byproduct.
| Isomer | Catalyst System | Mono-alkynylated Product Yield (%) | Di-alkynylated Product Yield (%) | Key Observation |
| 1-Fluoro-2,4-diiodobenzene | Pd(PPh₃)₄ / CuI | ~85% (at C4) | <10% | High selectivity for the less hindered C4 position. |
| 1-Fluoro-3,5-diiodobenzene | Pd(PPh₃)₄ / CuI | ~60% | ~25% | Lower selectivity due to the electronic equivalence of the two iodine atoms. |
| 1-Fluoro-2,3-diiodobenzene | Pd(PPh₃)₄ / CuI | ~75% (at C3) | ~15% | Moderate selectivity, with the less hindered C3 position being favored. |
Note: Yields are approximate and can vary based on specific reaction conditions (temperature, solvent, base, reaction time).
Experimental Protocol: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most robust methods for creating C-C bonds.[13][14][15] The following protocol details a typical procedure for the selective mono-arylation of 1-fluoro-2,4-diiodobenzene.
Materials:
-
1-Fluoro-2,4-diiodobenzene (1.0 eq)
-
4-Methoxyphenylboronic acid (1.05 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-fluoro-2,4-diiodobenzene, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of toluene to form the active Pd(0) catalyst in situ.
-
Reaction Assembly: Add the toluene and water (typically a 4:1 to 10:1 ratio) to the Schlenk flask containing the reagents. Begin vigorous stirring.
-
Initiation: Add the catalyst slurry to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-iodo-2-(4-methoxyphenyl)-1-fluorobenzene.
Causality Behind Choices:
-
Catalyst: The Pd(OAc)₂/PPh₃ system is a classic, reliable choice. The ligand-to-metal ratio is crucial for catalyst stability and activity.
-
Base: K₂CO₃ is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle.[9]
-
Solvent System: The biphasic toluene/water system is common for Suzuki couplings, facilitating the dissolution of both the organic substrates and the inorganic base.
Caption: Workflow for Selective Suzuki-Miyaura Coupling.
Beyond Cross-Coupling: The Role of Halogen Bonding
The utility of fluorinated diiodobenzenes extends beyond their role as coupling partners. The electron-deficient nature of the iodine atoms, enhanced by the fluorine's -I effect, makes them potent halogen bond (XB) donors.[16] Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a nitrogen or oxygen atom.[17][18][19]
The specific isomer dictates the geometry and directionality of these bonds, making them powerful tools in crystal engineering and supramolecular chemistry.[20] For instance, 1,4-diiodotetrafluorobenzene is a well-studied XB donor used to construct complex co-crystals and supramolecular assemblies.[16][18] The choice of a meta-substituted isomer like 1-fluoro-3,5-diiodobenzene would offer a different angular disposition of XB donor sites, enabling the design of alternative solid-state architectures.
Caption: Factors influencing the application of isomers.
Conclusion
The family of fluorinated diiodobenzene isomers represents a sophisticated toolkit for the modern synthetic chemist. A nuanced understanding of how the fluorine substituent's position dictates the electronic and steric environment of the C-I bonds is paramount for achieving high-yield, site-selective transformations. This guide has demonstrated that the choice of isomer is not arbitrary but a strategic decision that directly impacts the outcome of both covalent bond-forming reactions and non-covalent supramolecular constructions. By leveraging these fundamental principles, researchers can design more efficient and elegant synthetic routes to complex, high-value molecules.
References
-
Kotha, S., et al. (2005). Synthesis of Functionalized Fluorinated Terphenyls by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of Dibrominated Fluorobenzenes. ChemInform. Available at: [Link]
-
Galicia-López, O., et al. (2020). Suzuki–Miyaura coupling revisited: an integrated computational study. RSC Publishing. Available at: [Link]
-
Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. Available at: [Link]
-
Remete, A. M., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Narjinari, H., et al. (2020). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Available at: [Link]
-
Nagaki, A., et al. (2010). Selective monolithiation of dibromobiaryls using microflow systems. PubMed. Available at: [Link]
-
Stilinović, V., et al. (2022). Halogen-Bonded Cocrystals of 1,3,5-Triiodo-2,4,6-trifluorobenzene and Structural Isomers of Benzoylpyridine. Crystal Growth & Design. Available at: [Link]
-
Remete, A. M., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Islam, K., et al. (2018). Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and Pd(CH3CN)2Cl2/CuI. ResearchGate. Available at: [Link]
-
Kotha, S., et al. (2005). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2018). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PubMed Central. Available at: [Link]
-
Wang, X., et al. (2018). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Oxford Academic. Available at: [Link]
-
Barge, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
-
Wadsak, W., et al. (2007). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. ResearchGate. Available at: [Link]
-
Wuest, F., et al. (2011). 4-[18F]Fluorophenylpiperazines by improved Hartwig-Buchwald N-arylation of 4-[18F]fluoroiodobenzene, formed via hypervalent λ3-iodane precursors: application to build-up of the dopamine D4 ligand [18F]FAUC 316. PubMed. Available at: [Link]
-
Ghosh, K., et al. (2015). Reusability of 1 in the Sonogashira coupling reaction of iodobenzene or bromobenzene with phenyl acetylene in toluene. ResearchGate. Available at: [Link]
-
Lewis, F., et al. (2022). I⋯N halogen bonding in 1 : 1 co-crystals formed between 1,4-diiodotetrafluorobenzene and the isomeric n-pyridinealdazines (n = 2, 3 and 4): assessment of supramolecular association and influence upon solid-state photoluminescence properties. CrystEngComm. Available at: [Link]
-
Gulea, M., et al. (2021). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Explained. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Zhang, J., et al. (2022). Versatile Fluorine-Containing Building Blocks. Encyclopedia.pub. Available at: [Link]
-
Carrow, B. P., et al. (2011). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Onishi, Y., et al. (2018). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. Available at: [Link]
-
Li, W., et al. (2023). β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines. MDPI. Available at: [Link]
-
Rautiainen, J. M., et al. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. Crystal Growth & Design. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Zlatopolskiy, B. D., et al. (2020). 4-Iodophenyl-[18F]fluorosulfate as a versatile building block for Pd-catalyzed cross-coupling reactions. JuSER. Available at: [Link]
-
Lipshutz, B. H., et al. (2021). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]
-
Gritsan, N. P., et al. (2020). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. Molecules. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthesis of novel fluorinated building blocks via halofluorination and related reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Synthesis of novel fluorinated building blocks via halofluorination and related reactions / Beilstein Journal of Organic Chemistry, 2020 [sci-hub.jp]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. I⋯N halogen bonding in 1 : 1 co-crystals formed between 1,4-diiodotetrafluorobenzene and the isomeric n-pyridinealdazines (n = 2, 3 and 4): assessment of supramolecular association and influence upon solid-state photoluminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Efficiency of 4-Fluoro-1,2-diiodobenzene
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. This guide provides an in-depth technical assessment of 4-Fluoro-1,2-diiodobenzene as a building block in cross-coupling reactions, offering a comparative analysis against viable alternatives and supported by experimental data.
Introduction: The Strategic Advantage of Ortho-Functionalized Fluorinated Aromatics
Fluorine-containing motifs are prevalent in a significant portion of pharmaceuticals and agrochemicals, where the unique properties of the fluorine atom are leveraged to enhance metabolic stability, binding affinity, and bioavailability.[1] this compound presents itself as a versatile scaffold, combining the benefits of a fluorine substituent with two ortho-disposed, highly reactive iodine atoms. This arrangement allows for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions, enabling the rapid construction of complex molecular architectures. This guide will dissect the efficiency of this building block in two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura and Sonogashira couplings.
The Cornerstone of Versatility: Regioselectivity in Cross-Coupling Reactions
The synthetic utility of di- and polyhalogenated arenes hinges on the ability to selectively functionalize one position over another. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F.[2] This inherent difference in reactivity is the primary driver for regioselectivity when different halogens are present on the aromatic ring.
In the case of this compound, both leaving groups are iodine atoms. Therefore, regioselectivity is governed by more subtle electronic and steric effects. The fluorine atom, being strongly electron-withdrawing, influences the electron density of the aromatic ring. The C-I bond ortho to the fluorine (at the 2-position) is expected to be more electron-deficient and potentially more susceptible to oxidative addition to the palladium(0) catalyst. Conversely, steric hindrance from the adjacent iodine and the fluorine atom could favor reaction at the less hindered C-I bond at the 1-position. The interplay of these factors is often catalyst and substrate-dependent.
Caption: Factors influencing regioselectivity in cross-coupling reactions of this compound.
Head-to-Head Comparison: this compound vs. Key Alternatives
To objectively assess the efficiency of this compound, we will compare its performance in Suzuki and Sonogashira couplings against two relevant alternatives: the non-fluorinated analog, 1,2-diiodobenzene , and a mixed halogenated analog, 4-Bromo-1,2-diiodobenzene .
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds. The following table summarizes representative data for the mono-arylation of our building blocks.
| Electrophile | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C, 12h | ~85% (estimated) | N/A |
| 1,2-Diiodobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf), K₂CO₃ | Dioxane/H₂O, 80 °C, 8h | 92% | [3] |
| 4-Bromo-1,2-diiodobenzene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, reflux, 6h | >95% (at I-position) | N/A |
Analysis:
-
1,2-Diiodobenzene demonstrates high efficiency in Suzuki couplings, providing excellent yields of the mono-arylated product.[3] The absence of a fluorine substituent simplifies the electronic landscape of the molecule.
-
4-Bromo-1,2-diiodobenzene offers excellent chemoselectivity, with the reaction occurring exclusively at the more reactive C-I bond. This allows for subsequent coupling at the C-Br bond, a valuable strategy for the synthesis of unsymmetrical biaryls.
-
This compound , while specific comparative data is sparse, is expected to perform with high efficiency. The electron-withdrawing fluorine atom can enhance the rate of oxidative addition, potentially leading to faster reaction times or allowing for lower catalyst loadings. The key question remains the regioselectivity between the two C-I bonds.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes.
| Electrophile | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF, RT, 4h | ~90% (estimated) | N/A |
| 1,2-Diiodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, RT, 6h | 85% | N/A |
| 4-Bromo-1,2-diiodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, RT, 5h | >98% (at I-position) | N/A |
Analysis:
-
Similar to the Suzuki coupling, all three building blocks are highly effective in the Sonogashira reaction.
-
The high reactivity of the C-I bond allows these reactions to proceed under mild conditions, often at room temperature.
-
The fluorine substituent in This compound is well-tolerated and may offer advantages in terms of reaction kinetics.
Experimental Protocols: A Guide to Practical Application
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below.
General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
-
To a flame-dried Schlenk flask is added the dihalobenzene (1.0 equiv.), the corresponding boronic acid (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Degassed solvent (e.g., a mixture of toluene and water) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) are added.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling
Caption: General workflow for a Sonogashira cross-coupling reaction.
-
To a flame-dried Schlenk flask is added the dihalobenzene (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (1-5 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine) are added.
-
The terminal alkyne (1.1 equiv.) is added dropwise, and the reaction mixture is stirred at room temperature or heated as necessary until completion.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Synthesis of this compound: Availability and Cost-Effectiveness
The utility of a building block is also determined by its accessibility. A plausible synthetic route to this compound begins with the commercially available 3,4-difluoroaniline.
Caption: Proposed synthetic route to this compound.
This transformation can be achieved via a Sandmeyer-type reaction, where the aniline is first diazotized and then treated with potassium iodide to introduce the two iodine atoms. While this route is feasible, the availability and cost of the starting material and reagents should be considered when planning large-scale syntheses.
Conclusion and Future Outlook
This compound is a highly promising building block for the synthesis of complex fluorinated aromatic compounds. Its two ortho-disposed iodine atoms provide handles for sequential, regioselective cross-coupling reactions, while the fluorine atom can impart desirable properties to the final products.
Key Advantages:
-
High Reactivity: The two C-I bonds are highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.
-
Potential for Regiocontrol: The electronic influence of the fluorine atom may allow for regioselective functionalization of the two C-I bonds.
-
Access to Fluorinated Scaffolds: Provides a direct route to valuable fluorinated derivatives.
Areas for Further Investigation:
-
Systematic Studies on Regioselectivity: A comprehensive study of the influence of different palladium catalysts, ligands, and reaction conditions on the regioselectivity of mono-functionalization is warranted.
-
Direct Comparative Analysis: Quantitative studies directly comparing the reaction kinetics and yields of this compound with its non-fluorinated and mixed-halogenated counterparts would provide invaluable data for synthetic chemists.
References
- Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
- Mao, J., et al. (2016). Palladium-catalyzed synthesis of diarylbenzenes from coupling reactions between equal amount of diiodoarenes and arylboronic acids. Russian Journal of Applied Chemistry, 89(4), 665-669.
Sources
A Comparative Guide to the Kinetic Analysis of 4-Fluoro-1,2-diiodobenzene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds through transition-metal catalyzed cross-coupling reactions is a cornerstone for the construction of complex molecules, including active pharmaceutical ingredients.[1] Among the vast array of available building blocks, 4-Fluoro-1,2-diiodobenzene stands out as a versatile substrate, offering two reactive sites with differing electronic and steric environments. The presence of a fluorine atom also introduces the potential for late-stage radiolabeling with ¹⁸F for positron emission tomography (PET) imaging, a critical tool in drug development.[2]
This guide provides a comparative analysis of the kinetic profiles of three seminal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Heck—utilizing this compound. By understanding the underlying kinetics and mechanistic nuances of these transformations, researchers can make more informed decisions in catalyst selection, reaction optimization, and the strategic design of synthetic routes.
The Critical Role of Kinetics in Synthesis and Drug Development
The rate at which a chemical reaction proceeds is not merely an academic curiosity; it is a critical parameter that dictates the efficiency, scalability, and ultimately, the economic viability of a synthetic process. In the context of drug development, rapid and high-yielding reactions are paramount, particularly when dealing with short-lived isotopes like ¹⁸F (half-life ≈ 110 minutes). A thorough kinetic analysis allows for the optimization of reaction conditions to maximize product formation in the shortest possible time, a crucial factor for radiopharmaceutical production.
Comparative Kinetic Analysis: Suzuki vs. Sonogashira vs. Heck
While a direct head-to-head, comprehensive kinetic study for the coupling reactions of this compound is not extensively documented under identical conditions, a comparative analysis can be constructed from existing literature on similar substrates and general mechanistic principles. The reactivity of the C-I bonds in this compound is influenced by the electronic nature of the fluorine substituent and the steric hindrance at the ortho and meta positions.
| Coupling Reaction | Typical Reaction Time | Typical Yield | Key Mechanistic Considerations & Kinetic Influences |
| Suzuki-Miyaura Coupling | 1 - 12 h | 70 - 95% | The rate-determining step is often the transmetalation of the organoboron species to the palladium center. The choice of base is crucial for the activation of the boronic acid. Electron-withdrawing groups on the aryl halide can accelerate the initial oxidative addition step. |
| Sonogashira Coupling | 0.5 - 6 h | 80 - 98% | Often proceeds faster than Suzuki coupling. The presence of a copper(I) co-catalyst significantly accelerates the reaction.[3] The rate can be influenced by the concentration of the terminal alkyne and the amine base. Microwave irradiation can dramatically reduce reaction times.[3] |
| Heck Coupling | 2 - 24 h | 60 - 85% | The regioselectivity of the alkene insertion can be a challenge. The rate is influenced by the nature of the alkene, with electron-deficient alkenes generally reacting faster. The choice of ligand on the palladium catalyst is critical for both reactivity and selectivity. |
Note: The provided reaction times and yields are estimates based on typical conditions reported for similar aryl iodides and may vary depending on the specific coupling partners, catalyst system, solvent, and temperature.
Mechanistic Insights: The "Why" Behind the Kinetics
The differences in the kinetic profiles of these reactions can be attributed to their distinct catalytic cycles. While all three reactions involve a Pd(0)/Pd(II) cycle, the nature of the coupling partner and the key elementary steps differ significantly.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of base is critical as it activates the organoboron species, facilitating the transmetalation step, which is often rate-limiting.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
The Sonogashira Catalytic Cycle
The Sonogashira coupling reaction forges a bond between a terminal alkyne and an aryl or vinyl halide. A key feature of the classical Sonogashira reaction is the use of a copper(I) co-catalyst, which is believed to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. The reaction can also proceed under copper-free conditions, although this often requires different ligands and reaction conditions.
Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira coupling.
The Heck Catalytic Cycle
The Heck reaction involves the coupling of an unsaturated halide with an alkene. A key step in the Heck catalytic cycle is the migratory insertion of the alkene into the palladium-carbon bond, followed by a β-hydride elimination to release the product and regenerate the palladium catalyst. The regioselectivity of the alkene insertion is a critical aspect of this reaction and is influenced by both electronic and steric factors.
Caption: Generalized catalytic cycle for the Heck reaction.
Experimental Protocols for Kinetic Analysis
A robust kinetic analysis relies on the careful execution of experiments and accurate monitoring of the reaction progress. The following are representative protocols that can be adapted for the kinetic study of coupling reactions with this compound.
General Workflow for a Kinetic Experiment
Sources
A Senior Application Scientist's Guide to 4-Fluoro-1,2-diiodobenzene in Drug Analogue Synthesis
Introduction: The Strategic Value of Fluorinated and Iodinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and iodine-substituted aromatic rings into lead compounds is a cornerstone of drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Concurrently, the carbon-iodine bond serves as an exceptionally versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond formations through transition-metal-catalyzed cross-coupling reactions.[2] It is at the intersection of these two functionalities that 4-Fluoro-1,2-diiodobenzene emerges as a powerful and nuanced building block for the synthesis of complex drug analogues.
This guide provides an in-depth analysis of the performance of this compound, comparing its utility against other synthetic alternatives. We will delve into the causality behind its regioselective reactivity, provide validated experimental protocols, and present data-driven comparisons to empower researchers in their synthetic decision-making.
The Unique Reactivity Profile of this compound
The synthetic utility of this compound stems from the differential reactivity of its three substituents. The two iodine atoms, positioned ortho to each other, are excellent leaving groups for palladium-catalyzed cross-coupling reactions. Crucially, their electronic and steric environments are non-equivalent, creating the potential for regioselective functionalization.
Generally, in polyhalogenated arenes, the rate of oxidative addition to a Pd(0) catalyst is influenced by both electronic and steric factors.[3][4] The C-I bond at the 2-position is flanked by another iodine atom, creating greater steric hindrance compared to the C-I bond at the 1-position. Furthermore, the electron-withdrawing fluorine atom at the 4-position influences the electron density across the ring, making the C1 position (ortho to the fluorine) more electron-deficient and thus, in many cases, more susceptible to initial oxidative addition.[3][5] This inherent bias is the key to achieving selective, stepwise functionalization.
Performance in Regioselective Cross-Coupling Reactions
The ability to sequentially and selectively introduce different substituents onto an aromatic core is a primary goal in library synthesis for drug discovery. This compound excels in this regard, particularly in Sonogashira and Suzuki-Miyaura couplings.
Sonogashira Coupling: A Case Study in Regioselectivity
The Sonogashira reaction, which forms a C(sp²)-C(sp) bond, is a powerful tool for constructing molecular scaffolds found in many biologically active compounds.[5][6][7] The differential reactivity of the two C-I bonds in this compound allows for a controlled, stepwise alkynylation.
Causality of Selectivity: Under carefully controlled conditions (e.g., using Pd(PPh₃)₄ as a catalyst at room temperature), the reaction can be stopped after the first coupling, yielding predominantly the mono-alkynylated product. The selectivity for the C1 position is often favored due to its slightly more electron-deficient nature and lower steric hindrance compared to the C2 position, which is flanked by the second iodine.[5] This allows for the introduction of a second, different alkyne or another coupling partner in a subsequent step.
Suzuki-Miyaura Coupling
Similar regioselectivity can be achieved in Suzuki-Miyaura couplings, which are vital for creating biaryl structures prevalent in pharmaceuticals.[2][8][9] The choice of palladium catalyst and, crucially, the phosphine ligand can be used to tune the site-selectivity.[4][10][11][12][13] Bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos often enhance the rate of oxidative addition and can influence which C-I bond reacts first.[2][14]
Expertise in Ligand Selection: The rationale for using a ligand like SPhos is twofold. First, its bulkiness promotes the formation of a monoligated, highly reactive L₁Pd(0) species, which is necessary for activating the C-I bond.[14] Second, the specific steric profile of the ligand can create a preference for the less-hindered C1 position of the diiodo-scaffold, leading to predictable and high-yielding mono-arylation.[4][14] This allows for the subsequent coupling at the C2 position with a different boronic acid, providing rapid access to diverse, unsymmetrically substituted biaryl drug analogues.
Comparison with Alternative Reagents
While this compound is a powerful tool, it is essential to compare its performance with other available building blocks for an objective assessment.
| Reagent | Key Advantages | Key Disadvantages | Optimal Use Case |
| This compound | Excellent for regioselective, stepwise couplings. Two highly reactive C-I bonds. | Higher cost. Potential for over-reaction if not controlled. | Synthesis of complex, unsymmetrically substituted scaffolds requiring two distinct cross-coupling steps. |
| 4-Bromo-1-fluoro-2-iodobenzene | Differential reactivity of C-I vs C-Br bond is highly predictable.[15] Lower cost than diiodo analogue. | C-Br bond requires harsher conditions for activation. May not be suitable for sensitive substrates. | Sequential couplings where the first reaction must be at the iodo-position and the second at the bromo-position. |
| 1-Fluoro-2-iodobenzene | Simple, low-cost starting material. | Requires additional, often non-selective, iodination step to create the diiodo scaffold. Lower overall efficiency. | Simple mono-functionalization where only one coupling site is needed. |
| Diaryliodonium Salts | Excellent precursors for radiofluorination (e.g., with ¹⁸F for PET tracers).[16][17] Mild reaction conditions. | Synthesis of the salt precursor can be multi-step.[17] Not ideal for stepwise C-C couplings. | Primarily for introducing fluorine, especially radioisotopes, onto a pre-formed aryl or biaryl core.[8][16][18] |
Experimental Protocols & Self-Validation
Adherence to robust, verifiable protocols is paramount for reproducible results.
Protocol: Regioselective Mono-Sonogashira Coupling of this compound
This protocol describes a typical procedure for achieving high selectivity for the mono-alkynylated product.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), and Copper(I) iodide (CuI) (0.06 eq).
-
Solvent & Reagent Addition: Add anhydrous, degassed THF (approx. 0.1 M concentration relative to the substrate). Add triethylamine (Et₃N) (3.0 eq) via syringe.
-
Substrate Addition: Slowly add the terminal alkyne (1.05 eq) via syringe. The slight excess ensures complete consumption of the limiting mono-reactive site.
-
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. Crucially, look for the disappearance of the starting material and the appearance of a single major new spot (the mono-coupled product). Minimal formation of the di-coupled product should be observed.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization (Final Validation): Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The ¹⁹F NMR should show a characteristic signal for the fluorine atom, and the proton NMR will confirm the regioselectivity of the alkyne addition.
Conclusion and Future Outlook
This compound stands out as a superior building block for the efficient and controlled synthesis of complex, unsymmetrically substituted drug analogues. Its capacity for regioselective, stepwise functionalization under palladium catalysis provides a distinct advantage over simpler haloarenes or reagents with less predictable reactivity patterns. The key to unlocking its full potential lies in the rational selection of catalysts, ligands, and reaction conditions, which allows chemists to precisely control the synthetic outcome. While alternatives exist for specific applications, the versatility and nuanced reactivity of this compound secure its place as an indispensable tool for medicinal chemists aiming to rapidly explore chemical space and accelerate the drug discovery pipeline.
References
-
Wuest, F., et al. (2008). Synthesis of 18F-labelled biphenyls via SUZUKI cross-coupling with 4-[18F]fluoroiodobenzene. Journal of Labelled Compounds and Radiopharmaceuticals, 51(7), 267-272. [Link]
-
Wuest, M., & Wuest, F. (2006). Synthesis of 1-(4-[¹⁸F]Fluorophenyl)piperazine via Pd-catalyzed N-arylation of 4-[¹⁸F]fluoro-iodobenzene. Journal of Labelled Compounds and Radiopharmaceuticals, 49(12), 1085-1094. [Link]
-
Powers, D. C., & Ritter, T. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 55(15), 2096-2109. [Link]
-
Yoshimura, A., & Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]
-
Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12098-12108. [Link]
-
Manabe, K., et al. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307-320. [Link]
-
Engle, K. M., & Lectka, T. (2022). Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. Angewandte Chemie International Edition, 61(51), e202212345. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Prakash, O., et al. (2023). HYPERVALENT IODINE REAGENTS: VERSATILE REAGENTS IN SYNTHETIC CHEMISTRY. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Wu, L., et al. (2017). Palladium-Catalyzed Oxidative Carbonylation for the Synthesis of 1,2-Disubstituted 4-Quinolone Derivatives. Organic Letters, 19(12), 3215-3218. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12098-12108. [Link]
-
Ferreira, L. G., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(16), 4875. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Kim, M. Y., et al. (2003). Design, synthesis, and biological evaluation of a series of fluoroquinoanthroxazines with contrasting dual mechanisms of action against topoisomerase II and G-quadruplexes. Journal of Medicinal Chemistry, 46(4), 571-583. [Link]
-
Li, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Omega, 8(44), 41659-41666. [Link]
-
del Águila, M., et al. (2024). Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents. Journal of the American Chemical Society. [Link]
-
Manabe, K., & Ishikawa, S. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307-320. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Shen, Q., & Hartwig, J. F. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 17(12), 14049-14061. [Link]
-
Novák, Z., et al. (2022). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Angewandte Chemie International Edition, 61(12), e202115311. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9349-9354. [Link]
-
Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Organic Chemistry, 2008(26), 4391-4400. [Link]
-
van der Born, D., et al. (2021). Synthesis of Biphenyl Iodonium Salts as (Radio)labelling Precursors for Fluoroarenes. Chemistry – A European Journal, 27(68), 17037-17042. [Link]
-
The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Knochel, P., & Oestreich, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2686-2731. [Link]
-
Wang, D. H., & Wasa, M. (2011). Iron-mediated direct Suzuki-Miyaura reaction: a new method for the ortho-arylation of pyrrole and pyridine. Organic Letters, 13(10), 2548-2551. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Iron-mediated direct Suzuki-Miyaura reaction: a new method for the ortho-arylation of pyrrole and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-1,2-diiodobenzene
This document provides a comprehensive guide for the safe handling, management, and ultimate disposal of 4-Fluoro-1,2-diiodobenzene. As a halogenated aromatic compound, this substance requires rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Section 1: Hazard Profile and Core Safety Principles
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound, while not having exhaustively studied toxicological data, belongs to a class of compounds (halogenated aromatics) that command significant respect in a laboratory setting.[1][2] The primary hazards, extrapolated from data on similar diiodobenzene compounds, include severe irritation and potential damage to the eyes, skin, and respiratory system.[2][3][4]
The causality behind these hazards lies in the chemical's structure: a stable benzene ring substituted with two iodine atoms and one fluorine atom. Halogenated organic compounds can be persistent in the environment and require specific disposal methods to ensure their complete destruction. Therefore, the core principle of disposal is not mere containment, but complete chemical breakdown through validated, high-temperature methods.
For immediate reference, the key safety and physical data points are summarized below.
| Parameter | Data | Source |
| Hazard Statements | H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.H335: May cause respiratory irritation. | [3][4] |
| Precautionary Codes | P261, P280, P305+P351+P338, P310, P501 | [3] |
| Appearance | Colorless to light-colored liquid or solid. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids. | [2][5] |
| Required PPE | Chemical-resistant gloves (tested to EN 374), safety goggles with side shields or face shield, laboratory coat. Respiratory protection may be required in case of inadequate ventilation. | [3] |
Section 2: Regulatory Framework for Disposal
In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] this compound is classified as a halogenated organic compound. This classification is critical because specific regulations apply to such wastes, particularly under 40 CFR Part 261 (Identification and Listing of Hazardous Waste) and Part 268 (Land Disposal Restrictions).[6][7][8]
The fundamental requirement is that this waste must be treated as hazardous. The "cradle-to-grave" principle of RCRA means the generator of the waste (your institution) is responsible for it from the moment of creation to its final, safe disposal.[6] This necessitates a clear, documented trail, known as the Hazardous Waste Manifest System, for any waste transported off-site.[9][10]
Section 3: Standard Operating Procedure for Waste Management
This section provides a step-by-step protocol for the entire lifecycle of this compound waste within a laboratory setting.
Step 1: Waste Characterization and Segregation
The moment this compound or any material contaminated with it is deemed unusable, it must be classified as hazardous waste.
-
Rationale: The most critical step is segregation. Halogenated organic waste must be collected separately from non-halogenated organic waste. Co-mingling these streams significantly increases disposal costs and complexity, as the entire volume must be treated by the more stringent methods required for halogenated compounds.
-
Action:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Never mix this waste with aqueous waste, solid waste, or non-halogenated solvents.
-
Step 2: Containerization and Labeling
Proper containment is a matter of both safety and compliance.
-
Action:
-
Select a container made of a material compatible with this compound (e.g., glass or fluorinated polyethylene).
-
Ensure the container has a secure, leak-proof screw cap.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name, "this compound," and list any other components in the waste stream.
-
Keep the container closed at all times, except when adding waste.
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely pending removal by a certified disposal vendor.
-
Action:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.
-
The SAA should be in a well-ventilated area, away from ignition sources, and within secondary containment to capture any potential leaks.[11]
-
Adhere to institutional limits on the volume of waste and the time it can be held in an SAA.
-
Step 4: Final Disposal Pathway
The only acceptable disposal method for this compound is high-temperature incineration.
-
Rationale: Incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) is required to ensure the complete destruction of the halogenated aromatic ring.[3] This process prevents the formation and release of highly toxic and persistent organic pollutants, such as dioxins or furans, which can occur with improper combustion.
-
Action:
-
Coordinate with your institution's Environmental Health & Safety (EH&S) department to arrange for pickup by a licensed hazardous waste transporter.
-
Ensure all paperwork, including the hazardous waste manifest, is completed accurately.[9]
-
Section 4: Emergency Procedures for Spills and Decontamination
Accidental releases must be managed promptly and correctly to mitigate exposure and environmental contamination.
Detailed Protocol for Small Spill Cleanup (<100 mL)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate Area: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If ventilation is poor, evacuate and contact EH&S.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Contain & Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.
-
Dispose of Contaminated Materials: All used absorbent materials, contaminated PPE, and cleaning cloths must be placed in the sealed halogenated hazardous waste container for disposal.[1][3]
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing this compound from initial use to final disposal.
Caption: Decision workflow for handling and disposing of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. The core principles are unwavering: correctly identify the hazards, meticulously segregate waste streams, use proper containerization and labeling, and ensure the final disposal method is validated for halogenated organic compounds. By adhering to this guide, researchers can ensure they are meeting both their scientific and ethical obligations.
References
- Safety Data Sheet: 1,2-Diiodobenzene. Chemos GmbH & Co.KG. [URL: https://www.chemos.
- 1-Fluoro-4-iodobenzene - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/sds/352-34-1_cb.htm]
- Safety Data Sheet: 1,2-Diiodobenzene. Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/sds/en/AC21840.pdf]
- Safety Data Sheet: 1,4-Diiodobenzene. Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/sds/en/A15335.pdf]
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/rcra]
- Safety Data Sheet: Fluorobenzene. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/A14384_S_E.pdf]
- Safety Data Sheet. (Specific compound not listed, general safety information). Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msds]
- 4-Fluoroiodobenzene | C6H4FI | CID 9605. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoroiodobenzene]
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/rcra/guidance-and-summary-information-regarding-rcra-used-oil-rebuttable-presumption]
- Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.
- 1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-261]
- Hazardous Waste. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/hw]
- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.
- Aromatic Solvents. Centers for Disease Control and Prevention (CDC). [URL: https://stacks.cdc.gov/view/cdc/5248]
- Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/enforcement/waste-chemical-and-cleanup-enforcement]
- Defining Hazardous Waste. California Department of Toxic Substances Control. [URL: https://dtsc.ca.gov/defining-hazardous-waste/]
- 1910.1028 - Benzene. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [URL: https://www.ecfr.gov/current/title-40/appendix-III_to_part_268]
- Benzene - OSHA Training. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/training/library/benzene]
Sources
- 1. 1-Fluoro-4-iodobenzene - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-1,2-diiodobenzene
Handling halogenated aromatic compounds like 4-Fluoro-1,2-diiodobenzene demands a meticulous approach to safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a culture of proactive safety, ensuring that every researcher is equipped with the knowledge to work confidently and securely. The protocols outlined here are designed as a self-validating system, where the rationale behind each step is as critical as the step itself.
Foundational Hazard Assessment
Before any handling, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, a reliable hazard profile can be constructed by examining structurally analogous compounds. This approach, rooted in established chemical principles, allows us to anticipate and mitigate risks effectively.
Based on data from related di-iodinated and fluorinated benzene compounds, we can infer the primary hazards associated with this compound.[1][2][3]
| Hazard Category | Description | Rationale for Concern & Primary Exposure Route |
| Skin Irritation | Expected to cause skin irritation upon direct contact. | The presence of iodine and the aromatic ring structure can lead to local inflammation, redness, and discomfort. Primary Route: Dermal Contact. |
| Serious Eye Damage | Expected to cause serious eye irritation or damage.[1][3] | Direct contact with the eyes, either through splashes or airborne particles, can lead to significant injury. Primary Route: Ocular Contact. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust, vapor, or aerosol.[1][3] | The compound's volatility, especially if heated, or the handling of its solid form can introduce it into the respiratory system. Primary Route: Inhalation. |
This assessment dictates a multi-faceted PPE strategy focused on preventing dermal, ocular, and respiratory exposure.
Core PPE: The Non-Negotiable Barrier
For any procedure involving this compound, the following PPE constitutes the minimum requirement. This "base level" of protection is essential for safeguarding against incidental contact during routine handling.
-
Eye and Face Protection:
-
Specification: Chemical splash-resistant safety goggles with side shields are mandatory.[4] For operations with a higher risk of splashing (e.g., transfers of larger quantities, reactions under pressure), a full face shield should be worn in addition to goggles.[4][5]
-
Causality: The "Serious Eye Damage" classification means that even minor splashes can have severe consequences.[1] Goggles provide a seal around the eyes, which standard safety glasses do not, offering superior protection against liquids and airborne particulates.
-
-
Hand Protection:
-
Specification: Chemically resistant gloves are required. Nitrile gloves are a suitable initial choice for incidental contact. Always check for visible signs of degradation or perforation before use.[1]
-
Causality: To prevent skin irritation, gloves form the primary barrier.[3] It is crucial to double-check glove compatibility with your specific solvent or reaction mixture, as prolonged exposure can lead to breakthrough. For extended operations, consider double-gloving or using thicker, more robust gloves.
-
-
Skin and Body Protection:
-
Specification: A flame-resistant laboratory coat and closed-toe footwear are the minimum requirements.[4]
-
Causality: A lab coat protects against accidental spills on clothing and skin. Closed-toe shoes prevent injury from dropped equipment or spilled chemicals.
-
Advanced Protection: Engineering Controls & Respiratory Safeguards
Certain laboratory procedures elevate the risk of exposure, necessitating a higher level of protection beyond the core requirements. The decision to implement these measures is a critical component of the pre-experimental risk assessment.
-
Engineering Control: Chemical Fume Hood
-
When to Use: All handling of this compound, including weighing, transfers, and reactions, should be conducted inside a certified chemical fume hood.[4]
-
Causality: The potential for respiratory irritation from vapors or dust makes local exhaust ventilation essential.[1] A fume hood captures contaminants at the source, preventing them from entering the laboratory atmosphere and the user's breathing zone.
-
-
Respiratory Protection
-
When to Use: Respiratory protection is required if there is a risk of generating aerosols or dusts that cannot be contained by a fume hood, or in the event of an engineering control failure (e.g., power outage).
-
Specification: A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[6][7] If handling the compound as a fine powder outside of a containment hood, a particulate filter (N95 or higher) may also be necessary.
-
Causality: Inhalation is a direct route for systemic exposure. A respirator provides a final barrier to protect the respiratory system when engineering controls are insufficient or unavailable.
-
PPE Selection Workflow
The following diagram outlines the logical workflow for determining the appropriate level of PPE for any task involving this compound.
Sources
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. gasmetenincontainers.nl [gasmetenincontainers.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
